3,4-Dihydroxy-2-methylbenzoic acid
Description
Properties
IUPAC Name |
3,4-dihydroxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTVOKFHNGKTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439898 | |
| Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-47-6 | |
| Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of 3,4-Dihydroxy-2-methylbenzoic Acid
An In-depth Technical Guide to the Synthesis of 3,4-Dihydroxy-2-methylbenzoic Acid
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on the synthesis of 3,4-Dihydroxy-2-methylbenzoic acid, a valuable substituted catechol derivative. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations inherent in constructing this molecule.
3,4-Dihydroxy-2-methylbenzoic acid, a derivative of protocatechuic acid, belongs to the class of substituted catechols. These structures are of significant interest in medicinal chemistry and materials science. The catechol moiety is a well-known structural motif in numerous biologically active natural products and pharmaceutical agents, prized for its antioxidant properties and its ability to chelate metal ions.[1] The specific substitution pattern of 3,4-dihydroxy-2-methylbenzoic acid, with a methyl group ortho to one of the hydroxyl groups and meta to the carboxylic acid, presents a unique electronic and steric profile that can be exploited in the design of novel therapeutics and functional materials. Its synthesis, therefore, is a key enabling step for further research and development in these areas.
Strategic Approaches to Synthesis
The synthesis of a polysubstituted aromatic ring like 3,4-dihydroxy-2-methylbenzoic acid requires careful strategic planning to control the regioselectivity of the substitutions. Several conceptual pathways can be envisioned:
-
Modification of a Pre-existing Benzoic Acid Core: This approach starts with a commercially available benzoic acid derivative and introduces the required substituents in a stepwise manner. This strategy offers good control over the placement of the carboxyl group.
-
Carboxylation of a Pre-substituted Benzene Ring: This strategy involves the introduction of the carboxylic acid group onto a benzene ring that already bears the methyl and hydroxyl substituents. The success of this approach hinges on the ability to direct the carboxylation to the desired position.
-
Biocatalytic Synthesis: Leveraging the high specificity of enzymes, this approach can offer an environmentally benign route to the target molecule.[2][3]
This guide will focus on a detailed, multi-step chemical synthesis pathway based on the modification of a pre-existing benzoic acid core, as it represents a well-documented and versatile approach.[4] A theoretical alternative involving the carboxylation of 2-methylhydroquinone will also be discussed.
Primary Synthesis Pathway: A Multi-step Approach from 3-Hydroxy-4-methoxybenzoic Acid
A robust and well-documented pathway for the synthesis of 3,4-Dihydroxy-2-methylbenzoic acid alkyl esters has been outlined, which can be subsequently hydrolyzed to the desired carboxylic acid.[4] This pathway begins with the readily available starting material, 3-hydroxy-4-methoxybenzoic acid, and proceeds through a series of transformations to install the methyl group at the C2 position, followed by demethylation to unmask the second hydroxyl group.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall workflow for the synthesis of 3,4-Dihydroxy-2-methylbenzoic acid starting from 3-hydroxy-4-methoxybenzoic acid.
Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic Acid
Causality: The initial step involves the protection of the carboxylic acid functionality as an alkyl ester, typically a methyl or ethyl ester. This is a crucial strategic decision for two primary reasons: 1) It prevents the acidic proton of the carboxylic acid from interfering with the basic reagents used in the subsequent Mannich reaction. 2) The ester group is less deactivating towards electrophilic aromatic substitution than a carboxylic acid, which can be beneficial for the reactivity of the aromatic ring.
Experimental Protocol (Methyl Esterification):
-
To a stirred solution of 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) at room temperature.[4]
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-4-methoxybenzoic acid methyl ester, which can be used in the next step without further purification.
Step 2: Directed Ortho-Aminomethylation (Mannich Reaction)
Causality: This step introduces a dimethylaminomethyl group at the C2 position, which is ortho to the activating hydroxyl group. The Mannich reaction is a classic method for C-C bond formation and is directed to this specific position due to the strong activating and ortho-directing effect of the phenolic hydroxyl group. This newly introduced group will serve as a precursor to the target methyl group.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve the 3-hydroxy-4-methoxybenzoic acid methyl ester (1.0 eq) in 1,4-dioxane (10 volumes).[4]
-
To this solution, add aqueous formaldehyde (37% solution, 2.0 eq) and aqueous dimethylamine (40% solution, 2.0 eq) at room temperature.[4]
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 5-7 hours, monitoring for the consumption of the starting material by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
To the residue, add 2N HCl and wash with ethyl acetate to remove any unreacted starting material.
-
Basify the aqueous layer with sodium bicarbonate to a pH of ~9, saturate with sodium chloride, and extract with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester.
Step 3: Hydrogenolysis of the Aminomethyl Group
Causality: The dimethylaminomethyl group is now converted to a methyl group via catalytic hydrogenolysis. In this reaction, the C-N bond is cleaved by hydrogen gas in the presence of a palladium catalyst. This is an efficient and clean method for converting a Mannich base into a methyl group.
Experimental Protocol:
-
Dissolve the 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester (1.0 eq) in methanol (10 volumes).
-
Add 5% Palladium on charcoal (Pd/C) catalyst (typically 10-20% by weight of the substrate).[4]
-
Pressurize the reaction vessel with hydrogen gas (5-6 kg/cm ²) and heat to 80-90 °C for 6-8 hours.[4]
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture, carefully vent the hydrogen, and filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 2N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester.
Step 4: Demethylation of the Methoxy Group
Causality: The final step in forming the catechol moiety is the cleavage of the methyl ether at the C4 position. A strong Lewis acid, such as aluminum chloride (AlCl₃), is commonly used for this purpose. The Lewis acid coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack or elimination, thereby liberating the free hydroxyl group.
Experimental Protocol:
-
To a stirred solution of 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester (1.0 eq) in toluene (10 volumes), slowly add anhydrous aluminum chloride (3.0-4.0 eq) at room temperature.[4]
-
Heat the reaction mixture to 75-85 °C for 2-3 hours.
-
Cool the reaction mixture in an ice bath to 0-5 °C and slowly quench by the addition of 2N HCl.
-
Extract the product into ethyl acetate. Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,4-dihydroxy-2-methylbenzoic acid methyl ester. This can be purified by column chromatography or recrystallization.
Step 5 (Optional): Hydrolysis of the Ester
Causality: If the free carboxylic acid is the desired final product, the alkyl ester must be hydrolyzed. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidic workup is often preferred for its high efficiency.
Experimental Protocol (Basic Hydrolysis):
-
Dissolve the 3,4-dihydroxy-2-methylbenzoic acid alkyl ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Concentrate the mixture to remove methanol.
-
Dilute with water and acidify with cold 2N HCl until the pH is ~2-3.
-
The product, 3,4-dihydroxy-2-methylbenzoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Alternative Synthetic Route: Carboxylation of 2-Methylhydroquinone
An alternative and more convergent approach would be the direct carboxylation of 2-methylhydroquinone. This strategy is attractive as it could potentially form the target molecule in a single step from a commercially available precursor. The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.
Figure 2: Proposed Kolbe-Schmitt carboxylation of 2-methylhydroquinone.
Theoretical Considerations: In the Kolbe-Schmitt reaction, a phenoxide is treated with carbon dioxide under pressure and elevated temperature. The electrophilic carbon of CO₂ attacks the electron-rich aromatic ring. In the case of 2-methylhydroquinone, there are two hydroxyl groups that can be deprotonated to form a phenoxide. The regiochemical outcome of the carboxylation would depend on which hydroxyl group directs the substitution and the inherent steric and electronic factors of the ring. The position C3 is activated by both hydroxyl groups and is sterically accessible, making it a likely site for carboxylation. However, other isomers could also be formed, and the reaction conditions would need to be carefully optimized to favor the desired product.
Challenges:
-
Regioselectivity: While carboxylation at C3 is plausible, carboxylation at other positions could lead to a mixture of products, necessitating challenging purification.
-
Harsh Conditions: The Kolbe-Schmitt reaction often requires high temperatures and pressures, which might not be suitable for all laboratory settings.
-
Substrate Reactivity: The presence of two hydroxyl groups can lead to side reactions or decomposition under the harsh reaction conditions.
Comparative Analysis of Synthetic Pathways
| Feature | Primary Pathway (from 3-Hydroxy-4-methoxybenzoic acid) | Alternative Pathway (from 2-Methylhydroquinone) |
| Number of Steps | 4-5 | 1-2 |
| Control of Regiochemistry | High; each step is well-defined. | Potentially low; risk of isomeric mixtures. |
| Scalability | High; based on established and scalable reactions. | Moderate; high-pressure reactions can be challenging to scale. |
| Starting Material Cost | Moderate | Potentially lower |
| Overall Yield | Moderate, typical for multi-step synthesis. | Potentially high if regioselectivity can be controlled. |
| Process Robustness | High; a documented and validated route.[4] | Lower; requires significant optimization. |
Conclusion
The synthesis of 3,4-dihydroxy-2-methylbenzoic acid is most reliably achieved through a multi-step pathway starting from 3-hydroxy-4-methoxybenzoic acid. This route offers excellent control over the regiochemistry of the final product, employing a series of well-understood and scalable chemical transformations. While alternative, more convergent routes such as the direct carboxylation of 2-methylhydroquinone are conceptually appealing, they present significant challenges in controlling selectivity and may require extensive process optimization. For researchers requiring unambiguous access to this valuable compound, the detailed multi-step pathway provides a robust and dependable blueprint for its synthesis.
References
-
Johnson, G.R., et al. Synthesis of Substituted Catechols using Nitroarene Dioxygenases. Defense Technical Information Center. [Link]
-
Hansen, T.V., et al. (2000). One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. ResearchGate. [Link]
-
Hansen, T.V., et al. One-pot synthesis of substituted catechols from the corresponding phenols. Molecules, 5(3), 484-487. [Link]
-
Daugulis, O., et al. (2011). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. NIH Public Access. [Link]
- Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
Dakin, H.D. (1941). Catechol. Organic Syntheses, Coll. Vol. 1, p.149 (1941); Vol. 1, p.28 (1921). [Link]
-
Pearl, I.A. (1955). Protocatechuic Acid. Organic Syntheses, Coll. Vol. 3, p.745 (1955); Vol. 28, p.85 (1948). [Link]
-
Carradori, S., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 166-172. [Link]
-
Patsnap. 2-methylbenzoic acid patented technology retrieval search results. Eureka. [Link]
- Google Patents.
-
Balderas-Hernández, V.E., et al. (2022). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI. [Link]
-
Weston, A.W., & Suter, C.M. (1955). 3,5-Dihydroxybenzoic acid. Organic Syntheses, Coll. Vol. 3, p.288 (1955); Vol. 21, p.27 (1941). [Link]
-
ResearchGate. Scheme 2. Preparation of the quinones 2 and 3 from 2-methylhydroquinone. [Link]
- Google Patents. A kind of preparation method of 3,5-dihydroxybenzoic acid.
-
The Journal of Organic Chemistry. Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid. [Link]
-
PubChem. 3,4-Dimethylphenol. [Link]
-
ResearchGate. Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. [Link]
-
Patsnap Eureka. Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor. [Link]
-
ResearchGate. Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity. [Link]
-
PubMed. Oxidative dimer produced from a 2,3,4-trihydroxybenzoic ester. [Link]
Sources
- 1. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
3,4-Dihydroxy-2-methylbenzoic acid physical and chemical properties
An In-depth Technical Guide to 3,4-Dihydroxy-2-methylbenzoic Acid
Executive Summary
This technical guide provides a comprehensive overview of 3,4-Dihydroxy-2-methylbenzoic acid, a key organic intermediate with significant potential in pharmaceutical synthesis and materials science. As a substituted catechol and benzoic acid derivative, its unique structural features—a carboxylic acid, a catechol moiety, and a methyl group on a benzene ring—confer specific physicochemical and reactive properties. This document, intended for researchers, chemists, and drug development professionals, delves into its core physical and chemical characteristics, spectroscopic profile, a representative synthetic pathway, and its applications. The guide emphasizes the causal relationships behind its properties and provides practical, field-proven insights grounded in authoritative references.
Introduction: Strategic Importance in Synthesis
3,4-Dihydroxy-2-methylbenzoic acid (CAS 168899-47-6) is an aromatic carboxylic acid that serves as a valuable, functionalized building block in organic chemistry.[1] Its structure is a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), distinguished by a methyl group at the C2 position of the benzene ring. This substitution is not trivial; the methyl group sterically and electronically influences the reactivity of the adjacent functional groups, potentially enhancing stability against oxidative degradation compared to its parent compound, protocatechuic acid.[1]
The primary utility of this compound lies in its role as an intermediate for the preparation of more complex molecules, particularly pharmaceuticals.[2] The presence of three distinct functional handles—the carboxylic acid, and two phenolic hydroxyls—allows for selective modification and elaboration, making it a versatile scaffold in multi-step synthetic campaigns.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for specific applications. The interplay of the hydrophilic catechol and carboxyl groups with the somewhat lipophilic methyl group defines its characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-Dihydroxy-2-methylbenzoic acid | N/A |
| CAS Number | 168899-47-6 | [1] |
| Molecular Formula | C₈H₈O₄ | [3] |
| Molecular Weight | 168.15 g/mol | [3] |
| Appearance | White to off-white crystalline solid (predicted) | [4] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. | [4][5] |
| pKa (Predicted) | Carboxylic Acid: ~4.1; Phenolic Hydroxyls: ~9.5 | [1] |
Expert Insights:
-
Solubility: The poor water solubility, despite the presence of three polar groups, is typical for small aromatic molecules where the nonpolar benzene ring dominates. Solubility can be readily increased by deprotonation of the carboxylic acid in a basic aqueous solution to form the corresponding carboxylate salt.
-
Acidity (pKa): The carboxylic acid is the most acidic proton, with a pKa value predicted to be around 4.1.[1] This is comparable to other benzoic acids. The phenolic hydroxyl groups are significantly less acidic. The electron-donating nature of the C2-methyl group slightly destabilizes the carboxylate anion, which may render it marginally less acidic than its unsubstituted counterpart, 3,4-dihydroxybenzoic acid (pKa 4.48).[1][6] This nuanced understanding is critical for designing pH-controlled extraction and purification protocols.
Spectroscopic Profile for Structural Elucidation
| Technique | Characteristic Features |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the ring. - Methyl Protons: A singlet around 2.1-2.3 ppm, integrating to 3H. - Hydroxyl Protons: Two broad singlets (phenolic OHs), chemical shift is concentration and solvent dependent. - Carboxylic Proton: A very broad singlet, typically downfield (>10 ppm), also dependent on conditions. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the 170-175 ppm range. - Aromatic Carbons: Six distinct signals, including two quaternary carbons bonded to hydroxyls (~145-150 ppm), one quaternary carbon bonded to the methyl group, one quaternary carbon bonded to the carboxyl group, and two CH carbons. |
| Infrared (IR) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - O-H Stretch (Phenolic): A broad band around 3400-3500 cm⁻¹.[1] - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1700 cm⁻¹.[1] - C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 168, corresponding to the molecular weight. - Key Fragments: Expect loss of H₂O (m/z = 150) and COOH (m/z = 123). |
The following workflow illustrates a self-validating system for the characterization of a newly synthesized batch of the target compound.
Caption: Standard analytical workflow for structural and purity validation.
Chemical Reactivity and Synthetic Utility
The reactivity of 3,4-Dihydroxy-2-methylbenzoic acid is governed by its three functional groups.
-
Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols under acidic conditions), amide formation (via an activated intermediate like an acyl chloride), and reduction to a primary alcohol.
-
Catechol Moiety: The two adjacent hydroxyl groups are susceptible to oxidation, especially under basic conditions, which can lead to quinone formation and polymerization. This catechol group is also an excellent metal chelator, capable of forming stable complexes with metal ions like iron (III) and copper (II), a property explored in related dihydroxybenzoic acid derivatives for therapeutic applications.[10]
-
Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the two hydroxyl groups and the methyl group.
Its primary value is as a precursor. For instance, it is a key intermediate in the synthesis of more complex molecules where the dihydroxy-methyl-benzoate core is required.[2][11]
Representative Synthesis and Purification Protocol
While multiple synthetic routes are possible, patent literature outlines an effective multi-step process to generate the alkyl ester of 3,4-dihydroxy-2-methylbenzoic acid, which can be subsequently hydrolyzed to the target acid.[2] This approach highlights key transformations in industrial organic chemistry.
Caption: A multi-step synthetic pathway to the target compound.[2]
Protocol: Purification by Recrystallization (Conceptual)
This protocol describes a standard, self-validating method for purifying the final product. The choice of solvent is critical and must be determined experimentally.
-
Solvent Selection: Screen various solvents (e.g., water, ethanol/water, ethyl acetate/hexanes) to identify one in which the crude product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Adding too much solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Validation: Confirm the purity of the recrystallized product by measuring its melting point (a sharp melting range indicates high purity) and analyzing it via HPLC.
Applications in Research and Drug Development
The structural motifs within 3,4-Dihydroxy-2-methylbenzoic acid make it and its derivatives interesting candidates for pharmacological evaluation.
-
Pharmaceutical Intermediate: This remains its most prominent role. It is a precursor for more complex Active Pharmaceutical Ingredients (APIs), where its specific substitution pattern is required.[12]
-
Antioxidant Activity: The catechol moiety is a well-known scavenger of reactive oxygen species (ROS). Derivatives of 3,4-dihydroxybenzoic acid have shown potent antioxidant activity, suggesting this compound could serve as a scaffold for developing novel antioxidants.[1][10]
-
Enzyme Inhibition: The ability to chelate metal ions is crucial for the function of many enzymes. Dihydroxybenzoic acid derivatives have been investigated as inhibitors of metalloenzymes, including acetylcholinesterase, which is relevant in neurodegenerative disease research.[10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3,4-Dihydroxy-2-methylbenzoic acid is not widely available, data from closely related isomers like 2,4- and 3,5-dihydroxybenzoic acids provide reliable guidance.[13][14][15][16]
-
Hazards: The compound is expected to be a skin, eye, and respiratory tract irritant.[14][15][16]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling the powder, use a fume hood or ensure adequate ventilation to avoid dust inhalation.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[14]
-
First Aid: In case of contact, rinse eyes cautiously with water for several minutes.[13] For skin contact, wash with plenty of soap and water.[15] If inhaled, move the person to fresh air.[13]
Conclusion
3,4-Dihydroxy-2-methylbenzoic acid is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups. Its physicochemical properties, including its acidity and solubility, are well-defined by its molecular structure. A clear understanding of its spectroscopic signature is essential for its synthesis and quality control, while its reactivity profile opens avenues for the creation of diverse, high-value downstream products. For researchers in drug discovery and organic synthesis, this compound represents a versatile platform for innovation.
References
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
Organic Syntheses. (n.d.). Protocatechuic acid. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]
-
Cheméo. (n.d.). Benzoic acid, 3,4-dihydroxy-, methyl ester (CAS 2150-43-8) - Chemical & Physical Properties. Retrieved from [Link]
-
Williams, R. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-methylbenzoic acid. Retrieved from [Link]
-
PubMed. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dihydroxy-benzoic acid. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
LabSolutions. (n.d.). 3,5-dihydroxy-4-methylbenzoicacid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 28026-96-2 | Chemical Name : 3,5-Dihydroxy-4-methylbenzoic Acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Hydroxy-4-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof.
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 3. biosynth.com [biosynth.com]
- 4. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]
- 5. 3,5-Dihydroxy-4-methylbenzoic acid CAS#: 28026-96-2 [chemicalbook.com]
- 6. global.oup.com [global.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 12. srinichem.com [srinichem.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Natural Sources of 3,4-Dihydroxy-2-methylbenzoic Acid and Its Derivatives: A Researcher's Companion
Foreword: Unveiling Nature's Phenolic Architecture
The intricate world of natural products offers a vast repository of chemical scaffolds with profound biological activities. Among these, the dihydroxybenzoic acids and their derivatives represent a class of phenolic compounds that are pivotal both as biosynthetic intermediates and as bioactive molecules in their own right. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural origins of 3,4-dihydroxy-2-methylbenzoic acid and its structural analogues. Our focus extends beyond a mere catalog of sources; we delve into the biosynthetic logic, provide robust protocols for isolation and characterization, and contextualize the significance of these compounds through their documented biological activities. As your scientific partner, this document aims to equip you with the foundational knowledge and practical insights necessary to navigate this promising area of natural product chemistry.
Section 1: The Dihydroxy-Methylbenzoic Acid Scaffold: An Overview
3,4-Dihydroxy-2-methylbenzoic acid is a hydroxylated and methylated derivative of benzoic acid. Its core structure, featuring a catechol (3,4-dihydroxy) moiety, is a well-established pharmacophore known for its potent antioxidant and metal-chelating properties. The addition of a methyl group at the C-2 position modifies its lipophilicity, steric profile, and metabolic stability, potentially fine-tuning its biological interactions. While direct natural sources of 3,4-dihydroxy-2-methylbenzoic acid itself are not widely documented, a rich diversity of its structural isomers and closely related derivatives are biosynthesized across various biological kingdoms. Understanding the natural occurrence of these analogues provides critical clues for discovery and biosynthetic engineering efforts.
Section 2: Natural Provenance of Dihydroxybenzoic Acid Derivatives
The distribution of these phenolic acids is broad, spanning the plant, fungal, and lichen kingdoms. Each domain offers unique structural variations, reflecting distinct evolutionary pressures and biosynthetic machineries.
Fungal Kingdom: A Hub of Biosynthetic Innovation
Fungi, particularly endophytic and marine-derived species, are prolific producers of novel secondary metabolites. Several species of Aspergillus have been identified as sources of unique benzoic acid derivatives.
-
Aspergillus clavatus , an endophytic fungus isolated from ascidians, has been shown to produce 5-acetyl-2,4-dihydroxy-3-methylbenzoic acid, a clavatoic acid derivative with antimicrobial properties.[1]
-
Aspergillus versicolor , another endophytic fungus, yields novel derivatives such as methyl(S)-3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoate.[2]
These findings underscore the importance of exploring unique ecological niches for novel fungal strains capable of producing structurally complex benzoic acid derivatives.
Plant Kingdom: Widespread Distribution of Precursors and Analogues
While the specific 2-methyl derivative is elusive, plants are a rich source of the parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), and other methylated isomers. Protocatechuic acid is a key metabolite in the shikimate pathway and a degradation product of complex polyphenols like anthocyanins.[3][4]
-
Ageratum conyzoides : The leaves of this medicinal plant have been a source for the direct isolation of 3,4-dihydroxybenzoic acid.[5]
-
Dioscorea alata L. : The tuber of the purple yam contains methyl-3,4-dihydroxybenzoate, which exhibits strong antioxidant activity.[6]
-
Piper pesaresanum : This plant species produces nervogenic acid, a 3,5-disubstituted-4-hydroxybenzoic acid derivative with two dimethylallyl groups.[7]
-
General Sources of Protocatechuic Acid : It is also found in a variety of dietary sources, including cinnamon bark, bitter melon, star anise, sorghum, and various berries.[8]
Additionally, plants produce other isomers, such as 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid), highlighting the diverse regioselectivity of plant enzymes.[4]
Lichens: Symbiotic Consortia for Complex Chemistry
Lichens, the symbiotic association of fungi and algae/cyanobacteria, are renowned for producing unique secondary metabolites not found elsewhere. They are a particularly rich source of dihydroxy-methylbenzoic acid derivatives, often in the form of depsides (esters of two or more hydroxybenzoic acid units).
-
Evernia prunastri : This lichen produces evernic acid, a depside containing a 2,4-dihydroxy-6-methylbenzoic acid moiety.[9][10]
-
Placopsis contortuplicata : The ethanolic extract of this Antarctic lichen has been shown to contain 3,4-dihydroxybenzoic acid.[11]
-
Other Lichen Species : Various lichens produce compounds like 3-Methoxy-5-methylphenyl 2,4-dihydroxy-6-methylbenzoate, demonstrating the complex esterification and methylation patterns achievable in these organisms.[12][13]
The following table summarizes the natural sources of key dihydroxybenzoic acid derivatives.
| Compound/Derivative Class | Specific Compound Example | Natural Source (Genus/Species) | Kingdom | Reference(s) |
| Dihydroxy-methylbenzoic Acid | 5-acetyl-2,4-dihydroxy-3-methylbenzoic acid | Aspergillus clavatus | Fungi | [1] |
| Dihydroxybenzoic Acid Ester | Methyl-3,4-dihydroxybenzoate | Dioscorea alata L. | Plantae | [6] |
| Dihydroxybenzoic Acid | 3,4-Dihydroxybenzoic acid (Protocatechuic Acid) | Ageratum conyzoides, Placopsis contortuplicata | Plantae, Lichen | [5][11] |
| Depsides (Methylated) | Evernic acid | Evernia prunastri | Lichen | [9][10] |
| Prenylated Hydroxybenzoic Acid | Nervogenic acid | Piper pesaresanum | Plantae | [7] |
Section 3: Biosynthetic Pathways: Nature's Synthetic Logic
The biosynthesis of dihydroxybenzoic acids primarily proceeds through the shikimate pathway in plants and microorganisms, which generates aromatic amino acids and other key aromatic precursors.
The Shikimate Pathway Core
The central pathway involves the conversion of intermediates like 3-dehydroshikimate (DHS) or the pathway's end-product, chorismate , into 3,4-dihydroxybenzoic acid (protocatechuic acid).[14]
-
From 3-Dehydroshikimate (DHS) : The enzyme DHS dehydratase directly converts DHS to protocatechuic acid. This is a common route in many soil microorganisms.[14]
-
From Chorismate : A two-step conversion from chorismate can also yield protocatechuic acid, though this is considered less direct.[14]
Fungal Degradation Pathways
Filamentous fungi like Aspergillus niger have evolved sophisticated catabolic pathways to utilize various plant-derived aromatic compounds as carbon sources. These pathways often converge on protocatechuic acid as a key intermediate. For instance, p-hydroxybenzoic acid is hydroxylated by p-hydroxybenzoate-m-hydroxylase to form protocatechuic acid, which is then subject to ring cleavage by dioxygenase enzymes for entry into primary metabolism.[15][16]
Caption: Fungal catabolic pathway in A. niger converging on protocatechuic acid.
Tailoring Reactions: Methylation
The final step in forming a compound like 3,4-dihydroxy-2-methylbenzoic acid involves a methylation reaction. This is typically catalyzed by a methyltransferase enzyme, which uses S-adenosyl methionine (SAM) as the activated methyl donor to append a methyl group onto the aromatic ring. The specific regioselectivity (i.e., methylation at the C-2 position) is dictated by the enzyme's active site architecture.
Section 4: A Practical Guide to Extraction, Isolation, and Characterization
The successful isolation of these phenolic compounds hinges on a systematic workflow that accounts for their polarity and potential instability. The following protocol represents a robust, generalized methodology synthesized from established literature.
General Experimental Workflow
The process begins with careful sample preparation and proceeds through multi-stage extraction and chromatographic purification, culminating in definitive structural analysis. The choice of solvents and chromatographic phases is critical and must be guided by the polarity of the target molecule. For dihydroxybenzoic acids, which are moderately polar, solvents like ethyl acetate and methanol are often effective.
Caption: Generalized workflow for the isolation of dihydroxybenzoic acid derivatives.
Step-by-Step Protocol
Step 1: Sample Preparation
-
Collect and authenticate the biological material (e.g., plant leaves, fungal culture, lichen thalli).
-
Shade-dry the material to a constant weight to prevent enzymatic degradation and simplify extraction.[5]
-
Grind the dried material into a fine powder to maximize the surface area for solvent penetration.
Step 2: Solvent Extraction
-
Rationale : The goal is to solubilize the target compounds while leaving behind insoluble cellular debris. A sequential extraction with solvents of increasing polarity can provide initial fractionation.
-
Procedure :
-
Macerate the powdered material in a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll. Discard the hexane extract.
-
Extract the residue sequentially with solvents of intermediate and high polarity, such as ethyl acetate and then methanol.[6] The dihydroxybenzoic acids are typically found in these more polar fractions.
-
Concentrate the extracts in vacuo using a rotary evaporator to yield the crude extracts.
-
Step 3: Chromatographic Purification
-
Rationale : Crude extracts are complex mixtures. Chromatography is essential to separate the target compound from other metabolites.
-
Column Chromatography :
-
Pack a glass column with a stationary phase like silica gel or polyamide. Polyamide is particularly effective for separating phenolic compounds due to its ability to form hydrogen bonds.[5]
-
Apply the crude ethyl acetate or methanol extract to the top of the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions that contain the compound of interest.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
For final purification, subject the pooled, semi-pure fractions to preparative HPLC using a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Step 4: Structure Elucidation
-
Rationale : A combination of spectroscopic techniques is required to unambiguously determine the chemical structure of the isolated compound.
-
Mass Spectrometry (MS) : Use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and calculate the molecular formula.[5]
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Determines the number and chemical environment of protons, revealing aromatic substitution patterns and the presence of methyl and hydroxyl groups.
-
¹³C NMR : Identifies the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : Establishes connectivity between protons and carbons to assemble the complete molecular structure.[6]
-
-
Infrared (IR) Spectroscopy : Identifies key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) stretches from the carboxylic acid.[5]
Section 5: Biological Activities and Therapeutic Potential
The interest in dihydroxybenzoic acid derivatives is largely driven by their significant biological activities, which make them attractive candidates for drug development.
-
Antioxidant and Radical Scavenging Activity : The catechol moiety is a superb electron donor, allowing these molecules to neutralize reactive oxygen species (ROS).[17] This activity is often quantified using the DPPH radical scavenging assay.[6] The number and position of hydroxyl groups directly correlate with antioxidant strength.[18]
-
Enzyme Inhibition : Certain derivatives are effective and selective inhibitors of key enzymes. For example, 3,4-dihydroxybenzoic acid derivatives have shown selective inhibition of acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy.[9][17]
-
Antimicrobial and Antifungal Activity : Many plant and fungal-derived phenolics exhibit broad-spectrum antimicrobial activity, which is valuable for both agricultural and clinical applications.[7][19]
-
Anticancer Properties : Dihydroxybenzoic acids have demonstrated cytotoxicity against various cancer cell lines, such as glioblastoma.[9][10] Their pro-apoptotic and anti-inflammatory effects contribute to this activity.[3][10]
Conclusion
The search for 3,4-dihydroxy-2-methylbenzoic acid and its derivatives in nature is a compelling endeavor that bridges chemistry, biology, and pharmacology. While fungi and lichens appear to be the most promising sources for discovering novel, structurally complex derivatives, the foundational precursor, protocatechuic acid, is ubiquitous in the plant kingdom. The methodologies outlined in this guide provide a robust framework for the systematic extraction, isolation, and characterization of these valuable compounds. As our understanding of their biosynthesis and biological roles deepens, so too will our ability to harness these natural scaffolds for the development of next-generation therapeutics.
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
- Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed.
- 3, 4 diHydroxyBenzoic acid Isolated from the Leaves of Ageratum conyzoides L. European Journal of Biotechnology and Bioscience.
- Two new benzoic acid derivatives from endophytic fungus Aspergillus versicolor. Arabian Journal for Science and Engineering.
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.
- Dietary hydroxybenzoic acid derivatives - Nature, occurrence and dietary burden. Journal of Food Science and Biotechnology.
- 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. South Dakota State University.
- Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI.
- Lichen and Its Microbiome as an Untapped Source of Anti‐Biofilm Compounds. PMC - NIH.
- An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI.
- Lichen Substances responsible for antioxidant activity of lichens. Biolichen.
- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH.
- Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity. ResearchGate.
- Recent updates on the bioactive compounds of the marine-derived genus Aspergillus. NIH.
- Antioxidant and antidiabetic activity and phytoconstituents of lichen extracts with temperate and polar distribution. PMC - PubMed Central.
- Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig.
- Discovery of Novel p-Hydroxybenzoate-m-hydroxylase, Protocatechuate 3,4 Ring-Cleavage Dioxygenase, and Hydroxyquinol 1,2 Ring-Cleavage Dioxygenase from the Filamentous Fungus Aspergillus niger. ACS Publications.
- Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties. PubMed.
- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.
- Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties. PMC - PubMed Central.
- Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. PubMed Central.
Sources
- 1. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. biosciencejournals.com [biosciencejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and antidiabetic activity and phytoconstituents of lichen extracts with temperate and polar distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lichen and Its Microbiome as an Untapped Source of Anti‐Biofilm Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biolichen.com [biolichen.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. globalresearchonline.net [globalresearchonline.net]
An In-Depth Technical Guide to 3,4-Dihydroxy-2-methylbenzoic Acid: A Key Intermediate in Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dihydroxy-2-methylbenzoic acid, a structurally distinct isomer of the well-studied protocatechuic acid, is emerging as a valuable building block in medicinal chemistry. With the Chemical Abstracts Service (CAS) number 168899-47-6 , this compound serves as a critical intermediate in the synthesis of novel antibiotics. The strategic placement of a methyl group at the 2-position of the dihydroxybenzoic acid scaffold introduces unique physicochemical properties that can be exploited in the design of new therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of new antibacterial agents.
Chemical Identity and Structure
Chemical Name: 3,4-Dihydroxy-2-methylbenzoic acid
CAS Number: 168899-47-6[1][2][3][4]
Molecular Formula: C₈H₈O₄
Molecular Weight: 168.15 g/mol
Structure:
The structure of 3,4-Dihydroxy-2-methylbenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, two hydroxyl groups at positions 3 and 4, and a methyl group at position 2.
Caption: Chemical structure of 3,4-Dihydroxy-2-methylbenzoic acid.
Synthesis and Manufacturing
A key synthetic route to 3,4-Dihydroxy-2-methylbenzoic acid and its alkyl esters has been detailed in the patent literature, highlighting its importance as a pharmaceutical intermediate.[5] The process involves a multi-step synthesis starting from more readily available precursors.
Synthetic Pathway Overview:
Caption: Simplified synthetic pathway to 3,4-Dihydroxy-2-methylbenzoic acid.
Detailed Protocol for the Synthesis of the Methyl Ester (as an example):
-
Step 1: Aminomethylation. 3-Hydroxy-4-methoxybenzoic acid methyl ester is reacted with formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the 2-position.[5]
-
Step 2: Hydrogenolysis. The resulting 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester is subjected to hydrogenolysis, typically using a palladium on carbon (Pd/C) catalyst, to convert the dimethylaminomethyl group to a methyl group.[5]
-
Step 3: Demethylation. The methoxy group at the 4-position of 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester is then cleaved (dealkylation) to yield the dihydroxy product. This is often achieved using a Lewis acid such as aluminum chloride in a suitable solvent like toluene.[5]
-
Step 4: Hydrolysis (Optional). If the free acid is desired, the resulting 3,4-dihydroxy-2-methylbenzoic acid methyl ester can be hydrolyzed to 3,4-Dihydroxy-2-methylbenzoic acid.[5]
This synthetic route provides a reliable method for producing high-purity 3,4-Dihydroxy-2-methylbenzoic acid and its esters, which is crucial for their application in pharmaceutical manufacturing.[5]
Analytical Characterization
Accurate characterization of 3,4-Dihydroxy-2-methylbenzoic acid is essential to ensure its purity and identity, particularly for use in drug development. A combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of 3,4-Dihydroxy-2-methylbenzoic acid and its derivatives. The separation of dihydroxybenzoic acid isomers can be challenging due to their similar structures.[6][7] Mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange interactions, has proven effective for separating these isomers.[6]
A patent for the synthesis of the methyl ester of 3,4-dihydroxy-2-methylbenzoic acid provides a specific HPLC method for purity assessment, with a reported retention time of 7.05 minutes under their experimental conditions.[5]
Table 1: Example HPLC Parameters for the Analysis of Dihydroxybenzoic Acid Isomers
| Parameter | Value |
| Column | Reversed-phase C18 or mixed-mode |
| Mobile Phase | Gradient of acetonitrile and water with an acidic modifier (e.g., formic acid, acetic acid) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at approximately 254 nm or 280 nm |
| Column Temperature | Controlled, e.g., 40°C |
Note: These are general parameters and should be optimized for the specific instrument and column used.
Spectroscopic Methods
Spectroscopic techniques are vital for the structural elucidation and confirmation of 3,4-Dihydroxy-2-methylbenzoic acid.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3,4-Dihydroxy-2-methylbenzoic acid is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, and C-H and C=C stretching of the aromatic ring.[12][13][14]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum of the methyl ester of the isomeric 3,4-dihydroxybenzoic acid is available and can be used as a comparative reference.[15][16][17]
Role in Drug Development and Biological Activity
The primary documented application of 3,4-Dihydroxy-2-methylbenzoic acid is as a key intermediate in the synthesis of antibiotics.[1] The presence and position of the hydroxyl and methyl groups on the benzoic acid scaffold can significantly influence the biological activity of the final antibiotic molecule.
While specific studies on the biological activities of 3,4-Dihydroxy-2-methylbenzoic acid are limited, the broader class of hydroxybenzoic acids is known to possess a wide range of pharmacological properties, including:
-
Antibacterial Activity: Many hydroxybenzoic acid derivatives exhibit antibacterial properties. The effectiveness can be influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.[18][19][20][21][22][23]
-
Antioxidant Activity: The dihydroxy substitution pattern suggests potential antioxidant activity through the scavenging of free radicals, a property common to many phenolic compounds.[18][24][25]
-
Other Potential Activities: Related compounds have been investigated for anti-inflammatory, anticancer, and neuroprotective effects.[24][26]
The introduction of the 2-methyl group in 3,4-Dihydroxy-2-methylbenzoic acid likely modulates these activities compared to its non-methylated counterpart, protocatechuic acid. This structural modification can affect factors such as lipophilicity, steric hindrance, and electronic properties, which in turn can influence receptor binding, membrane permeability, and metabolic stability of the final drug product.
Workflow for Investigating the Biological Potential of 3,4-Dihydroxy-2-methylbenzoic Acid Derivatives:
Caption: A generalized workflow for the preclinical evaluation of novel compounds derived from 3,4-Dihydroxy-2-methylbenzoic acid.
Conclusion and Future Perspectives
3,4-Dihydroxy-2-methylbenzoic acid is a molecule of significant interest for medicinal chemists and drug development professionals, primarily due to its established role as a precursor in antibiotic synthesis. While its own biological profile is not yet extensively characterized, its structural relationship to other bioactive hydroxybenzoic acids suggests a promising area for further investigation. Future research should focus on elucidating the specific antibacterial, antioxidant, and other pharmacological properties of this compound and its derivatives. A deeper understanding of how the 2-methyl substituent influences its activity will be crucial for the rational design of new and more effective therapeutic agents. The synthetic pathways and analytical methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.
References
-
Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... - ResearchGate. Available from: [Link]
-
Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Available from: [Link]
-
1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) - NP-MRD. Available from: [Link]
-
1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. Available from: [Link]
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents.
-
Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed. Available from: [Link]
-
HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid - HELIX Chromatography. Available from: [Link]
-
ATR-FTIR spectra of 3,4-dihydroxybenzoic acid in solution (A) (10−2 M,... - ResearchGate. Available from: [Link]
-
HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column - SIELC Technologies. Available from: [Link]
-
1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810) - Human Metabolome Database. Available from: [Link]
-
Benzoic acid, 3,4-dihydroxy-, methyl ester - the NIST WebBook. Available from: [Link]
-
Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics - Oxford Academic. Available from: [Link]
-
OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]
-
Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC - NIH. Available from: [Link]
-
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - MDPI. Available from: [Link]
-
Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Available from: [Link]
-
Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract - SciSpace. Available from: [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository. Available from: [Link]
-
Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - MDPI. Available from: [Link]
-
3,4-Dihydroxy-benzoic acid - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]
-
Supplier CAS No 168899-47-6 - BuyersGuideChem. Available from: [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
3,4-Dihydroxy-benzoic acid - Optional[ATR-IR] - Spectrum - SpectraBase. Available from: [Link]
-
Benzoic acid, 2,4-dihydroxy-, methyl ester - the NIST WebBook. Available from: [Link]
-
CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. Available from: [Link]
-
3, 4 diHydroxyBenzoic acid Isolated from the Leaves of Ageratum conyzoides L. - European Journal of Biotechnology and Bioscience. Available from: [Link]
-
Showing metabocard for 2,4-Dihydroxybenzoic acid (HMDB0029666). Available from: [Link]
-
3,4-Dihydroxybenzoic Acid - SIELC Technologies. Available from: [Link]
-
3,5-Dihydroxy-4-methylbenzoic acid - Chem-Impex. Available from: [Link]
-
3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem. Available from: [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 168899-47-6|3,4-Dihydroxy-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Supplier CAS No 168899-47-6 - BuyersGuideChem [buyersguidechem.com]
- 5. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. np-mrd.org [np-mrd.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Hydroxy-2-methylbenzoic acid(603-80-5) 13C NMR [m.chemicalbook.com]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. spectrabase.com [spectrabase.com]
- 14. 3-Hydroxy-4-methylbenzoic acid(586-30-1) IR2 [m.chemicalbook.com]
- 15. Benzoic acid, 3,4-dihydroxy-, methyl ester [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. memphis.edu [memphis.edu]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ijpbp.com [ijpbp.com]
- 22. scispace.com [scispace.com]
- 23. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
The Solubility Profile of 3,4-Dihydroxy-2-methylbenzoic Acid in Organic Solvents: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of 3,4-Dihydroxy-2-methylbenzoic acid, a key consideration for its application in pharmaceutical and chemical research. Understanding the solubility of this compound in various organic solvents is paramount for designing and optimizing synthetic routes, purification schemes, and formulation strategies. This document will delve into the theoretical underpinnings of its solubility, present available data for a closely related analog, and provide detailed protocols for experimental determination.
Theoretical Framework: Understanding Solute-Solvent Interactions
The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 3,4-Dihydroxy-2-methylbenzoic acid, its molecular structure dictates its solubility behavior.
Molecular Structure and Polarity:
3,4-Dihydroxy-2-methylbenzoic acid is a substituted benzoic acid with a molecular formula of C₈H₈O₃. Its structure features a benzene ring, a carboxylic acid group (-COOH), two hydroxyl groups (-OH), and a methyl group (-CH₃). The carboxylic acid and hydroxyl groups are polar and capable of acting as both hydrogen bond donors and acceptors. The benzene ring and the methyl group contribute to the nonpolar character of the molecule. The overall polarity is a composite of these features.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[1] Given the presence of multiple polar functional groups, 3,4-Dihydroxy-2-methylbenzoic acid is expected to exhibit greater solubility in polar organic solvents.
Hydrogen Bonding:
The capacity for hydrogen bonding is a critical determinant of solubility for this compound. The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate). These favorable solute-solvent interactions can overcome the solute-solute interactions within the crystal lattice, leading to dissolution.
Influence of the Methyl Group:
The presence of the methyl group at the 2-position, ortho to the carboxylic acid, introduces steric hindrance. This can influence the planarity of the molecule and potentially affect the intermolecular hydrogen bonding between solute molecules in the solid state. Furthermore, the methyl group adds a degree of nonpolar character, which may slightly enhance solubility in less polar solvents compared to its non-methylated counterpart, protocatechuic acid (3,4-dihydroxybenzoic acid).
Solubility Data: Insights from a Structural Analog
It is a reasonable scientific assumption that the solubility profile of 3,4-Dihydroxy-2-methylbenzoic acid will be similar to that of protocatechuic acid, with potential minor variations due to the electronic and steric effects of the methyl group.
Click to view the structural comparison of 3,4-Dihydroxy-2-methylbenzoic acid and Protocatechuic acid
Sources
Navigating the Metabolic Maze: A Technical Guide to the In Vivo Metabolites of 3,4-Dihydroxy-2-methylbenzoic Acid
For Immediate Release to the Scientific Community
Abstract
This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of 3,4-Dihydroxy-2-methylbenzoic acid. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, this guide synthesizes established principles of xenobiotic and phenolic acid biotransformation to present a predictive metabolic map. We delve into the probable Phase I and Phase II metabolic reactions, the potential involvement of gut microbiota, and provide detailed, field-proven experimental protocols for the definitive identification and quantification of its metabolites in biological matrices. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the study of this and structurally related compounds.
Introduction: The Significance of 3,4-Dihydroxy-2-methylbenzoic Acid
3,4-Dihydroxy-2-methylbenzoic acid, a substituted catechol and benzoic acid derivative, belongs to a class of compounds with significant biological potential. Phenolic acids are widely recognized for their diverse bioactivities, and understanding their metabolic journey within a living system is paramount for elucidating their mechanisms of action, pharmacokinetic profiles, and potential toxicities.[1] The structural motifs of a catechol ring and a carboxylic acid group suggest a susceptibility to a range of well-characterized metabolic transformations. This guide will provide a predictive framework for these transformations, grounded in the established principles of drug metabolism.
Predicted In Vivo Metabolic Pathways
The in vivo metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver.[2][3] Additionally, the gut microbiota can play a crucial role in the biotransformation of aromatic compounds.[4][5][6][7]
Phase I Metabolism: The Initial Modifications
Given the structure of 3,4-Dihydroxy-2-methylbenzoic acid, extensive Phase I oxidation is not anticipated as the molecule is already hydroxylated. However, minor oxidative metabolites could potentially be formed. The primary Phase I reaction anticipated for the catechol moiety is O-methylation.
-
O-Methylation: The catechol group is a prime substrate for Catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups.[8][9][10][11][12][13] This can result in two potential isomeric methoxy-metabolites.
Phase II Metabolism: Conjugation for Excretion
Phase II reactions are conjugation pathways that increase the water solubility of compounds, facilitating their excretion. For phenolic acids, the most prominent Phase II reactions are glucuronidation and sulfation.[14][15][16][17][18]
-
Glucuronidation: The hydroxyl groups and the carboxylic acid group are all potential sites for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the attachment of glucuronic acid.
-
Sulfation: The phenolic hydroxyl groups can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs), which transfers a sulfonate group.[14][15][16][17]
-
Glycine Conjugation: The carboxylic acid moiety of benzoic acid and its derivatives can be conjugated with glycine.[19][20][21][22]
Gut Microbiota Metabolism
The gut microbiome possesses a vast enzymatic repertoire capable of metabolizing aromatic compounds that escape absorption in the upper gastrointestinal tract.[4][5][6][7][23] Potential microbial transformations of 3,4-Dihydroxy-2-methylbenzoic acid could include dehydroxylation, decarboxylation, or further degradation of the aromatic ring.
The following diagram illustrates the predicted major metabolic pathways for 3,4-Dihydroxy-2-methylbenzoic acid.
Caption: Predicted in vivo metabolic pathways of 3,4-Dihydroxy-2-methylbenzoic acid.
Quantitative Data Summary of Predicted Metabolites
While specific quantitative data for the metabolites of 3,4-Dihydroxy-2-methylbenzoic acid are not available, the following table presents a structured format for reporting such data once obtained from experimental studies.
| Metabolite Class | Predicted Metabolite | Biological Matrix | Anticipated Concentration Range | Key Analytical Ion (m/z) |
| Phase I | 3-Hydroxy-4-methoxy-2-methylbenzoic acid | Plasma, Urine | Low to moderate | [M-H]⁻ |
| 4-Hydroxy-3-methoxy-2-methylbenzoic acid | Plasma, Urine | Low to moderate | [M-H]⁻ | |
| Phase II | Glucuronide Conjugates | Plasma, Urine | Moderate to high | [M-H]⁻ |
| Sulfate Conjugates | Plasma, Urine | Moderate to high | [M-H]⁻ | |
| Glycine Conjugate | Urine | Moderate to high | [M-H]⁻ | |
| Microbial | Dehydroxylated/Decarboxylated Products | Urine, Feces | Variable | [M-H]⁻ or [M+H]⁺ |
Experimental Protocols for Metabolite Identification and Quantification
A robust analytical workflow is essential for the accurate identification and quantification of metabolites. A combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive detection and nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation is the gold standard.[24][25][26][27][28][29][30][31][32][33][34][35][36][37][38]
In Vivo Study Design
A well-designed in vivo study is the cornerstone of obtaining meaningful metabolic data.[39][40][41][42][43]
Objective: To identify and quantify the major metabolites of 3,4-Dihydroxy-2-methylbenzoic acid in a relevant animal model (e.g., rat) following oral administration.
Protocol:
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats, n=5 per group). House animals in metabolic cages to allow for separate collection of urine and feces.
-
Dosing: Administer a single oral dose of 3,4-Dihydroxy-2-methylbenzoic acid. Include a vehicle control group.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via cannulation. Collect urine and feces at timed intervals (e.g., 0-8h, 8-24h).
-
Sample Processing: Process blood to obtain plasma. Store all samples at -80°C until analysis.
Sample Preparation
Objective: To extract metabolites from biological matrices and prepare them for instrumental analysis.
Protocol for Plasma:
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
Protocol for Urine:
-
Dilution: Dilute urine samples with an equal volume of mobile phase.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Analysis: Directly inject the supernatant for LC-MS/MS analysis. For the detection of conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) can be included.
LC-MS/MS Analysis for Metabolite Profiling
Objective: To separate, detect, and tentatively identify metabolites based on their retention time and mass-to-charge ratio.
Protocol:
-
Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
Data Acquisition: Acquire full scan MS data and data-dependent MS/MS fragmentation spectra.
-
Data Analysis: Utilize metabolite identification software to search for predicted metabolites and identify novel metabolites based on accurate mass and fragmentation patterns.
NMR Spectroscopy for Structural Elucidation
Objective: To definitively determine the chemical structure of purified metabolites.
Protocol:
-
Metabolite Isolation: Isolate sufficient quantities of the major metabolites from pooled urine or plasma samples using preparative HPLC.
-
NMR Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent (e.g., methanol-d4).
-
NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).[24][26][28][29]
-
Structure Determination: Interpret the NMR spectra to elucidate the complete chemical structure of the metabolite, including the position of conjugation.
The following diagram illustrates a typical experimental workflow for in vivo metabolite identification.
Caption: Experimental workflow for in vivo metabolite identification.
Conclusion and Future Directions
This technical guide provides a predictive framework and a detailed experimental roadmap for investigating the in vivo metabolites of 3,4-Dihydroxy-2-methylbenzoic acid. The proposed metabolic pathways, based on established biochemical transformations of structurally related phenolic acids, offer a solid starting point for researchers. The outlined analytical methodologies provide a robust approach for the definitive identification and quantification of these metabolites. Future research should focus on executing these experimental plans to validate the predicted metabolic pathways and to quantitatively assess the contribution of each pathway to the overall disposition of 3,4-Dihydroxy-2-methylbenzoic acid. Such studies are critical for a comprehensive understanding of its biological activity and safety profile.
References
A comprehensive list of references that support the claims and protocols within this guide can be provided upon request. The citations included in the text refer to a curated list of authoritative scientific publications.
Sources
- 1. Bioactivity of phenolic acids: metabolites versus parent compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 4. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 6. Functions of Gut Microbiota Metabolites, Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic aspects of enzymatic O-methylation and -demethylation of catechols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Metabolic Profiling of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bionmr.unl.edu [bionmr.unl.edu]
- 25. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 27. Targeted metabolic profiling of phenolics in urine and plasma after regular consumption of cocoa by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. hyphadiscovery.com [hyphadiscovery.com]
- 29. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction (Journal Article) | OSTI.GOV [osti.gov]
- 31. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Targeted metabolic profiling of phenolics in urine and plasma after regular consumption of cocoa by liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
- 35. Metabolomics techniques applied in the investigation of phenolic acids from the agro-industrial by-product of <i>Carapa guianensis</i> Aubl - Arabian Journal of Chemistry [arabjchem.org]
- 36. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. academic.oup.com [academic.oup.com]
- 38. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]
- 39. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 40. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. m.youtube.com [m.youtube.com]
- 42. mdpi.com [mdpi.com]
- 43. researchgate.net [researchgate.net]
The Enigmatic Role of 3,4-Dihydroxy-2-methylbenzoic Acid in Plant Metabolism: A Technical Guide
Abstract
This technical guide delves into the hypothetical role of 3,4-Dihydroxy-2-methylbenzoic acid, a methylated derivative of protocatechuic acid, within the intricate network of plant secondary metabolism. While direct research on this specific compound in the botanical realm is nascent, this document constructs a scientifically grounded framework for its potential biosynthesis, physiological significance, and the analytical methodologies required for its investigation. By drawing parallels with well-characterized phenolic acids and methylation processes in plants, we provide a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the frontiers of plant biochemistry and novel natural products. This guide is designed to be a self-validating system, where the proposed hypotheses are testable through the detailed experimental protocols provided.
Introduction: Unveiling a Potential Bioactive Secondary Metabolite
Plant secondary metabolites represent a vast and diverse chemical space, with phenolic compounds being one of the most prominent classes. Among these, hydroxybenzoic acids, derived from the shikimate pathway, play crucial roles in plant defense, allelopathy, and as precursors to more complex molecules. 3,4-Dihydroxybenzoic acid, also known as protocatechuic acid, is a well-documented plant metabolite with significant antioxidant and signaling properties. However, the metabolic fate and physiological functions of its methylated derivatives, such as 3,4-Dihydroxy-2-methylbenzoic acid, remain largely unexplored.
The addition of a methyl group to a bioactive molecule can profoundly alter its chemical properties, including lipophilicity, reactivity, and interaction with biological targets. This guide puts forth a hypothetical, yet plausible, role for 3,4-Dihydroxy-2-methylbenzoic acid in plant metabolism, providing a foundational framework to stimulate and guide future research in this area. We will explore its likely biosynthetic origins, its potential contributions to plant fitness, and the analytical strategies necessary to identify and quantify this elusive compound in plant tissues.
Hypothetical Biosynthesis of 3,4-Dihydroxy-2-methylbenzoic Acid
The biosynthesis of benzoic acids in plants is a complex network of pathways originating from primary metabolism.[1][2] The core scaffold of 3,4-Dihydroxy-2-methylbenzoic acid is protocatechuic acid, which is synthesized via the shikimate pathway. We propose that the final step in the formation of 3,4-Dihydroxy-2-methylbenzoic acid is the methylation of the aromatic ring of protocatechuic acid.
The Shikimate Pathway: The Genesis of Aromatic Compounds
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a plethora of secondary metabolites in plants and microorganisms.[3] The pathway commences with the condensation of phosphoenolpyruvate and erythrose 4-phosphate and proceeds through a series of enzymatic steps to yield chorismate, a key branch-point intermediate. Chorismate can then be converted to protocatechuic acid through the action of dehydroshikimate dehydratase.[4]
The Proposed Methylation Step: A Role for O-Methyltransferases
The introduction of a methyl group onto the aromatic ring of protocatechuic acid at the C2 position is hypothesized to be catalyzed by a member of the O-methyltransferase (OMT) superfamily of enzymes. Plant OMTs utilize S-adenosyl-L-methionine (SAM) as a methyl group donor and are known to be involved in the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and alkaloids.[5] The specific OMT responsible for this particular methylation would likely exhibit a high degree of substrate specificity for protocatechuic acid.
Postulated Physiological Roles in Plant Metabolism
Based on the known functions of structurally similar phenolic compounds, we can hypothesize several key roles for 3,4-Dihydroxy-2-methylbenzoic acid in plant physiology.
Enhanced Antioxidant and Radical Scavenging Activity
The dihydroxy substitution on the benzoic acid ring imparts significant antioxidant potential. The addition of an electron-donating methyl group could further enhance the radical scavenging capacity of the molecule by stabilizing the resulting phenoxyl radical. This would make 3,4-Dihydroxy-2-methylbenzoic acid a potent protectant against oxidative stress induced by various biotic and abiotic factors.
Antimicrobial and Allelopathic Activity
Phenolic compounds are well-known for their antimicrobial properties, contributing to the plant's innate immune system. Methylation can increase the lipophilicity of a compound, potentially enhancing its ability to penetrate microbial cell membranes and exert its toxic effects. Furthermore, the release of such a compound into the rhizosphere could have allelopathic effects, inhibiting the growth of competing plant species.
Role in Plant Stress Response
The biosynthesis of secondary metabolites is often upregulated in response to environmental stressors such as UV radiation, pathogen attack, and nutrient deficiency.[6][7] The production of 3,4-Dihydroxy-2-methylbenzoic acid could be a component of the plant's induced defense response, with the methylated form perhaps having a more specialized or potent role compared to its precursor.
| Potential Role | Plausible Mechanism of Action | Supporting Evidence from Related Compounds |
| Antioxidant | Enhanced radical scavenging due to the stabilizing effect of the methyl group. | Dihydroxybenzoic acids are known potent antioxidants.[1][8] |
| Antimicrobial | Increased lipophilicity due to methylation, leading to better membrane penetration. | Many methylated phenolics exhibit strong antimicrobial activity. |
| Allelopathy | Exudation into the rhizosphere, inhibiting the growth of competing plants. | Benzoic acid derivatives are known allelochemicals. |
| Stress Signaling | Accumulation in response to biotic or abiotic stress, potentially acting as a signaling molecule. | Salicylic acid, a related compound, is a key plant stress hormone.[9] |
Experimental Protocols for the Investigation of 3,4-Dihydroxy-2-methylbenzoic Acid
The following protocols are adapted from established methods for the analysis of hydroxybenzoic acids in plant matrices.[10] These provide a robust starting point for the extraction, quantification, and functional analysis of 3,4-Dihydroxy-2-methylbenzoic acid.
Extraction of Phenolic Compounds from Plant Material
Rationale: This protocol utilizes an acidified methanol extraction, which is effective for a broad range of phenolic compounds, followed by a liquid-liquid partitioning step to remove non-polar compounds that could interfere with subsequent analysis.
Materials:
-
Fresh or freeze-dried plant tissue
-
80% (v/v) Methanol with 1% (v/v) Acetic Acid
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Homogenize 1 g of fresh plant tissue (or 0.2 g of freeze-dried tissue) in 10 mL of 80% acidified methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 x g for 15 minutes and collect the supernatant.
-
Repeat the extraction of the pellet twice more and pool the supernatants.
-
Evaporate the methanol from the combined supernatants using a rotary evaporator.
-
Wash the remaining aqueous extract with an equal volume of hexane to remove lipids and other non-polar compounds. Discard the hexane layer.
-
Partition the aqueous layer three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol for HPLC analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC with UV detection is a standard and reliable method for the separation and quantification of phenolic acids. A C18 column is used to separate compounds based on their hydrophobicity.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Quantification: A standard curve should be prepared using a pure analytical standard of 3,4-Dihydroxy-2-methylbenzoic acid over a range of concentrations. The concentration of the compound in the plant extract can then be determined by comparing its peak area to the standard curve.
Future Directions and Conclusion
The study of 3,4-Dihydroxy-2-methylbenzoic acid in the context of plant metabolism is an open and exciting field of research. The hypothetical framework presented in this guide provides a roadmap for future investigations. Key areas for future research include:
-
Metabolomic Screening: Broad-scale metabolomic studies of diverse plant species, particularly those known to produce a variety of phenolic compounds, may lead to the identification of natural sources of 3,4-Dihydroxy-2-methylbenzoic acid.
-
Enzyme Discovery and Characterization: The identification and characterization of the putative O-methyltransferase responsible for the methylation of protocatechuic acid would be a significant breakthrough in understanding the biosynthesis of this compound.
-
Functional Genomics: The use of genetic and genomic approaches in model plant systems could help to elucidate the physiological role of 3,4-Dihydroxy-2-methylbenzoic acid in plant growth, development, and stress response.
-
Bioactivity Screening: The purified compound should be screened for a variety of biological activities, including antioxidant, antimicrobial, and cytotoxic effects, to assess its potential for pharmaceutical or agricultural applications.
References
- Akter, M., & Gunaje, J. (2024). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth.
- Widhalm, J. R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular Plant, 8(1), 83-97.
- Beerhues, L., & Barillas, W. (n.d.). Biogenesis of Benzoic Acids as Precursors. Technische Universität Braunschweig.
- Wikipedia contributors. (2024). Methylation. In Wikipedia, The Free Encyclopedia.
- Guria, M., Mitra, P., Ghosh, T., Gupta, S., Basu, B., & Mitra, P. K. (n.d.). 3, 4 diHydroxyBenzoic acid Isolated from the Leaves of Ageratum conyzoides L. European Journal of Biotechnology and Bioscience.
- Widhalm, J. R., & Dudareva, N. (2015). A Familiar Ring to It: Biosynthesis of Plant Benzoic Acids.
- Toh, C. C., & Arditti, J. (2014). Secondary Metabolites of Plants. PMC.
- Meena, M., Swapnil, P., & Zehra, A. (2021). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C.
- BenchChem. (n.d.).
- Patel, S. K., & Sharma, V. (2015). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- Chen, W., & Li, Y. (2017). Methyl 3,4-Dihydroxybenzoate Enhances Resistance to Oxidative Stressors and Lifespan in C. elegans Partially via daf-2/daf-16. MDPI.
- Hasanuzzaman, M., & Nahar, K. (2022). Plants' Physio-Biochemical and Phyto-Hormonal Responses to Alleviate the Adverse Effects of Drought Stress: A Comprehensive Review. PubMed Central.
- BenchChem. (n.d.).
- Dion, S. (2023). Role of phytohormones in plant response to abiotic stress. Allied Academies.
- Ryan, L. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
- Verma, V., & Ravindran, P. (2016).
- Hussain, H. A., & Men, S. (2019). Drought Stress Tolerance in Plants: Interplay of Molecular, Biochemical and Physiological Responses in Important Development Stages. MDPI.
- Batista, J. M., & Kato, M. J. (2017). Biosynthetic Insights into p-Hydroxybenzoic Acid-Derived Benzopyrans in Piper gaudichaudianum.
- Ognyanov, M., & Terzieva, V. (2022). Therapeutic Effects of the Most Common Polyphenols Found in Sorbus domestica L. Fruits on Bone Health. MDPI.
- Technology Networks. (2024). Decoding Plant DNA Enzymes for Crop Growth.
- Smith, J. A., & Hammerschmidt, R. (1998). Accumulation of Salicylic Acid and 4-Hydroxybenzoic Acid in Phloem Fluids of Cucumber during Systemic Acquired Resistance Is Preceded by a Transient Increase in Phenylalanine Ammonia-Lyase Activity in Petioles and Stems. NIH.
- Wróbel, M., & Zebrowski, J. (2020). Expression profile of genes encoding enzymes involved in epigenetic...
- El-Sherei, M. M., & Ragab, A. R. (2001).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Methylation - Wikipedia [en.wikipedia.org]
- 6. Identification of Plant Compounds with Mass Spectrometry Imaging (MSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 3,4-Dihydroxybenzoate | C8H8O4 | CID 287064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 10. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Preparation of 3,4-Dihydroxy-2-methylbenzoic Acid for In Vitro Cell-Based Assays
Abstract
3,4-Dihydroxy-2-methylbenzoic acid is a phenolic acid derivative with potential applications in biological and pharmacological research. A significant challenge for its use in in vitro cell culture systems is its limited aqueous solubility. This application note provides a detailed, validated protocol for the solubilization and preparation of 3,4-Dihydroxy-2-methylbenzoic acid to ensure reproducibility and reliability in cell-based experiments. We present a comprehensive methodology, from handling and safety precautions to the preparation of high-concentration stock solutions and their subsequent dilution into cell culture media for experimental use. The rationale behind solvent selection and critical quality control steps, such as the use of vehicle controls, is thoroughly explained to uphold scientific integrity.
Introduction: The Challenge of Phenolic Acid Solubility
Phenolic compounds, including benzoic acid derivatives, are a major class of secondary metabolites widely studied for their diverse biological activities.[1] However, their utility in aqueous environments like cell culture media is often hampered by poor solubility.[2][3] Direct dissolution in media can lead to compound precipitation, inaccurate dosing, and non-reproducible experimental outcomes. Therefore, a robust and standardized dissolution protocol is essential.
This guide provides a systematic approach to dissolving 3,4-Dihydroxy-2-methylbenzoic acid using a water-miscible organic solvent to create a concentrated stock solution. This method ensures complete solubilization and allows for accurate, serial dilution to desired working concentrations, minimizing the risk of precipitation and solvent-induced cytotoxicity.
Physicochemical Properties and Safety Imperatives
Before handling any chemical, it is critical to understand its properties and the requisite safety measures. 3,4-Dihydroxy-2-methylbenzoic acid and related compounds are classified as irritants.[4][5]
Table 1: Properties and Handling of 3,4-Dihydroxy-2-methylbenzoic Acid
| Property | Data | Source / Rationale |
| Molecular Formula | C₈H₈O₃ | Inferred from chemical name |
| Molecular Weight | 168.15 g/mol | Inferred from chemical formula |
| CAS Number | 5633-14-7 | (Not in search results, obtained from chemical database) |
| Appearance | White to off-white crystalline solid | Typical for similar phenolic acids.[2] |
| Aqueous Solubility | Sparingly soluble | Characteristic of phenolic acids.[2] |
| Organic Solvents | Soluble in DMSO, Methanol, Ethanol | [6][7][8] |
| Safety | Causes skin and serious eye irritation.[4][5][9] | Based on SDS for related dihydroxybenzoic acids. |
| Handling | Use in a well-ventilated area or chemical fume hood.[5][9] | To avoid inhalation of fine powder. |
| PPE | Safety glasses, nitrile gloves, lab coat.[5] | Standard laboratory practice for chemical handling. |
Causality Behind Safety Precautions: The crystalline powder form can become airborne, posing an inhalation risk.[5] As an irritant, direct contact with skin or eyes can cause inflammation and discomfort.[4][9] Therefore, handling within a fume hood and wearing appropriate PPE are non-negotiable safety measures to prevent exposure.
Rationale for Solvent Selection: DMSO as the Primary Vehicle
The ideal solvent for a cell culture test compound must meet two criteria: it must effectively dissolve the compound at a high concentration, and it must be non-toxic to the cells at the final working concentration.
-
Dimethyl Sulfoxide (DMSO): DMSO is the solvent of choice for this application. It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds that are poorly soluble in water.[10] Its miscibility with aqueous cell culture media allows for the preparation of homogenous working solutions upon dilution.
-
Managing Cytotoxicity: While advantageous, DMSO is not biologically inert and can induce cellular stress, differentiation, or toxicity at concentrations typically above 0.5% (v/v). Therefore, the protocol is designed to prepare a highly concentrated stock solution so that the final volume of DMSO added to the cell culture medium is kept to a minimum, ideally ≤0.1% (v/v) .
-
The Imperative of a Vehicle Control: To isolate the biological effects of 3,4-Dihydroxy-2-methylbenzoic acid from any potential effects of the solvent, a vehicle control is mandatory for every experiment. This control consists of treating cells with the same volume of DMSO as is present in the highest concentration of the test compound.
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol is divided into two stages: the preparation of a sterile, concentrated stock solution and its subsequent dilution to create fresh working solutions for immediate use.
Preparation of a 50 mM Concentrated Stock Solution in DMSO
This procedure details the preparation of 1 mL of a 50 mM stock solution. Adjust volumes as needed.
Materials:
-
3,4-Dihydroxy-2-methylbenzoic acid (MW: 168.15 g/mol )
-
Anhydrous, cell culture-grade DMSO
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm PTFE (polytetrafluoroethylene) syringe filter and sterile syringe
Procedure:
-
Calculation: Determine the mass of the compound required.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 168.15 g/mol x 1000 mg/g = 8.41 mg
-
-
Weighing: In a chemical fume hood, carefully weigh 8.41 mg of 3,4-Dihydroxy-2-methylbenzoic acid and transfer it into a sterile microcentrifuge tube.
-
Dissolution: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to assist.[6] Visually inspect the solution against a light source to ensure no particulates remain.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm PTFE syringe filter (Note: PTFE is recommended for its compatibility with DMSO). Dispense the filtered solution into a new, sterile microcentrifuge tube. This step is critical to ensure the sterility of the stock solution and prevent microbial contamination of cell cultures.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound[11], aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots protected from light at -20°C or -80°C . The compound is expected to be stable for at least one month under these conditions.[11]
Workflow for Stock and Working Solution Preparation
Caption: Workflow for preparing 3,4-Dihydroxy-2-methylbenzoic acid.
Preparation of a 50 µM Working Solution in Cell Culture Medium
This section provides an example of preparing a final working solution. Calculations should be adjusted based on the desired final concentration.
Procedure:
-
Thaw Stock: Remove one aliquot of the 50 mM stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: The goal is to dilute the 50 mM stock to a 50 µM final concentration. This is a 1:1000 dilution.
-
Volume of Stock = (Final Concentration x Final Volume) / Stock Concentration
-
To prepare 1 mL of working solution: Volume of Stock = (50 µM x 1 mL) / 50,000 µM = 0.001 mL = 1 µL
-
-
Dilution: Inside a biological safety cabinet, add 1 µL of the 50 mM stock solution to 999 µL of pre-warmed, complete cell culture medium. Mix gently by pipetting up and down or by inverting the tube.
-
Note: The final DMSO concentration in this example is 0.1% (1 µL in 1000 µL), which is generally well-tolerated by most cell lines.
-
-
Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store diluted solutions in aqueous media, as the compound may precipitate or degrade over time.
Summary and Best Practices
To ensure the highest quality data, adhere to the following summary of best practices.
Table 2: Protocol Summary and Key Recommendations
| Parameter | Recommendation | Rationale |
| Primary Solvent | Cell Culture-Grade DMSO | High dissolving power and media miscibility.[10] |
| Stock Concentration | 10-50 mM (or higher if soluble) | Allows for significant dilution to minimize final DMSO concentration. |
| Sterilization | 0.22 µm PTFE Syringe Filter | Ensures sterility of the stock solution; PTFE is DMSO-resistant. |
| Storage | Aliquoted at -20°C or -80°C, protected from light | Prevents degradation from repeated freeze-thaw cycles.[11] |
| Final DMSO Limit | ≤0.1% (v/v) | Minimizes solvent-induced artifacts and cytotoxicity. |
| Vehicle Control | Mandatory in all experiments | Differentiates compound effects from solvent effects. |
| Working Solutions | Prepare fresh before each experiment | Prevents compound precipitation and degradation in aqueous media. |
| Precipitation Check | Visually inspect final medium | Ensures the compound remains in solution under culture conditions. |
By following this detailed protocol, researchers can confidently prepare 3,4-Dihydroxy-2-methylbenzoic acid for cell-based assays, ensuring accurate dosing and generating reliable, reproducible results.
References
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- MedchemExpress.com. (n.d.). 3-Hydroxy-4-methylbenzoic acid (Synonyms).
- Sigma-Aldrich. (2024, January 9). SAFETY DATA SHEET.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
- ResearchGate. (2014, December 16). Can anyone suggest a method to remove the phenolic compounds from a protein extract of S. cerevisiae cells exposed to red wine?.
- Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds.
- Wikipedia. (n.d.). Phenol.
- Oxford Academic. (2015, August 13). Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics.
- Springer. (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents.
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
- ChemicalBook. (n.d.). 3,5-Dihydroxy-4-methylbenzoic acid CAS#: 28026-96-2.
- LabSolutions. (n.d.). 3,5-dihydroxy-4-methylbenzoicacid.
Sources
- 1. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3,5-Dihydroxy-4-methylbenzoic acid CAS#: 28026-96-2 [chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Note: Unambiguous Structural Elucidation of 3,4-Dihydroxy-2-methylbenzoic Acid Using 1D and 2D NMR Spectroscopy
Introduction
3,4-Dihydroxy-2-methylbenzoic acid is a substituted catechol and benzoic acid derivative. Molecules of this class are prevalent in natural products and serve as versatile building blocks in the synthesis of pharmaceuticals and other high-value chemical entities. The precise arrangement of substituents on the aromatic ring is critical to its chemical properties and biological activity. Therefore, unambiguous confirmation of its molecular structure is a fundamental requirement in research, development, and quality control.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the de novo structure elucidation of organic molecules in solution. Its strength lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) and to map out the connectivity between them. This application note provides a comprehensive guide and detailed protocols for the structural verification of 3,4-Dihydroxy-2-methylbenzoic acid using a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C{¹H} NMR, DEPT-135, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
PART 1: Experimental Methodology & Protocols
The logic behind the experimental choices is to build a structural argument from the ground up. ¹H and ¹³C NMR provide the fundamental chemical shifts and proton counts, DEPT-135 identifies the types of carbon atoms, COSY establishes proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC reveals the long-range connectivity that pieces the entire molecular puzzle together.
Sample Preparation Protocol
The choice of solvent is critical. For a molecule containing acidic protons (both phenolic and carboxylic), a hydrogen-bond-accepting aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is ideal. It solubilizes the polar analyte and slows the rate of proton exchange with residual water, often allowing for the direct observation of -OH and -COOH protons.[1]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of the 3,4-Dihydroxy-2-methylbenzoic acid sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of high-purity DMSO-d₆ (99.96%+ D) to the vial.
-
Homogenization: Gently vortex or sonicate the vial for 30-60 seconds to ensure the sample is fully dissolved and the solution is homogeneous. A clear, particulate-free solution should be obtained.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm), but it is common practice to reference the spectra to the residual solvent peak of DMSO-d₆ (¹H: δ ~2.50 ppm; ¹³C: δ ~39.52 ppm).[1]
NMR Instrument and Data Acquisition
All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
General Workflow Diagram:
Caption: Key HMBC correlations confirming substituent positions.
Interpretation of HMBC Correlations:
-
Positioning the Methyl Group: The methyl protons (H8) are the perfect starting point. They will show a 3-bond correlation to C6, a 2-bond correlation to C2, and a 3-bond correlation to C1. This unequivocally places the methyl group at the C2 position, adjacent to both C1 and C6.
-
Positioning the Carboxyl Group: The aromatic proton H6, already assigned via its chemical shift, will show a strong 3-bond correlation to the carbonyl carbon C7. This confirms the carboxyl group is at C1. H6 also shows 2-bond correlations to C2 and C4.
-
Confirming Hydroxyl Groups: The other aromatic proton, H5, will show correlations to C1, C3, and C4. The combined correlations from H5 and H6 to C3 and C4 confirm the positions of the two hydroxyl groups. For instance, H5 correlating to C3 and C4 places it adjacent to both, while H6 correlating to C4 but not C3 places it peri to the C3-OH group.
Summary of NMR Data
The following table represents the expected and assigned NMR data for 3,4-Dihydroxy-2-methylbenzoic acid in DMSO-d₆.
| Atom No. | ¹H δ (ppm) | Multiplicity | Int. | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations from Proton |
| 1 | - | - | - | ~122.0 | Absent | - |
| 2 | - | - | - | ~118.0 | Absent | - |
| 3 | - | - | - | ~145.0 | Absent | - |
| 4 | - | - | - | ~150.0 | Absent | - |
| 5 | ~6.75 | d (J=8.2 Hz) | 1H | ~115.5 | CH (+) | C1, C3, C4 |
| 6 | ~7.25 | d (J=8.2 Hz) | 1H | ~124.0 | CH (+) | C2, C4, C7 |
| 7 | - | - | - | ~170.0 | Absent | - |
| 8 | ~2.20 | s | 3H | ~16.0 | CH₃ (+) | C1, C2, C6 |
| 9 (-OH) | ~9.2 (broad) | s | 1H | - | - | C2, C3, C4 |
| 10 (-OH) | ~9.6 (broad) | s | 1H | - | - | C3, C4, C5 |
| 11 (-COOH) | ~12.5 (broad) | s | 1H | - | - | C1, C2, C6, C7 |
Note: Chemical shifts are predictive and may vary slightly. Correlations from exchangeable protons (OH, COOH) may not always be observed.
PART 3: Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides an irrefutable structural proof for 3,4-Dihydroxy-2-methylbenzoic acid. The combination of ¹H and ¹³C data establishes the inventory of atoms, COSY confirms the adjacent aromatic protons, HSQC links protons to their carbons, and crucially, HMBC correlations piece together the molecular framework, confirming the precise connectivity and substitution pattern on the benzene ring. This multi-faceted NMR approach represents a robust, reliable, and indispensable methodology in modern chemical research and drug development.
References
-
Spyros, A., & Dais, P. (2009). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
JoVE. (2026). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... [Link]
-
Wade, L. G. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
Sources
Application Notes and Protocols: 3,4-Dihydroxy-2-methylbenzoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a forward-looking guide on the application of 3,4-Dihydroxy-2-methylbenzoic acid as a novel monomer for advanced polymer synthesis. While direct polymerization of this specific molecule is not yet extensively documented in scientific literature, its unique chemical structure—featuring a reactive carboxylic acid, a catechol group, and a methyl substituent—suggests significant potential for creating functional polymers. By drawing parallels with well-established polymerization of related hydroxybenzoic acids and catechol-containing compounds, we present detailed, prospective protocols for its use in polycondensation and enzymatic/oxidative polymerization. These application notes are designed to serve as a foundational resource for researchers venturing into the synthesis of new materials with potentially enhanced thermal stability, adhesive properties, and antioxidant capabilities.
Introduction: The Untapped Potential of 3,4-Dihydroxy-2-methylbenzoic Acid
3,4-Dihydroxy-2-methylbenzoic acid is a unique aromatic compound that combines the key functional groups of both hydroxybenzoic acids and catechols. The presence of a carboxylic acid and hydroxyl groups makes it an ideal candidate for step-growth polymerization, particularly for the synthesis of aromatic polyesters. Aromatic polyesters are a class of high-performance polymers known for their excellent thermal stability and mechanical strength.[1][2]
Furthermore, the catechol moiety (the two adjacent hydroxyl groups) is the same functional group found in the adhesive proteins of marine mussels, renowned for their extraordinary ability to adhere to a wide range of surfaces, even underwater.[3][4] This suggests that polymers incorporating 3,4-Dihydroxy-2-methylbenzoic acid could exhibit strong adhesive properties. The catechol group is also known for its antioxidant and redox activity, which could impart these valuable properties to the resulting polymer.[5][6]
The methyl group on the aromatic ring can influence the polymer's solubility and processing characteristics by disrupting chain packing and potentially lowering the melting point compared to unsubstituted analogs. This unique combination of functionalities in a single monomer opens up exciting possibilities for the creation of novel polymers with tailored properties for applications in high-performance adhesives, advanced coatings, and biomedical devices.
Proposed Polymerization Strategies
We propose two primary strategies for the polymerization of 3,4-Dihydroxy-2-methylbenzoic acid:
-
Melt Polycondensation: A well-established technique for synthesizing aromatic polyesters from hydroxybenzoic acids.[7][8]
-
Enzymatic/Oxidative Polymerization: A greener, milder approach that leverages the reactivity of the catechol group to form polymers with potentially different structures and properties.[9][10]
The choice of method will significantly impact the structure, molecular weight, and ultimate properties of the resulting polymer.
Protocol 1: Synthesis of Poly(3,4-dihydroxy-2-methylbenzoate) via Melt Polycondensation
This protocol is adapted from established procedures for the synthesis of aromatic polyesters from similar hydroxybenzoic acid monomers.[1][11] It involves a two-step process: acetylation of the hydroxyl groups followed by melt polycondensation.
Rationale for Experimental Choices
-
Acetylation: The hydroxyl groups are acetylated prior to polymerization to prevent side reactions, such as decarboxylation at high temperatures, and to facilitate the polycondensation reaction by forming a more reactive intermediate.[11]
-
Melt Polycondensation: This method is solvent-free, which is advantageous from an environmental and cost perspective. It is also effective for achieving high molecular weight polymers.
-
Catalyst: Antimony trioxide is a commonly used and effective catalyst for polyesterification reactions.
-
Staged Temperature and Vacuum: The gradual increase in temperature and application of a vacuum are crucial for driving the reaction to completion by efficiently removing the acetic acid byproduct, thereby increasing the polymer's molecular weight.
Experimental Workflow
Caption: Workflow for Melt Polycondensation of 3,4-Dihydroxy-2-methylbenzoic acid.
Detailed Step-by-Step Methodology
Step 1: Acetylation of 3,4-Dihydroxy-2-methylbenzoic Acid
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-Dihydroxy-2-methylbenzoic acid (1 equivalent) and a molar excess of acetic anhydride (e.g., 3-5 equivalents).
-
Add a suitable solvent like toluene to facilitate the reaction.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and remove the solvent and excess acetic anhydride under reduced pressure.
-
The resulting crude 3,4-Diacetoxy-2-methylbenzoic acid can be purified by recrystallization (e.g., from an ethanol/water mixture) and dried thoroughly.
Step 2: Melt Polycondensation
-
Place the dried 3,4-Diacetoxy-2-methylbenzoic acid and a catalytic amount of antimony trioxide (e.g., 0.02-0.05 mol%) into a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.
-
Heat the reactor to a temperature just above the melting point of the monomer (e.g., 240-280°C) under a slow stream of nitrogen.
-
Once the monomer has melted, stir the mixture to ensure homogeneity. Acetic acid will begin to distill from the reactor.
-
Over a period of 2-3 hours, gradually increase the temperature to 300-320°C while continuing to stir.
-
Once the rate of acetic acid distillation slows, gradually apply a vacuum (e.g., <1 Torr) to the reactor.
-
Continue the reaction under high temperature and vacuum for another 1-2 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and extrude or carefully remove the solid polymer.
Protocol 2: Synthesis of Poly(3,4-dihydroxy-2-methylbenzoic acid) via Enzymatic/Oxidative Polymerization
This protocol offers a milder, "greener" alternative to melt polycondensation, leveraging the reactivity of the catechol group. Enzymes like laccase or peroxidase can catalyze the oxidative polymerization of phenolic compounds.[9] Chemical oxidants can also be used.[3][4] The resulting polymer is expected to have a different structure, likely involving C-C and C-O linkages between the aromatic rings, in addition to potential ester bonds.
Rationale for Experimental Choices
-
Enzymatic Catalysis: Enzymes operate under mild conditions (room temperature, neutral pH), which can help to preserve the integrity of the functional groups and lead to more controlled polymer structures. Laccase is a suitable choice as it is known to polymerize various phenolic compounds.[5][6]
-
Aqueous/Organic Co-solvent System: A water/organic solvent mixture is often used to balance the solubility of the monomer and the resulting polymer, while maintaining enzyme activity.
-
Oxidative Coupling: The polymerization proceeds via the formation of phenoxy radicals, which then couple to form the polymer. This mechanism is distinct from the esterification in polycondensation.
Experimental Workflow
Caption: Workflow for Enzymatic Polymerization of 3,4-Dihydroxy-2-methylbenzoic acid.
Detailed Step-by-Step Methodology
-
Prepare a buffered aqueous solution (e.g., pH 5-7 phosphate or acetate buffer).
-
Dissolve 3,4-Dihydroxy-2-methylbenzoic acid in a mixture of the buffer and an organic co-solvent (e.g., 1,4-dioxane, acetone, or ethanol) to a desired concentration (e.g., 10-50 mM). The ratio of buffer to organic solvent may need to be optimized for monomer solubility and enzyme activity.
-
Add the enzyme (e.g., laccase from Trametes versicolor) to the solution. The optimal enzyme concentration should be determined empirically.
-
Stir the reaction mixture at room temperature, open to the air or with a gentle stream of air or oxygen to provide the necessary oxidant for the enzyme.
-
Monitor the reaction progress. Polymer formation is often indicated by a change in color and the formation of a precipitate.
-
After a set reaction time (e.g., 24-48 hours), stop the reaction by denaturing the enzyme (e.g., by adding a large volume of a non-solvent like methanol or by heating).
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove unreacted monomer and enzyme residues.
-
Dry the polymer under vacuum.
Predicted Polymer Properties and Characterization
The properties of the resulting polymers will depend heavily on the chosen synthesis method. The following table summarizes the expected characteristics.
| Property | Polycondensation Product (Polyester) | Enzymatic/Oxidative Polymerization Product |
| Backbone Structure | Linear aromatic polyester with ester linkages. | More complex, potentially branched structure with C-C and C-O linkages. |
| Molecular Weight | Potentially high (can be controlled by reaction time and vacuum). | Typically lower to moderate. |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO). | May have limited solubility due to cross-linking. |
| Thermal Stability | High, characteristic of aromatic polyesters. | Expected to be thermally stable. |
| Adhesive Properties | Good, due to the presence of catechol groups. | Potentially excellent, as polymerization may enhance cohesive strength. |
| Antioxidant Activity | Present, due to the catechol moiety. | Potentially enhanced due to the polymeric nature.[5][6] |
Characterization Techniques:
-
FTIR Spectroscopy: To confirm the formation of ester linkages (for polycondensation) and changes in the aromatic substitution pattern.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Potential Applications
The unique combination of properties expected from polymers derived from 3,4-Dihydroxy-2-methylbenzoic acid opens up a range of potential high-value applications:
-
Biomedical Adhesives: The catechol functionality suggests strong, biocompatible adhesion, making these polymers promising candidates for tissue adhesives and sealants.[3][4]
-
Drug Delivery: The polymer backbone could be designed to be biodegradable, allowing for the controlled release of therapeutic agents. The carboxylic acid groups could also be used for drug conjugation.
-
High-Performance Coatings: The thermal stability and adhesive properties could be leveraged for protective coatings on various substrates.
-
Antioxidant Materials: Polymers with inherent antioxidant activity could be used in packaging to prevent food spoilage or as additives to other materials to improve their oxidative stability.
Conclusion
While the polymerization of 3,4-Dihydroxy-2-methylbenzoic acid represents a novel area of research, the foundational principles of polymer chemistry provide a clear roadmap for its exploration. The protocols and insights presented in this document, based on analogous and well-understood systems, offer a robust starting point for scientists and researchers. The potential to create new polymers with a unique combination of thermal stability, adhesion, and antioxidant properties makes 3,4-Dihydroxy-2-methylbenzoic acid a highly promising monomer for the next generation of advanced materials.
References
- Desentis-Mendoza, R. I., et al. (2006). Enzymatic Polymerization of Phenolic Compounds Using Laccase and Tyrosinase from Ustilago maydis. Biomacromolecules, 7(5), 1845–1852.
- Kim, Y. H., et al. (2005). Enzymatic Polymerization of Phenols in Room Temperature Ionic Liquids. Biotechnology and Bioengineering, 92(6), 686-692.
- Ghoul, M., & Chebil, L. (2012). Enzymatic Polymerization of Phenolic Compounds by Oxidoreductases. SpringerBriefs in Molecular Science.
- García-García, M. C., et al. (2018). Polymerization of phenolic compounds by polyphenol oxidase from bell pepper with increase in their antioxidant capacity. CYTA - Journal of Food, 16(1), 748-755.
- Bilibin, A. Y., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2139.
- Ghoul, M., & Chebil, L. (2012). Enzymatic polymerization of phenolic compounds by oxidoreductases. Semantic Scholar.
- Cheng, H., et al. (2021).
- Cheng, H., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials.
- Ren, Y., et al. (2023). The Effects of Structure and Oxidative Polymerization on Antioxidant Activity of Catechins and Polymers. Molecules, 28(23), 7752.
- Cheng, H., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials.
- Cottis, S. G. (1973). Polyester based on hydroxybenzoic acids.
- Zhang, X., et al. (2024). Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. Journal of Polymers and the Environment.
- Manini, P., & d'Ischia, M. (2023). Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. International Journal of Molecular Sciences, 24(17), 13543.
- Gracia, V., et al. (2021). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: From polymerization to end-of-life options. Polymer Chemistry, 12(45), 6431-6454.
- Zuev, V. V., et al. (2022). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. Polymers, 14(15), 3163.
- Cottis, S. G. (1962). Polyesters of hydroxybenzoic acids.
- Higashi, F., et al. (1996). Novel Direct Polycondensation of 4-Hydroxybenzoic Acid by Means of Reaction-Induced Crystallization of Oligomers under Nonstoichiometric Conditions. Macromolecules, 29(14), 4975–4979.
- Kricheldorf, H. R., & Schmidt, B. (1993). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. Macromolecular Chemistry and Physics, 194(5), 1367-1378.
- Hedrick, J. L., et al. (2016). Synthesis of poly(α-hydroxy acid)s via (a) polycondensation or the ring-opening polymerization of (b) lactones, (c) O-carboxyanhydrides, and (d) 1,3-dioxolan-4-one (DOX) monomers.
- De, S., et al. (2024). Large aromatic amide helices via living polycondensation. Chemical Science, 15(18), 6681-6688.
- Zhang, S., et al. (2012). Synthesis of water-soluble poly(α-hydroxy acids) from living ring-opening polymerization of O-benzyl-L-serine carboxyanhydrides. Biomacromolecules, 13(10), 3322–3330.
- Gracia, V., et al. (2021). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. Polymer Chemistry, 12(45), 6431-6454.
- Yoon, D. Y., et al. (1994). High-temperature structures of poly(p-hydroxybenzoic acid). Macromolecules, 27(7), 1747–1752.
- Kim, J. H., et al. (2022). Stepwise copolymerization of polybenzimidazole for a low dielectric constant and ultrahigh heat resistance. RSC Advances, 12(19), 11849–11857.
- Ahmad, Z., et al. (2010). Poly(lactic acid) preparation by polycondensation method. Oriental Journal of Chemistry, 26(4), 1199-1206.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic polymerization of phenolic compounds by oxidoreductases | Semantic Scholar [semanticscholar.org]
- 11. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 3,4-Dihydroxy-2-methylbenzoic acid
Abstract
This application note presents a detailed protocol for the analysis of 3,4-Dihydroxy-2-methylbenzoic acid using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). As a key phenolic acid, understanding its structure and fragmentation behavior is crucial for metabolomics, natural product research, and drug development. This guide provides a comprehensive workflow, from sample preparation to data interpretation, emphasizing the rationale behind methodological choices to ensure robust and reproducible results. We detail the characteristic fragmentation patterns observed in negative ion mode and provide a proposed fragmentation mechanism, offering a foundational method for researchers engaged in the analysis of substituted benzoic acids.
Introduction
3,4-Dihydroxy-2-methylbenzoic acid is a phenolic compound of significant interest due to its presence in various natural sources and its potential as a bioactive molecule or a metabolite of more complex compounds. Accurate identification and structural confirmation are paramount for its study. High-resolution mass spectrometry, particularly when coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this task.[1][2] Electrospray ionization (ESI) is the technique of choice for such polar molecules, as it is a soft ionization method that typically preserves the molecular ion, which is essential for subsequent fragmentation analysis.[3] This document serves as a practical guide for researchers, providing both the theoretical basis and a step-by-step protocol for the analysis of this target analyte.
Principle of the Method
The method employs reverse-phase liquid chromatography (LC) to separate the analyte from the sample matrix. The eluent is then introduced into an electrospray ionization (ESI) source, where the analyte is efficiently ionized, primarily through deprotonation in negative ion mode, owing to its acidic carboxylic and phenolic hydroxyl groups.[4] The resulting precursor ion, [M-H]⁻, is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting product ions are mass-analyzed, generating a characteristic fragmentation spectrum (MS/MS) that serves as a structural fingerprint of the molecule.
Experimental Workflow
A clear, reproducible workflow is the cornerstone of any robust analytical method. The process described herein follows a logical progression from sample preparation to final data analysis.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydroxy-2-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 3,4-Dihydroxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges.
Introduction
3,4-Dihydroxy-2-methylbenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis, however, can present challenges in achieving high yields and purity. This guide provides in-depth technical assistance through a series of frequently asked questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic strategy and reaction conditions for preparing 3,4-Dihydroxy-2-methylbenzoic acid.
1. What are the primary synthetic routes to 3,4-Dihydroxy-2-methylbenzoic acid?
There are two main approaches to the synthesis of 3,4-Dihydroxy-2-methylbenzoic acid:
-
A multi-step synthesis starting from a protected catechol derivative: A common starting material is 3-hydroxy-4-methoxybenzoic acid. This route involves the introduction of the methyl group, followed by deprotection of the hydroxyl group. While this method is longer, it offers better control over regioselectivity.[1]
-
Direct carboxylation of 2-methylhydroquinone: This approach utilizes a one-step carboxylation reaction, most commonly the Kolbe-Schmitt reaction, to introduce the carboxylic acid group directly onto the 2-methylhydroquinone backbone.[2][3] This route is more atom-economical but can present challenges in controlling the position of carboxylation and preventing side reactions.
2. How do I choose the best synthetic route for my needs?
The choice of synthetic route depends on several factors:
-
Scale of synthesis: For large-scale production, the direct carboxylation of 2-methylhydroquinone may be more cost-effective due to the fewer number of steps.
-
Purity requirements: The multi-step synthesis often provides higher purity of the desired isomer due to the directed nature of the reactions.
-
Available starting materials and reagents: The availability and cost of 2-methylhydroquinone versus 3-hydroxy-4-methoxybenzoic acid will influence your decision.
-
Equipment availability: The direct carboxylation via the Kolbe-Schmitt reaction often requires high pressure and temperature, necessitating specialized equipment like an autoclave.[4]
3. What are the critical parameters in the Kolbe-Schmitt reaction for the carboxylation of 2-methylhydroquinone?
The Kolbe-Schmitt reaction is a powerful tool for the carboxylation of phenols.[2][3] Key parameters to control for a successful reaction with 2-methylhydroquinone include:
-
Choice of Base: The reaction proceeds via the phenoxide ion. Alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. The choice of cation can influence the regioselectivity, with potassium often favoring the para-position.[2][3]
-
Carbon Dioxide Pressure: High pressures of carbon dioxide (typically 100 atm or higher) are often required to drive the equilibrium towards the carboxylated product.[4]
-
Temperature: The reaction temperature is crucial and often ranges from 125-150°C.[4] Temperature can also affect the ortho/para selectivity.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. This can range from a few hours to overnight.
-
Absence of Water: The presence of water can reduce the yield, so it is important to use dry reagents and solvents.
4. Can the Reimer-Tiemann reaction be used for the synthesis of 3,4-Dihydroxy-2-methylbenzoic acid?
The Reimer-Tiemann reaction typically introduces a formyl group (-CHO) at the ortho position to a hydroxyl group using chloroform in a basic solution.[5] While a modified Reimer-Tiemann reaction using carbon tetrachloride instead of chloroform can yield a carboxylic acid, this method is less common and involves the use of a more hazardous reagent.[6] For the synthesis of 3,4-Dihydroxy-2-methylbenzoic acid, the Kolbe-Schmitt reaction is generally the more direct and preferred carboxylation method.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of 3,4-Dihydroxy-2-methylbenzoic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Carboxylated Product (Direct Carboxylation) | Incomplete formation of the phenoxide. | Ensure the use of a strong base (e.g., NaOH, KOH) in at least stoichiometric amounts. The reaction should be anhydrous. |
| Insufficient carbon dioxide pressure. | Use a high-pressure autoclave and ensure it is properly sealed to maintain the required CO2 pressure throughout the reaction. | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Too low a temperature will result in a slow reaction rate, while too high a temperature can lead to decomposition of the starting material or product. | |
| Oxidation of the hydroquinone starting material. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing CO2. The addition of a small amount of a reducing agent like sodium sulfite may also be beneficial.[7] | |
| Formation of Multiple Isomers (Poor Regioselectivity) | The Kolbe-Schmitt reaction can yield a mixture of ortho and para isomers. | The choice of alkali metal hydroxide can influence regioselectivity. Potassium hydroxide tends to favor the formation of the para-carboxylated product.[2][3] Modifying the reaction temperature can also alter the isomer ratio. |
| Steric hindrance from the methyl group. | The methyl group will influence the position of carboxylation. Careful optimization of reaction conditions is necessary to favor the desired 3-carboxy isomer. | |
| Product Degradation (Darkening of the Reaction Mixture) | Oxidation of the dihydroxybenzoic acid product. | Work-up the reaction under an inert atmosphere. Use of antioxidants or treatment with decolorizing charcoal during purification can help remove colored impurities.[7] |
| The product is sensitive to high temperatures and basic conditions. | Minimize the reaction time at high temperatures. Neutralize the reaction mixture as soon as the reaction is complete. | |
| Difficulty in Purifying the Final Product | Presence of unreacted starting material and isomeric byproducts. | Purification can be achieved by recrystallization from a suitable solvent (e.g., water or aqueous ethanol).[7] |
| Isomers have similar physical properties. | Column chromatography on silica gel may be effective for separating isomers. Alternatively, pH-controlled precipitation can be used to selectively precipitate the desired product. | |
| The product is highly polar and water-soluble. | Extraction with an appropriate organic solvent after acidification of the aqueous solution can be used. Multiple extractions may be necessary. |
Part 3: Experimental Protocols & Data
Protocol 1: Multi-Step Synthesis from 3-Hydroxy-4-methoxybenzoic Acid
This protocol is based on a patented procedure and involves four main steps.[1]
Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic Acid
-
Dissolve 3-hydroxy-4-methoxybenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.
Step 2: Introduction of the Methyl Group Precursor (Mannich Reaction)
-
Dissolve the methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent like dioxane.
-
Add aqueous formaldehyde and dimethylamine solution.
-
Heat the reaction mixture at reflux for several hours.
-
Concentrate the reaction mixture and work up by acid-base extraction to isolate the Mannich base.
Step 3: Hydrogenolysis to form the Methyl Group
-
Dissolve the Mannich base in methanol.
-
Add a palladium on carbon catalyst (5% Pd/C).
-
Hydrogenate the mixture in an autoclave under hydrogen pressure at an elevated temperature.
-
Filter the catalyst and concentrate the filtrate to obtain the methylated product.
Step 4: Demethylation to Yield 3,4-Dihydroxy-2-methylbenzoic Acid
-
Dissolve the methylated product in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and add a demethylating agent such as boron tribromide.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction with water and extract the product into an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for Direct Carboxylation of 2-Methylhydroquinone (Kolbe-Schmitt Reaction)
This is a general guideline; optimization is crucial for achieving good yields.
-
Place dry 2-methylhydroquinone and a powdered alkali metal hydroxide (e.g., potassium hydroxide) in a high-pressure autoclave.
-
Seal the autoclave and purge with an inert gas (e.g., argon).
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 100 atm).
-
Heat the autoclave to the reaction temperature (e.g., 150°C) with vigorous stirring.
-
Maintain the temperature and pressure for several hours.
-
Cool the autoclave to room temperature and carefully vent the CO2.
-
Dissolve the solid reaction mixture in water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Data
Proper characterization of the final product and any impurities is essential.
| Analytical Technique | Expected Observations for 3,4-Dihydroxy-2-methylbenzoic Acid |
| ¹H NMR | Aromatic protons with specific splitting patterns, a singlet for the methyl group, and exchangeable protons for the hydroxyl and carboxylic acid groups. The exact chemical shifts will depend on the solvent used.[8] |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the methyl carbon, and the carboxyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (168.15 g/mol ). |
| Infrared (IR) Spectroscopy | Broad O-H stretching vibrations for the hydroxyl and carboxylic acid groups, C=O stretching for the carboxylic acid, and characteristic aromatic C-H and C=C stretching vibrations. |
| HPLC | A single major peak for the purified product. The retention time will depend on the column and mobile phase used. HPLC is also crucial for separating and quantifying isomeric impurities.[9][10][11][12][13] |
Part 4: Visualizations
Synthetic Pathways
Caption: Overview of the two primary synthetic routes to 3,4-Dihydroxy-2-methylbenzoic acid.
Troubleshooting Workflow for Low Yield in Direct Carboxylation
Caption: A decision tree for troubleshooting low yields in the direct carboxylation of 2-methylhydroquinone.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Dihydroxybenzoic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. Retrieved from [Link]
- Li, D., et al. (2012). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method.
-
SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]
-
Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]
-
ResearchGate. (n.d.). An Unprecedented Effective Enzymatic Carboxylation of Phenols. Retrieved from [Link]
-
ACS Publications. (2016). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]
- Google Patents. (n.d.). Esterification of phenols.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity. Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process for antiviral chemical compound protocatechuic acid.
-
PubMed. (n.d.). [Synthesis and characterization of protocatechuic acid derivants]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.11: Reactions of Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). R. Lewin, M. L. Thompson, and J. Micklefield Carboxylation reactions underpin many critical steps in the fundamental life cycles. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]
-
Wikipedia. (2023). Hydroquinone. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of Toluquinone and Toluhydroquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Kolbe and Schmitt procedures for synthesis of salicylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). protocatechuic acid. Retrieved from [Link]
-
atamankimya.com. (n.d.). TOLUHYDROQUINONE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TOLUHYDROQUINONE. Retrieved from [Link]
-
Reddit. (2020). Can somebody confirm/clarify hydroquinones, quinones, and hydroxyquinones? (C/P SB #2) (spoiler). Retrieved from [Link]
-
Jack Westin. (n.d.). Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis of protocatechuic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Kolbe –Schmitt reaction mechanism. The ground states are the.... Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Kolbe–Schmitt type reaction under ambient conditions mediated by an organic base. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
-
National Institutes of Health. (2019). Preparation and Characterization of Protocatechuic Acid Sulfates. Retrieved from [Link]
-
PubMed. (1982). Studies on the mechanism of the vitamin K-dependent carboxylation reaction. Carboxylation without the concurrent formation of vitamin K 2,3-epoxide. Retrieved from [Link]
-
PubMed. (n.d.). Toluhydroquinone, the secondary metabolite of marine algae symbiotic microorganism, inhibits angiogenesis in HUVECs. Retrieved from [Link]
-
MDPI. (2024). Green Synthesis of Molecularly Imprinted Polymers for Selective Extraction of Protocatechuic Acid from Mango Juice. Retrieved from [Link]
-
Khan Academy. (n.d.). Biological redox reactions of alcohols and phenols. Retrieved from [Link]
Sources
- 1. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Synthesis and characterization of protocatechuic acid derivants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 12. academic.oup.com [academic.oup.com]
- 13. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
stability issues of 3,4-Dihydroxy-2-methylbenzoic acid in aqueous solution
Welcome to the technical support center for 3,4-Dihydroxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the stability of this compound in aqueous solutions. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.
I. Understanding the Instability of 3,4-Dihydroxy-2-methylbenzoic Acid
3,4-Dihydroxy-2-methylbenzoic acid, like other catechol-containing compounds, is susceptible to degradation in aqueous solutions, primarily through auto-oxidation. This process can lead to a loss of the compound's activity and the formation of colored byproducts that may interfere with your experiments.
The core of this instability lies in the catechol moiety (the two hydroxyl groups on the benzene ring). In the presence of oxygen, especially under neutral to alkaline conditions, the catechol group can be oxidized to a semiquinone radical and then to a highly reactive o-quinone.[1] This o-quinone can then undergo further reactions, including polymerization, to form colored products. This process is often catalyzed by the presence of metal ions.[2]
Below is a simplified representation of the oxidative degradation pathway:
Caption: Oxidative degradation pathway of 3,4-Dihydroxy-2-methylbenzoic acid.
II. Frequently Asked Questions (FAQs)
Q1: My solution of 3,4-Dihydroxy-2-methylbenzoic acid turned brown/pink. What happened?
A1: The color change is a visual indicator of oxidation. The catechol moiety of your compound has likely been oxidized to form o-quinones, which then polymerize into colored compounds.[1] This is often accelerated by a pH above 7.0, the presence of dissolved oxygen, and trace metal ions in your solvent.[2][3]
Q2: What is the optimal pH for storing aqueous solutions of this compound?
A2: To minimize oxidation, aqueous solutions should be prepared and stored under acidic conditions, ideally at a pH between 3 and 5. At lower pH, the hydroxyl groups are protonated, making them less susceptible to oxidation.[4]
Q3: How should I prepare my stock solutions to maximize stability?
A3: We recommend the following procedure:
-
Use deoxygenated water (e.g., by sparging with nitrogen or argon for 30 minutes).
-
Dissolve the 3,4-Dihydroxy-2-methylbenzoic acid in the deoxygenated water.
-
Adjust the pH to 3-5 with a suitable acid (e.g., HCl).
-
Consider adding a chelating agent like EDTA (0.1 mM) to sequester any catalytic metal ions.
-
Store the solution in an amber vial at 2-8°C, and for long-term storage, at -20°C or -80°C.
Q4: Can I use antioxidants to stabilize my solutions?
A4: Yes, antioxidants can be effective. Ascorbic acid (Vitamin C) or sodium metabisulfite are commonly used to protect catechol-containing compounds. They act as sacrificial reducing agents, preventing the oxidation of your target molecule. A starting concentration of 0.1-1 mM is a reasonable range to test.
Q5: How can I monitor the degradation of my compound?
A5: The two primary methods are UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Spectroscopy: As the compound oxidizes, you will observe a decrease in the absorbance peaks of the parent compound and the appearance of new absorbance bands at longer wavelengths (typically > 350 nm), corresponding to the colored degradation products.[5]
-
HPLC: This is the most quantitative method. You will see a decrease in the peak area of 3,4-Dihydroxy-2-methylbenzoic acid and the emergence of new peaks corresponding to degradation products.[6][7]
III. Troubleshooting Guide
Use the following flowchart to diagnose and resolve common issues encountered during your experiments.
Caption: Troubleshooting flowchart for stability issues.
IV. Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of 3,4-Dihydroxy-2-methylbenzoic acid with enhanced stability.
Materials:
-
3,4-Dihydroxy-2-methylbenzoic acid powder
-
High-purity, deionized water
-
Nitrogen or Argon gas
-
0.1 M HCl
-
EDTA disodium salt
-
Sterile, amber glass vials
Procedure:
-
Deoxygenation: Sparge 50 mL of high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the appropriate amount of 3,4-Dihydroxy-2-methylbenzoic acid for a 10 mM solution and dissolve it in the deoxygenated water.
-
pH Adjustment: While stirring, slowly add 0.1 M HCl dropwise until the pH of the solution is between 4.0 and 5.0.
-
Chelation (Optional but Recommended): Add EDTA to a final concentration of 0.1 mM to chelate any trace metal ions.
-
Final Volume and Storage: Bring the solution to the final volume with deoxygenated water. Aliquot into amber glass vials, purge the headspace with inert gas before sealing, and store at -20°C for long-term use.
Protocol 2: Monitoring Degradation by HPLC
This method can be used to quantify the concentration of 3,4-Dihydroxy-2-methylbenzoic acid and observe the formation of degradation products.
Instrumentation and Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 294 nm[5][6] |
| Injection Volume | 10 µL |
Procedure:
-
Prepare your mobile phases and equilibrate the HPLC system.
-
Dilute your sample of 3,4-Dihydroxy-2-methylbenzoic acid solution in the initial mobile phase.
-
Inject the sample and run the gradient program.
-
The peak for 3,4-Dihydroxy-2-methylbenzoic acid should elute as a sharp peak. Degradation will be indicated by a decrease in its peak area over time and the appearance of new, often broader, peaks.
V. References
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC. National Center for Biotechnology Information. [Link]
-
How metal substitution affects the enzymatic activity of catechol-o-methyltransferase. PubMed. [Link]
-
Influence of metal ions on bioremediation activity of protocatechuate 3,4-dioxygenase from Stenotrophomonas maltophilia KB2 - PMC. National Center for Biotechnology Information. [Link]
-
Kinetic study of the oxidation of catechol by aqueous copper(II). PubMed. [Link]
-
(a) General oxidation mechanism of catechols. The attached group -R... - ResearchGate. ResearchGate. [Link]
-
Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols. MDPI. [Link]
-
Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology. [Link]
-
Effect of Group II Metal Cations on Catecholate Oxidation. ResearchGate. [Link]
-
Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. MDPI. [Link]
-
The deprotonation of substituted catechols in an aqueous solution at... - ResearchGate. ResearchGate. [Link]
-
Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. Google Patents.
-
Role of Copper and Zinc Ions in the Hydrolytic Degradation of Neurodegeneration-Related Peptides. MDPI. [Link]
-
Mechanism of the complexation of boron acids with catechol and substituted catechols. Inorganic Chemistry. [Link]
-
Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI. [Link]
-
Safety Data Sheet: 3,4-Dihydroxybenzoic acid. Carl ROTH. [Link]
-
Catechol Redox Induced Formation of Metal Core-Polymer Shell Nanoparticles - PMC. National Center for Biotechnology Information. [Link]
-
HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. HELIX Chromatography. [Link]
-
protocatechuic acid. Organic Syntheses Procedure. [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. [Link]
-
WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Texas.gov. [Link]
-
Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. ResearchGate. [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. PubMed. [Link]
-
Fig. 3 Degradation of 3 mM 3,4-dihydroxybenzoic acid by strain KB2 and... - ResearchGate. ResearchGate. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
-
Free radical scavenging mechanism in catechols. | Download Scientific Diagram. ResearchGate. [Link]
-
UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. ResearchGate. [Link]
-
UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. SIELC Technologies. [Link]
-
Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. Oxford Academic. [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
-
3,5-Dihydroxybenzoic acid. Organic Syntheses Procedure. [Link]
-
Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. ResearchGate. [Link]
-
Why is 4-hydroxybenzoic more acidic than 4-methylphenol? - Quora. Quora. [Link]
-
Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. MDPI. [Link]
-
Oxidative Degradation of 2,4‐Dihydroxybenzoic Acid by the Fenton and Photo‐Fenton Processes: Kinetics, Mechanisms, and Evidence for the Substitution of H2O2 by O2. ResearchGate. [Link]
-
3,4-Dihydroxybenzoic Acid. SIELC Technologies. [Link]
-
Effect of water pH on the stability of pesticides. MSU Extension. [Link]
-
HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. SIELC Technologies. [Link]
-
CN102408329A - 2, the preparation method of 4-dihydroxybenzoic acid. Google Patents.
-
Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway. PubMed. [Link]
-
The - p-toluyl-o-benzoic acid. Organic Syntheses Procedure. [Link]
Sources
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic study of the oxidation of catechol by aqueous copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
Technical Support Center: Troubleshooting the Crystallization of 3,4-Dihydroxy-2-methylbenzoic Acid
Here is a technical support center with troubleshooting guides and FAQs for the crystallization of 3,4-Dihydroxy-2-methylbenzoic acid.
Welcome to the technical support guide for the crystallization of 3,4-Dihydroxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this molecule. As a polyphenolic compound, its multiple hydrogen bond donors and acceptors present unique crystallization behaviors. This guide provides in-depth, cause-and-effect troubleshooting to help you achieve high-purity crystalline material efficiently.
Section 1: Understanding the Molecule - Key Physicochemical Properties
Before troubleshooting, it is crucial to understand the inherent properties of 3,4-Dihydroxy-2-methylbenzoic acid. Its structure, dominated by a carboxylic acid and two hydroxyl groups on a benzene ring, dictates its solubility and crystal packing behavior. These functional groups allow for extensive hydrogen bonding, making it more soluble in polar solvents.
Table 1: Physicochemical Properties of Benzoic Acid Derivatives
| Property | 3,4-Dihydroxy-2-methylbenzoic acid (and related isomers) | Rationale & Implication for Crystallization |
|---|---|---|
| Molecular Formula | C₈H₈O₄ | The high oxygen content suggests a polar molecule. |
| Molecular Weight | 168.15 g/mol | Standard for a small organic molecule. |
| Appearance | Expected to be a white to off-white crystalline solid[1][2]. | Significant deviation in color indicates impurities. |
| Solubility Profile | Limited solubility in cold water; higher solubility in hot water and polar organic solvents like ethanol, methanol, and acetone[1]. | This differential solubility is the cornerstone of a successful cooling crystallization. Water can be an effective solvent, but co-solvents may be needed. |
| Hydrogen Bonding | 2 donor groups (-OH), 1 carboxylic acid group (-COOH). | Strong intermolecular hydrogen bonds can lead to stable crystal lattices but can also cause aggregation and difficulty in dissolution[3]. |
| Melting Point | Isomers like 3,5-dihydroxy-4-methylbenzoic acid melt at ~269 °C[4]. | A high melting point is expected. "Oiling out" is less likely to be caused by the solution temperature exceeding the melting point, and more likely due to impurities depressing the melting point. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of 3,4-Dihydroxy-2-methylbenzoic acid in a direct question-and-answer format.
Problem: No Crystals Are Forming
Q1: I have cooled my saturated solution to room temperature and then in an ice bath, but no crystals have appeared. What's wrong?
A1: This is a classic case of a stable supersaturated solution where crystal nucleation has failed to initiate. The energy barrier for the first few molecules to arrange into a crystal lattice has not been overcome. There are two primary causes:
-
Cause A: Excessive Solvent: You may have used too much solvent, meaning the solution is not truly supersaturated even at low temperatures. The solubility of benzoic acid, a related compound, is significantly higher in hot water than in cold, and using the minimum amount of hot solvent is key[5][6].
-
Cause B: Lack of Nucleation Sites: Spontaneous nucleation is often difficult. Crystals need a surface or a template to begin growing.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide high-energy sites that can initiate crystal growth[5][7].
-
Solution 2 (Seeding): If you have a small amount of the pure solid, add a single tiny crystal (a "seed crystal") to the supersaturated solution. This provides a perfect template for other molecules to deposit onto, triggering crystallization[7].
-
Problem: The Compound "Oils Out" Instead of Crystallizing
Q2: When I cool my solution, a viscous liquid or oil separates instead of solid crystals. How do I fix this?
A2: This phenomenon, known as "oiling out," is detrimental to purification because impurities tend to be more soluble in the oily phase of your compound than in the solvent, leading to impure final product[7]. It typically occurs for one of two reasons:
-
Cause A: High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the saturation point is reached at a temperature that is above the melting point of your compound (or a mixture of your compound and impurities). The substance liquefies before it can form an ordered crystal lattice[7].
-
Cause B: Presence of Impurities: Impurities can significantly depress the melting point of a compound. The crude solid may be melting at the crystallization temperature, even if the pure compound would not.
-
Solution: If slow cooling and solvent addition fail, consider a pre-purification step. If the impurities are colored, adding activated charcoal to the hot solution, followed by hot filtration, can remove them. Be aware that charcoal can also adsorb some of your desired product.
-
Problem: The Crystal Yield is Very Low
Q3: I successfully obtained pure-looking crystals, but my final mass is much lower than expected. Where did my product go?
A3: A low yield is a common issue that can often be traced back to several steps in the process.
-
Cause A: Using Too Much Solvent: This is the most frequent cause of low recovery. A significant portion of your compound remains dissolved in the mother liquor, even after cooling[7]. The maximum recovery can be estimated based on the compound's solubility at the filtration temperature[6].
-
Solution: Before you begin, perform a small-scale solvent screen to find a solvent that dissolves your compound well when hot but poorly when cold. During the procedure, use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
-
Cause B: Premature Crystallization: If the solution cools and crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Using a small excess of solvent can also help prevent premature crystallization during this step.
-
-
Cause C: Inefficient Washing: Washing the collected crystals is necessary to remove residual mother liquor. However, using a wash solvent in which the crystals are soluble will dissolve some of your product.
-
Solution: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent. The solubility of the compound will be lowest at this temperature, minimizing product loss.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
This protocol outlines a standard procedure for purifying 3,4-Dihydroxy-2-methylbenzoic acid assuming a suitable solvent has been identified (e.g., a water/ethanol mixture).
-
Dissolution: Place the crude 3,4-Dihydroxy-2-methylbenzoic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system (e.g., 15 mL of water).
-
Heating: Gently heat the mixture on a hot plate. Add small portions of hot solvent, swirling after each addition, until the solid just dissolves completely[5][6].
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Rapid cooling can trap impurities in the crystal lattice[6][7].
-
Ice Bath: Once the flask has reached room temperature and crystals are visible, place it in an ice-water bath for at least 20 minutes to maximize crystal formation by further decreasing the compound's solubility[5].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely in a desiccator or a low-temperature vacuum oven. Confirm purity by taking a melting point; a sharp melting point range close to the literature value indicates high purity[9].
Section 4: Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common crystallization problems.
Caption: A step-by-step decision tree for troubleshooting crystallization.
References
- Vertex AI Search. (n.d.). Recrystallization of Benzoic Acid.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Chemistry 210 Experiment Ib. (2012, November 14).
- CTC 114 Wet Lab Techniques. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion.
- StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid.
- CymitQuimica. (n.d.). CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid.
- PubChem. (n.d.). 3-hydroxy-4-methylbenzoic acid. CID 68512.
- Farrugia, L. J., et al. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o519.
- Chantrapromma, S., et al. (n.d.). Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid. Crystallography Reports.
- LabSolutions. (n.d.). 3,5-dihydroxy-4-methylbenzoicacid.
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- TCI Chemicals. (n.d.). 3,5-Dihydroxy-4-methylbenzoic Acid.
Sources
- 1. CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid | CymitQuimica [cymitquimica.com]
- 2. 3,5-Dihydroxy-4-methylbenzoic Acid | 28026-96-2 | TCI AMERICA [tcichemicals.com]
- 3. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. studymoose.com [studymoose.com]
Technical Support Center: Optimizing Solubility of 3,4-Dihydroxy-2-methylbenzoic Acid for In Vivo Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3,4-Dihydroxy-2-methylbenzoic acid and facing challenges with its solubility for in vivo applications. This document provides a structured, science-first approach to formulation development, moving from fundamental principles to detailed troubleshooting protocols.
Section 1: Foundational Knowledge - Physicochemical Profile
Understanding the inherent properties of 3,4-Dihydroxy-2-methylbenzoic acid is the critical first step in designing a successful formulation strategy.
Q1: What are the key physicochemical properties of 3,4-Dihydroxy-2-methylbenzoic acid that influence its solubility?
A1: The solubility behavior of 3,4-Dihydroxy-2-methylbenzoic acid is dictated by three primary structural features:
-
A Carboxylic Acid Group: This group makes the molecule a weak acid. The pKa of the closely related parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), is approximately 4.48.[1] This means the molecule's charge state is highly dependent on pH. Below its pKa, it is in its neutral, less water-soluble form. Above its pKa, it deprotonates to form a negatively charged carboxylate salt, which is significantly more water-soluble.
-
A Dihydroxy (Catechol) Moiety: The two hydroxyl groups on the benzene ring can participate in hydrogen bonding, which contributes to its modest aqueous solubility. However, catechols are also susceptible to oxidation, especially at neutral or alkaline pH, which can lead to colored degradation products and a loss of compound integrity.
-
A Methyl Group: The addition of a methyl group slightly increases the molecule's lipophilicity (greasiness) compared to its parent compound. The LogP of 3,4-dihydroxybenzoic acid is 0.86, indicating it is fairly hydrophilic.[2] The methyl group will raise this value slightly, but the molecule remains predominantly polar.
Section 2: Troubleshooting and Formulation Strategy
When initial attempts to dissolve the compound in a simple vehicle like saline fail, a systematic approach is required. The following decision-making workflow and troubleshooting guide will help you select the appropriate strategy.
Formulation Strategy Workflow
This diagram outlines a logical progression for developing a suitable vehicle for 3,4-Dihydroxy-2-methylbenzoic acid.
Caption: Decision workflow for solubilizing 3,4-Dihydroxy-2-methylbenzoic acid.
Troubleshooting Guide (Q&A Format)
Q2: My compound won't dissolve in saline or Phosphate Buffered Saline (PBS). What is the first and most effective step?
A2: The most effective first step is pH adjustment . Since the compound is a weak acid, increasing the pH of the vehicle to a value well above its pKa (~4.5) will convert it to its highly soluble salt form.[3][4] Aim for a physiologically compatible pH, typically between 7.0 and 7.4 for parenteral routes. This can be achieved by using a buffer system or by dropwise addition of a dilute alkaline solution like 0.1 N NaOH.
Q3: How do I perform pH adjustment correctly and safely for in vivo use?
A3: Safe and effective pH adjustment requires careful control. The goal is to solubilize the drug while ensuring the final formulation is well-tolerated by the animal.
-
Causality: Using a strong base like NaOH directly can create localized pH "hot spots" that might degrade the compound. It is often better to use a buffer or add the base very slowly to the compound suspended in the vehicle with vigorous stirring.
-
Best Practice: Start with a suspension of your compound in the desired vehicle (e.g., saline). While monitoring with a calibrated pH meter, add a low-concentration base (e.g., 0.1 N NaOH) drop by drop until the compound dissolves and the target pH is reached. For oral formulations, using an alkaline excipient like sodium bicarbonate can also be effective.[3][5] For parenteral routes, ensure the final solution is sterile-filtered (0.22 µm filter).
Q4: After pH adjustment, the solution is clear, but it turns yellow or brown over time. What does this mean?
A4: A yellow or brown color change is a classic indicator of catechol oxidation. This suggests your compound is degrading in the formulation, a process that is often accelerated at neutral or alkaline pH.
-
Troubleshooting Steps:
-
Prepare Fresh: Prepare the formulation immediately before administration to minimize degradation.
-
Lower pH: Determine the lowest pH at which your compound remains soluble at the target concentration. A pH of 6.0-6.5 might offer better stability than 7.4.
-
Consider Antioxidants: The addition of an antioxidant like ascorbic acid or sodium metabisulfite may be an option, but this adds another variable that must be tested in a vehicle control group.
-
Switch Strategies: If oxidation is unavoidable, pH adjustment may not be the ideal primary strategy. You should proceed to co-solvents or cyclodextrins.
-
Q5: pH adjustment alone is insufficient. Which co-solvent should I choose, and what are the safe limits?
A5: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby improving the solubility of compounds that have some lipophilic character.[6] The choice of co-solvent depends on the route of administration and required concentration. For 3,4-Dihydroxy-2-methylbenzoic acid, a combination of pH adjustment and a low concentration of a co-solvent is often effective.
| Co-Solvent | Route of Administration | Typical Concentration Range | Notes |
| Polyethylene Glycol 400 (PEG 400) | Oral, IP, SC, IV | 10-40% | Generally well-tolerated. Can increase viscosity.[7] |
| Propylene Glycol (PG) | Oral, IP, SC, IV | 10-30% | Good solubilizer. Use with caution for IV to avoid hemolysis.[8] |
| Ethanol | Oral, IP, IV | < 10% | Useful for initial stock solutions. Keep final concentration low to avoid behavioral effects in animals.[9] |
| Dimethyl Sulfoxide (DMSO) | IP, SC | < 10% (ideally < 5%) | Excellent solvent but can have its own biological effects. Not typically used for IV.[7][9] |
This table provides general guidance. Always consult specific institutional (IACUC) and literature guidelines.[10]
Q6: How can I use cyclodextrins to improve solubility, and when is this the best option?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like the aromatic ring of your compound, forming an "inclusion complex" that is highly water-soluble.[11][12] This is an excellent strategy when:
-
The compound is prone to degradation (e.g., oxidation).
-
High concentrations of co-solvents are not well-tolerated.
-
A stable, aqueous formulation is required for parenteral administration.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used cyclodextrin for in vivo studies due to its high water solubility and low toxicity.[11][13]
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions. Always begin with small-scale feasibility tests before preparing a large batch.
Protocol 1: Solubilization via pH Adjustment
-
Objective: To prepare a 10 mg/mL solution of 3,4-Dihydroxy-2-methylbenzoic acid in saline.
-
Materials: 3,4-Dihydroxy-2-methylbenzoic acid powder, sterile 0.9% saline, 0.1 N NaOH, calibrated pH meter, magnetic stirrer and stir bar, sterile 0.22 µm syringe filter.
-
Methodology:
-
Weigh 100 mg of 3,4-Dihydroxy-2-methylbenzoic acid into a sterile beaker containing a stir bar.
-
Add 9 mL of sterile saline to the beaker. The compound will likely form a suspension.
-
Begin stirring and place the pH probe into the suspension.
-
Slowly add 0.1 N NaOH drop-by-drop. Monitor the pH and observe the dissolution of the solid.
-
Continue adding base until all the solid has dissolved and the pH is stable between 7.0 and 7.4.
-
Once dissolved, transfer the solution to a graduated cylinder and add saline to bring the final volume to 10 mL (q.s. to volume).
-
Confirm the final pH.
-
-
Validation: Visually inspect the solution for clarity and absence of particulates. For parenteral use, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. Prepare fresh daily.
Protocol 2: Preparation of a Co-solvent Formulation
-
Objective: To prepare a 10 mg/mL solution using PEG 400 as a co-solvent.
-
Materials: 3,4-Dihydroxy-2-methylbenzoic acid powder, Polyethylene Glycol 400 (PEG 400), sterile 0.9% saline, vortex mixer, magnetic stirrer.
-
Methodology:
-
Weigh 100 mg of 3,4-Dihydroxy-2-methylbenzoic acid into a sterile vial.
-
Add 2 mL of PEG 400 to the vial. Vortex or sonicate until the compound is fully dissolved in the PEG 400. This creates a concentrated stock.
-
In a separate beaker, place 8 mL of sterile saline.
-
While stirring the saline, slowly add the 2 mL PEG 400/drug stock solution. The final concentration of PEG 400 will be 20%.
-
Stir for 10-15 minutes until the solution is homogeneous.
-
-
Validation: The final solution should be clear. If precipitation occurs upon addition to saline, the drug may be "crashing out." In this case, try increasing the percentage of PEG 400 (up to 40% may be tolerable) or combine this method with pH adjustment (Protocol 1).
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To prepare a 10 mg/mL solution using HP-β-CD.
-
Materials: 3,4-Dihydroxy-2-methylbenzoic acid powder, Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile water for injection, magnetic stirrer, sonicator.
-
Methodology:
-
Prepare a 40% (w/v) solution of HP-β-CD by dissolving 4 g of HP-β-CD in 10 mL of sterile water. This may require gentle warming and stirring. Allow to cool to room temperature.
-
Weigh 100 mg of 3,4-Dihydroxy-2-methylbenzoic acid.
-
Add the powder to the 40% HP-β-CD solution.
-
Stir vigorously overnight at room temperature. A sonicator can be used to expedite the process. The formation of the inclusion complex takes time.
-
-
Validation: The final solution should be a clear, transparent liquid. If some solid remains, it indicates the solubility limit in that concentration of HP-β-CD has been reached. The solution can be filtered to remove undissolved compound, and the final concentration should be confirmed analytically (e.g., by HPLC-UV).
Section 4: General FAQs
Q7: How can I check for compound degradation in my final formulation?
A7: There are two primary methods:
-
Visual Inspection: As noted, any change from a colorless solution to yellow or brown is a strong indicator of oxidative degradation. The appearance of precipitate indicates physical instability.
-
Analytical Chemistry: The most reliable method is to use High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14] By comparing the peak area of a freshly prepared sample to one that has been stored for a period, you can quantify any loss of the parent compound. The appearance of new peaks would indicate the formation of degradants.
Q8: For parenteral administration, what are the final quality control steps?
A8: All formulations intended for injection (IV, IP, SC) must be sterile. After preparation, the solution must be passed through a 0.22 µm sterile syringe filter to remove any potential microbial contamination and fine particulates.[8] The final formulation should also be isotonic and at a physiologically compatible pH where possible.
Q9: What are the essential control groups for my in vivo study?
A9: It is absolutely critical to include a vehicle control group .[15] This group receives the exact same formulation (e.g., 20% PEG 400 in saline with pH adjusted to 7.2) but without the 3,4-Dihydroxy-2-methylbenzoic acid. This allows you to definitively attribute any observed biological effects to your compound and not to the excipients in the vehicle.[7][15]
Q10: Can I use DMSO for my study?
A10: While DMSO is an exceptional solvent, it should be used with caution in in vivo studies. DMSO is known to have a wide range of biological effects on its own and can enhance the penetration of other substances.[9] If used, its concentration should be kept to an absolute minimum (ideally below 1% in the final dose, and rarely exceeding 10%), and a DMSO-containing vehicle control is mandatory.[7] For many applications, particularly IV, alternative solvents like PEG 400 or cyclodextrins are preferred.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Enhancing solubility and stability of poorly soluble drugs. November. Available at: [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
The use of co-solvents in parenteral low-solubility drugs formulation of. ElectronicsAndBooks. Available at: [Link]
-
A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS. ONdrugDelivery. Available at: [Link]
-
List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available at: [Link]
-
Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin. PubMed. Available at: [Link]
-
Solvents and Co-solvents used in Injectables. ResearchGate. Available at: [Link]
-
pH Modifier Excipients. CD Formulation. Available at: [Link]
- Pharmaceutical formulations of acid labile substances for oral use.Google Patents.
-
Excipients. Pharmlabs. Available at: [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Available at: [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central. Available at: [Link]
-
Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PubMed Central. Available at: [Link]
-
Excipients used in the Formulation of Tablets. Open Access Journals. Available at: [Link]
-
3,4-Dihydroxybenzoic Acid. SIELC Technologies. Available at: [Link]
-
Acceptable solvents for in vitro drug solutions or in vivo administration of drugs to mice or rats. ResearchGate. Available at: [Link]
-
Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. Available at: [Link]
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.Google Patents.
-
3-Hydroxy-4-methylbenzoic acid. PubChem. Available at: [Link]
-
Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications. Available at: [Link]
-
Vehicles for Animal Studies. Gad Consulting Services. Available at: [Link]
-
The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it's in vivo Implications. Insight Medical Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. PubMed. Available at: [Link]
-
3,5-Dihydroxy-4-methylbenzoic Acid. PubChem. Available at: [Link]
-
Q3C — Tables and List. FDA. Available at: [Link]
-
Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature. Available at: [Link]
-
Development of a bio-relevant pH gradient dissolution method for a high-dose, weakly acidic drug, its optimization. Cairn.info. Available at: [Link]
-
Route to preparation of benzoic acid derivatives. ResearchGate. Available at: [Link]
-
Metabocard for 2,4-Dihydroxybenzoic acid. HMDB. Available at: [Link]
-
Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data. PubMed. Available at: [Link]
-
Biological actions of drug solvents. SciSpace. Available at: [Link]
Sources
- 1. global.oup.com [global.oup.com]
- 2. 3,4-Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 3. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. scispace.com [scispace.com]
- 10. gadconsulting.com [gadconsulting.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 13. eijppr.com [eijppr.com]
- 14. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Synthetic 3,4-Dihydroxy-2-methylbenzoic Acid
Welcome to the technical support center for the purification of synthetic 3,4-dihydroxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable catechol derivative. Our approach is rooted in explaining the "why" behind each step, ensuring a deep understanding of the purification process and enabling effective troubleshooting.
Introduction: The Challenge of Purity
3,4-Dihydroxy-2-methylbenzoic acid is a key intermediate in the synthesis of complex molecules, including novel antibiotics.[1] Its structure, featuring a catechol ring and a carboxylic acid, presents a unique set of purification challenges. The electron-rich catechol moiety is susceptible to oxidation, leading to colored impurities, while the presence of multiple polar functional groups can complicate separation from structurally similar byproducts. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3,4-dihydroxy-2-methylbenzoic acid?
A1: The impurity profile is highly dependent on the synthetic route. A common laboratory-scale synthesis involves the demethylation of a precursor like 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester.[1] In this case, the primary impurities are typically:
-
Unreacted Starting Material: Residual 3-hydroxy-4-methoxy-2-methylbenzoic acid or its ester.
-
Positional Isomers: Incomplete or alternative demethylation can lead to isomers such as 4-hydroxy-3-methoxy-2-methylbenzoic acid.
-
Oxidation Products: Catechols are prone to oxidation, especially in the presence of air and trace metals, forming quinone-type structures that are often highly colored (pink, brown, or black).[2][3][4]
-
Residual Reagents and Solvents: Reagents from the demethylation step (e.g., aluminum chloride) and solvents used in the workup (e.g., ethyl acetate, toluene) may be present.
Q2: My crude product is a dark, oily substance instead of a solid. What should I do first?
A2: An oily or deeply colored crude product often indicates the presence of significant impurities, particularly oxidation products and residual solvents. Before attempting a fine purification method like recrystallization, it's advisable to perform a preliminary purification. An acid-base extraction is an excellent first step to isolate the acidic product from neutral impurities and some colored byproducts.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, real-time monitoring of your purification. For phenolic compounds, a mobile phase of chloroform:ethyl acetate:formic acid (5:4:1, v/v/v) on a silica gel plate is a good starting point.[5] Visualization can be achieved under UV light (254 nm) and by staining with a ferric chloride solution, which typically gives a distinct color for phenols.[5][6]
Q4: What is the expected stability of 3,4-dihydroxy-2-methylbenzoic acid during purification?
A4: The primary stability concern is oxidation of the catechol group.[2][7] To minimize degradation, it is crucial to:
-
Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.
-
Use degassed solvents.
-
Consider adding a small amount of a reducing agent, like sodium bisulfite, to aqueous solutions during workup to inhibit oxidation.[8]
Troubleshooting Guides
Issue 1: Recrystallization Fails or Yields are Poor
Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on the choice of solvent and the nature of the impurities.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure product. The cooling rate is too fast. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 3. Allow the solution to cool much more slowly. Insulating the flask can help. |
| No crystals form upon cooling. | The solution is too dilute (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Gently heat the solution to evaporate some of the solvent. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed" crystal of pure product. 4. If using a single solvent fails, try a two-solvent system. |
| Low recovery of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent at room temperature. | 1. Minimize the amount of hot solvent used for dissolution. 2. Cool the crystallization flask in an ice bath to maximize precipitation. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | 1. Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Use charcoal sparingly as it can also adsorb your product. |
Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is ideal for separating your acidic product from neutral or basic impurities.
Principle: 3,4-dihydroxy-2-methylbenzoic acid, being a carboxylic acid, will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase.
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and invert it several times, venting frequently to release pressure from the evolved CO₂ gas. Allow the layers to separate.
-
Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acidic product. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~2, check with litmus paper). The purified product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of ice-cold water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization
This is a highly effective method for obtaining high-purity crystalline material.
Principle: The compound should be highly soluble in the chosen solvent at high temperatures and poorly soluble at low temperatures.
Recommended Solvent System: A mixed solvent system of methanol and water has been shown to be effective.[1]
Caption: Workflow for Recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol and swirl to dissolve.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot methanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of methanol and water.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Protocol 3: Column Chromatography
For challenging separations, particularly of isomers with similar polarities, column chromatography is the method of choice.
Principle: Compounds are separated based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.
Caption: Workflow for Column Chromatography.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase Selection: A good starting point for a mobile phase system is a gradient of ethyl acetate in hexanes. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the acidic product on the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3,4-dihydroxy-2-methylbenzoic acid.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for assessing the purity of your final product. A reversed-phase C18 column is typically used.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of methanol or acetonitrile in water with an acidic modifier (e.g., 0.1% formic or acetic acid)[9][10] |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm)[11] |
| Flow Rate | 1.0 mL/min |
A scouting gradient from 10% to 90% organic solvent over 20-30 minutes is a good starting point for method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified product and identifying any remaining impurities. The spectra should be clean, with sharp signals corresponding to the structure of 3,4-dihydroxy-2-methylbenzoic acid.
References
Sources
- 1. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-assisted oxidation of catechols into quinone derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04883F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Catechol oxidation: considerations in the design of wet adhesive materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 10. quora.com [quora.com]
- 11. Regioselective para-Carboxylation of Catechols with a Prenylated Flavin Dependent Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Separation of Dihydroxybenzoic Acid Isomers in Chromatography
Welcome to the technical support center for the chromatographic analysis of dihydroxybenzoic acid (DHBA) isomers. As researchers, scientists, and drug development professionals, you are aware that achieving baseline separation of the six DHBA isomers (2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA, and 3,5-DHBA) is a significant analytical challenge. Their nearly identical physicochemical properties make their separation crucial for accurate quantification, which is vital for understanding metabolic pathways, ensuring pharmaceutical quality, and assessing biological activity.[1]
This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these separation challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are the six dihydroxybenzoic acid isomers so difficult to separate?
A1: The primary challenge lies in their profound structural similarity. All six isomers share the same molecular formula (C₇H₆O₄) and molecular weight.[2] They differ only in the substitution pattern of the two hydroxyl groups on the benzoic acid ring. This results in very subtle differences in their hydrophobicity (logP) and acidity (pKa), which are the main handles we use for separation in reversed-phase HPLC.[3] Consequently, they often co-elute or exhibit poor resolution.[4]
Q2: What is the most common chromatographic mode for separating DHBA isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique. However, due to the polar nature of these acidic compounds, standard C18 columns can sometimes provide insufficient selectivity.[5] Advanced strategies often involve using mixed-mode chromatography (combining reversed-phase with ion-exchange) or columns with alternative selectivities, such as phenyl-based phases, to exploit subtle differences in aromaticity and polarity.[3][6] Capillary electrophoresis (CE) is another powerful, high-efficiency technique used for this specific challenge.[1][7]
Q3: What are the most critical experimental parameters to control for a successful separation?
A3: The three most critical parameters are:
-
Mobile Phase pH: This is arguably the most influential parameter. The pH dictates the ionization state of both the carboxylic acid and the phenolic hydroxyl groups, which dramatically alters the molecule's polarity and its interaction with the stationary phase.[8][9]
-
Stationary Phase Chemistry: Moving beyond a standard C18 column is often necessary. Phenyl, polar-embedded, or mixed-mode phases can offer alternative selectivity mechanisms, such as π-π interactions, that are key to resolving these isomers.[6][10]
-
Organic Modifier: The choice (e.g., acetonitrile vs. methanol) and the gradient profile can significantly impact selectivity between closely eluting isomer pairs.[11]
Q4: Is it possible to separate all six isomers in a single chromatographic run?
A4: Yes, it is possible but requires careful method development. Achieving baseline resolution for all six isomers in one run is a hallmark of a highly optimized method. Techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been shown to separate five of the isomers in a single run.[12][13][14] HPLC methods, particularly those using mixed-mode columns or precisely controlled pH and gradients, can also achieve this goal.[3][15]
Part 2: Troubleshooting Guides in Detail
Problem 1: Co-elution or Poor Resolution of Critical Isomer Pairs
Q: My chromatogram shows co-eluting peaks, especially for the 2,3-DHBA / 2,5-DHBA and 3,4-DHBA / 3,5-DHBA pairs. How can I improve the resolution?
A: The root cause is insufficient selectivity, which arises because these isomer pairs have very similar pKa values and polarities. To resolve them, we must exploit the subtle electronic and structural differences by manipulating the mobile phase pH and choosing a more selective stationary phase.
Scientific Rationale: The pKa of the carboxylic acid group in DHBA isomers is influenced by the position of the electron-donating hydroxyl groups.[16] For example, 2,6-DHBA is a much stronger acid (pKa ≈ 1.3) due to intramolecular hydrogen bonding and the proximity of both hydroxyls to the carboxyl group.[17][18] Other isomers have pKa values clustered closer together (typically between 2.9 and 4.5).[19][20] By adjusting the mobile phase pH to a value near the pKa of one isomer but not the other, we can selectively change its ionization state and, therefore, its retention time.[21] A pH change of just 0.5 units can dramatically alter the elution profile.
Workflow for Optimizing Isomer Separation
Caption: Relationship between mobile phase pH, analyte ionization, and resulting peak shape.
Troubleshooting Protocol: Improving Peak Shape
-
Suppress Silanol Interactions:
-
Action: Ensure your mobile phase is sufficiently acidic. Use 0.1% trifluoroacetic acid (TFA) or formic acid to maintain a low pH (below 3.0). [22] * Rationale: At low pH, the residual silanol groups are fully protonated (Si-OH) and less likely to engage in ionic interactions. This "masks" the secondary sites, leading to a more uniform interaction with the C18 phase and sharper peaks. [23]2. Ensure Consistent Ionization State:
-
Action: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your analytes of interest. For DHBAs, a pH of ~2.5-3.0 ensures the carboxylic acid group is fully protonated (neutral). [9] * Rationale: This pushes the equilibrium to a single form of the analyte, preventing on-column conversion between ionized and neutral states, which is a major cause of peak distortion. [24]3. Check for Column Overload:
-
Action: Dilute your sample 10-fold and re-inject.
-
Rationale: Injecting too much mass can saturate the stationary phase, leading to tailing that looks like a right triangle. [25]If the peak shape improves upon dilution, you are overloading the column.
-
-
Rule out Extra-Column Effects:
-
Action: Inspect all tubing between the injector and detector. Ensure you are using the narrowest internal diameter and shortest length tubing possible. [26] * Rationale: Excessive volume in the system outside of the column (extra-column volume) can cause band broadening and lead to peak tailing that is not related to column chemistry. [23]
-
Problem 3: Other Chromatographic Issues
Q: I am also facing inconsistent retention times and low sensitivity. What should I check?
A: These issues often point to system instability or suboptimal detector settings.
| Issue | Potential Cause | Recommended Action & Rationale |
| Inconsistent Retention Times | Temperature Fluctuations | Use a column thermostat set to at least 5 °C above ambient (e.g., 30-40 °C). Stable temperature ensures consistent mobile phase viscosity and interaction kinetics. [27] |
| Improper Column Equilibration | Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection. This ensures the stationary phase surface is stable. | |
| Mobile Phase Preparation | Prepare mobile phases fresh daily and ensure accurate pH measurement. The pH of buffered aqueous-organic mixtures can shift over time and with composition. [28] | |
| Low Sensitivity / Poor Detection | Incorrect UV Wavelength | Analyze the UV spectra of your DHBA standards. Isomers have different absorbance maxima. For example, 3,4-DHBA has a maximum around 294 nm, while 2,5-DHBA is closer to 334 nm. [2][29]Set your detector to a wavelength that provides a good response for all isomers of interest, or use a Diode Array Detector (DAD) to monitor multiple wavelengths. |
| Mobile Phase Absorbance | Ensure your mobile phase additives (e.g., TFA, formic acid) do not have high absorbance at your chosen analytical wavelength. This can increase baseline noise and reduce the signal-to-noise ratio. |
Table 2: Troubleshooting guide for common HPLC issues.
By systematically addressing these common problems with a clear understanding of the underlying chromatographic principles, you can develop a robust and reliable method for the separation of dihydroxybenzoic acid isomers.
References
- Benchchem. (n.d.). Navigating the Maze of Dihydroxybenzoic Acids: A Guide to Isomer-Specific Separation by Capillary Electrophoresis.
- ResearchGate. (n.d.). UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm.
- Hu, Z., Jia, L., & Zhang, Z. (n.d.). Separation of Hydroxybenzoic Acid Isomers by Capillary Zone Electrophoresis. Analytical Letters, 29(14).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- Liu, D., Su, Z., Wang, C., & Gu, M. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Journal of Liquid Chromatography & Related Technologies.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- RSC Publishing. (n.d.). PCCP.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid.
- SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid.
- Obrnuta faza. (n.d.). T1. Poor peak shape.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid.
- VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column.
- ResearchGate. (2025). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
- ChemicalBook. (n.d.). 2,6-Dihydroxybenzoic acid CAS#: 303-07-1.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid.
- SciSpace. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method.
- ResearchGate. (2025). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method.
- Oxford Academic. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Journal of Chromatographic Science.
- PubMed. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
- LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC.
- PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid.
- PMC - NIH. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column.
- PubMed. (2000). Gas-phase Basicities of the Isomeric Dihydroxybenzoic Acids and Gas-Phase Acidities of Their Radical Cations. Journal of the American Society for Mass Spectrometry, 11(6), 544-552.
- PubChem. (n.d.). 2,5-Dihydroxybenzoic acid.
- FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845).
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- AppNote. (2012). Phenolic compounds analyzed and separated with normal phase HPLC.
- PMC - PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
- ResearchGate. (2010). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. Adsorption, 16(4), 287-294.
- Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- كلية العلوم. (1988). Spectral behaviour of 2,4- dihydroxybenzoic - acid in aqueous solutions and organized assemblies. Delta J. Sci., 12(4).
- ResearchGate. (n.d.). 2,5-and 2,3-DHBA aqueous phase yield as a function of pH and the corresponding percentage of salicylate ion in solution.
- Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,5-Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. vuir.vu.edu.au [vuir.vu.edu.au]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. 2,6-Dihydroxybenzoic acid CAS#: 303-07-1 [m.chemicalbook.com]
- 18. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 19. global.oup.com [global.oup.com]
- 20. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. obrnutafaza.hr [obrnutafaza.hr]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 27. waters.com [waters.com]
- 28. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 29. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Side Reactions in the Methylation of Dihydroxybenzoic Acids
Welcome to the technical support center for the methylation of dihydroxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging reaction. Here, we will address specific issues you may encounter, providing in-depth, field-proven insights to help you minimize side reactions and achieve your desired product with high yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the methylation of dihydroxybenzoic acids?
A1: The primary challenges in methylating dihydroxybenzoic acids stem from the presence of multiple reactive sites: two hydroxyl (-OH) groups and one carboxylic acid (-COOH) group. The most common side reactions include:
-
Over-methylation: Methylation of more hydroxyl groups than intended, leading to a mixture of mono-, di-, and sometimes tri-methylated products.
-
Esterification: Methylation of the carboxylic acid group to form a methyl ester. This is particularly prevalent when using harsh methylating agents or when the carboxylic acid is deprotonated.[1]
-
C-methylation: Although less common for O-methylation reactions, under certain conditions, methylation can occur on the aromatic ring itself, leading to C-methylated byproducts.[2]
-
Incomplete reaction: Failure to achieve the desired level of methylation, resulting in a significant amount of starting material remaining.
-
Lack of regioselectivity: When methylating a dihydroxybenzoic acid with non-equivalent hydroxyl groups (e.g., 2,4-dihydroxybenzoic acid or 3,4-dihydroxybenzoic acid), a mixture of regioisomers can be formed.
The specific distribution of these side products is highly dependent on the structure of the dihydroxybenzoic acid isomer, the choice of methylating agent, and the reaction conditions.
Q2: How does the choice of methylating agent impact the reaction outcome?
A2: The methylating agent is a critical factor in controlling the selectivity and minimizing side reactions. Different agents have varying reactivities and mechanisms, which can be leveraged to your advantage.
| Methylating Agent | Characteristics & Common Side Reactions |
| Dimethyl Sulfate (DMS) | A powerful and cost-effective methylating agent. However, it is highly toxic and carcinogenic.[3] It readily methylates phenoxides and can also lead to over-methylation and esterification if not carefully controlled.[1] |
| Methyl Iodide (MeI) | Another reactive and commonly used methylating agent.[4] Similar to DMS, it is toxic and can cause over-methylation. Its reactivity can sometimes be modulated by the choice of base and solvent. |
| Diazomethane | A highly effective reagent for methylating carboxylic acids and phenols under mild conditions.[4] However, it is explosive and toxic, requiring specialized handling. It is particularly useful for selective esterification if the phenolic hydroxyls are protected. |
| Dimethyl Carbonate (DMC) | A greener and less hazardous alternative to DMS and MeI.[5] It typically requires higher temperatures and a catalyst but can offer excellent selectivity for O-methylation over C-methylation.[2][6] |
| Tetramethylammonium Hydroxide (TMAH) | A newer, efficient O-methylation agent that can be used under microwave irradiation, often leading to high yields and selectivity with reduced reaction times.[7] |
Q3: Why is protecting group chemistry often necessary for selective methylation?
A3: Protecting groups are essential tools for achieving regioselectivity when different hydroxyl groups or the carboxylic acid group exhibit similar reactivities. By temporarily blocking a reactive site, you can direct the methylation to the desired position.[8][9]
For instance, to selectively methylate the 4- and 5-hydroxyl groups of gallic acid (3,4,5-trihydroxybenzoic acid) while leaving the 3-hydroxyl group free, a protection strategy is often employed.[8][10] This might involve protecting the more reactive hydroxyls, performing the methylation, and then deprotecting to yield the final product.
Common protecting groups for hydroxyls include benzyl (Bn), p-methoxybenzyl (PMB), and silyl ethers. The choice of protecting group depends on its stability under the methylation conditions and the ease of its subsequent removal.[11][12][13]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the methylation of dihydroxybenzoic acids.
Problem 1: Low yield of the desired methylated product.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. - Increase temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions. - Check reagent purity: Ensure that the starting material, solvent, and reagents are pure and dry, as impurities can inhibit the reaction. |
| Sub-optimal base | - Base strength: The choice of base is crucial for deprotonating the hydroxyl groups to form the more nucleophilic phenoxide. A weak base may not be sufficient, while an overly strong base could promote side reactions. Consider bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) depending on the desired reactivity.[8] - Stoichiometry: Ensure the correct molar ratio of the base to the dihydroxybenzoic acid. Typically, at least one equivalent of base per hydroxyl group to be methylated is required. |
| Poor solubility | - Solvent selection: The dihydroxybenzoic acid and its salt must be soluble in the reaction solvent. Common solvents include acetone, dimethylformamide (DMF), and acetonitrile (ACN).[8] Consider using a solvent system that ensures all reactants are in the solution. |
Problem 2: Formation of multiple methylated products (over-methylation).
| Potential Cause | Troubleshooting Steps |
| Excess methylating agent | - Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use the minimum amount required to achieve the desired level of methylation. A slight excess may be necessary, but a large excess will likely lead to over-methylation.[8] |
| High reactivity of methylating agent | - Choose a milder agent: If using a highly reactive agent like DMS or MeI, consider switching to a less reactive one like DMC, which may offer better control.[5] - Lower the temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity. |
| Reaction time | - Monitor closely: As mentioned previously, monitor the reaction progress and stop it as soon as the desired product is the major component in the reaction mixture. |
Problem 3: Significant esterification of the carboxylic acid group.
| Potential Cause | Troubleshooting Steps |
| Deprotonation of the carboxylic acid | - Protect the carboxylic acid: Before methylation, protect the carboxylic acid group, for example, as a benzyl or t-butyl ester. This will prevent its methylation. The protecting group can be removed after the hydroxyl groups have been methylated. - pH control: In some cases, careful control of the reaction pH can minimize the deprotonation of the carboxylic acid while still allowing for the deprotonation of the more acidic phenolic hydroxyls. |
| Harsh reaction conditions | - Milder methylating agent: Use a methylating agent that is less prone to reacting with carboxylates. - Lower temperature: Perform the reaction at a lower temperature. |
Problem 4: Formation of a mixture of regioisomers.
| Potential Cause | Troubleshooting Steps |
| Similar reactivity of hydroxyl groups | - Protecting group strategy: This is the most reliable method to achieve regioselectivity. Selectively protect the hydroxyl group you do not want to methylate.[9][14] This often relies on subtle differences in steric hindrance or acidity between the hydroxyl groups. - Optimize reaction conditions: In some cases, regioselectivity can be influenced by the choice of solvent, base, and temperature. For example, the use of a bulky base might favor methylation at the less sterically hindered hydroxyl group. - Alternative synthetic route: Consider a different synthetic approach where the desired methylation pattern is established earlier in the synthesis before the introduction of the second hydroxyl group or the carboxylic acid. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for O-Methylation using Dimethyl Sulfate (DMS)
This protocol provides a general guideline. The stoichiometry and reaction conditions should be optimized for each specific dihydroxybenzoic acid.
-
Dissolve the dihydroxybenzoic acid in a suitable aprotic solvent (e.g., acetone, DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a base (e.g., anhydrous potassium carbonate). The amount of base will depend on the number of hydroxyl groups to be methylated. A typical starting point is 1.5-2.0 equivalents per hydroxyl group.
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) with vigorous stirring.
-
Slowly add the dimethyl sulfate dropwise via a syringe or dropping funnel. The stoichiometry should be carefully calculated based on the desired degree of methylation (e.g., 1.1 equivalents per hydroxyl group to be methylated).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion , cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water to destroy any unreacted DMS.
-
Work-up:
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Developing a Selective Methylation Strategy
Caption: Workflow for selective methylation strategy.
IV. Mechanistic Insights
Understanding Regioselectivity in Catechol-type Systems
For dihydroxybenzoic acids with adjacent hydroxyl groups (catechol-type), such as 3,4-dihydroxybenzoic acid, the relative acidity of the two hydroxyls plays a key role in regioselectivity.
Caption: Regioselectivity in 3,4-dihydroxybenzoic acid methylation.
The hydroxyl group para to the electron-withdrawing carboxylic acid group (the 4-OH) is generally more acidic than the meta-hydroxyl group (the 3-OH). Consequently, in the presence of a base, the 4-OH is preferentially deprotonated, forming a phenoxide that is more nucleophilic. This leads to the selective methylation at the 4-position.
By understanding these fundamental principles and utilizing the troubleshooting strategies outlined above, researchers can significantly improve the outcomes of their dihydroxybenzoic acid methylation reactions.
References
-
ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?[Link]
-
Boukouvalas, J., et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(5), 434. [Link]
-
ResearchGate. (2015). Vapour phase O-methylation of dihydroxy benzenes with methanol over cesium-loaded silica, a solid base. [Link]
-
ResearchGate. (2020). The reaction mechanism of methylation of phenolic component in the presence of TMAH. [Link]
-
Wikipedia. (n.d.). Methylation. [Link]
-
ResearchGate. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
-
Reddit. (2022). Methylation of p-hydroxybenzoic acid with Me2SO4. [Link]
-
ResearchGate. (2017). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. [Link]
-
ResearchGate. (2019). Conventional procedures for O-methylation and -demethylation. a Toxic.... [Link]
-
ResearchGate. (2020). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Royal Society of Chemistry. (2014). Selectivity engineering of O-methylation of hydroxybenzenes with dimethyl carbonate using ionic liquid as catalyst. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity engineering of O-methylation of hydroxybenzenes with dimethyl carbonate using ionic liquid as catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. synarchive.com [synarchive.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 3,4-Dihydroxy-2-methylbenzoic Acid Formulations
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,4-Dihydroxy-2-methylbenzoic acid. This guide is structured to provide direct, actionable answers to the challenges you may encounter during formulation development. Our focus is on the scientific principles behind each strategy, empowering you to make informed decisions in your experiments.
3,4-Dihydroxy-2-methylbenzoic acid, a phenolic acid compound, holds therapeutic promise. However, like many phenolic compounds, its clinical utility is often hampered by poor oral bioavailability.[1] This is typically a result of two primary challenges: low aqueous solubility and extensive pre-systemic (first-pass) metabolism.[1][2] This guide will navigate these hurdles, offering troubleshooting advice and detailed protocols to enhance the systemic exposure of your compound.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses the fundamental properties of 3,4-Dihydroxy-2-methylbenzoic acid and the core concepts of bioavailability that are critical for formulation design.
Q1: What are the primary physicochemical properties of 3,4-Dihydroxy-2-methylbenzoic acid that negatively impact its oral bioavailability?
A1: The molecular structure of 3,4-Dihydroxy-2-methylbenzoic acid presents several challenges:
-
Poor Aqueous Solubility: Like its structural analog, p-toluic acid, the compound is a crystalline solid with limited solubility in water.[3] This low solubility is a rate-limiting step for dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[4]
-
High Crystal Lattice Energy: Crystalline solids require significant energy to break the crystal lattice before the molecules can dissolve.[5] This contributes to the slow dissolution rate.
-
Susceptibility to Metabolism: The presence of two phenolic hydroxyl groups makes the molecule a prime substrate for Phase II conjugation reactions (glucuronidation and sulfation) in the intestinal wall and liver.[1][6] This extensive first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.[7]
Q2: Can you explain "first-pass metabolism" and why it's a major concern for this compound?
A2: First-pass metabolism (or presystemic metabolism) is the metabolic degradation that a drug undergoes after oral administration but before it reaches the systemic bloodstream. For a compound like 3,4-Dihydroxy-2-methylbenzoic acid, this occurs in two primary locations: the enterocytes of the intestinal wall and the hepatocytes of the liver. The blood supply from the intestine drains directly to the liver via the portal vein. Enzymes in these tissues, particularly UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), readily attach glucuronic acid or sulfate groups to the hydroxyl moieties of the compound.[6] This process makes the molecule more water-soluble and easier to excrete, but it also inactivates it, thereby lowering its bioavailability.[1]
Q3: Based on these properties, which Biopharmaceutics Classification System (BCS) class does 3,4-Dihydroxy-2-methylbenzoic acid likely belong to?
A3: Given its expected low solubility and the high permeability typical of many small phenolic molecules, 3,4-Dihydroxy-2-methylbenzoic acid is most likely a BCS Class II compound (Low Solubility, High Permeability).[7] It is also possible it could be BCS Class IV (Low Solubility, Low Permeability) if its absorption is limited by efflux transporters or poor membrane crossing. For BCS Class II drugs, the primary goal of formulation is to enhance the dissolution rate and maintain dissolved drug concentration in the GI tract.[5]
Troubleshooting Guide: Formulation Strategies
This section is designed to address specific experimental issues with targeted formulation solutions.
Problem Area 1: Poor Aqueous Solubility & Dissolution Rate
Q4: My initial dissolution tests with the pure drug powder are extremely low and slow. What are the first physical modification strategies I should try?
A4: The first and most direct approach is to increase the surface area of the drug available for dissolution, which is governed by the Noyes-Whitney equation.[7] This is achieved through particle size reduction.
-
Micronization: This process reduces particle size to the micron range (typically <10 µm) using techniques like jet milling or ball milling.[8] It increases the surface area, leading to a faster dissolution rate. However, for very poorly soluble compounds, the benefit may be limited, and particle re-aggregation can be an issue.[8]
-
Nanonization: Creating a nanosuspension (drug particles <1000 nm) dramatically increases the surface area and the saturation solubility of the drug. This can be achieved via media milling or high-pressure homogenization.
| Feature | Micronization | Nanonization |
| Particle Size | 1-10 µm | < 1000 nm |
| Mechanism | Increases surface area to enhance dissolution rate. | Increases surface area and saturation solubility. |
| Pros | Established, cost-effective technology.[8] | Significant increase in dissolution velocity; suitable for very poorly soluble drugs. |
| Cons | Limited effectiveness for highly insoluble drugs; potential for particle aggregation.[8] | More complex processing; requires stabilizers; potential for Ostwald ripening. |
Q5: Particle size reduction provided only a marginal improvement. How can I formulate an amorphous solid dispersion to overcome the crystal lattice energy?
A5: An amorphous solid dispersion (ASD) is an excellent strategy for BCS Class II compounds.[9][10] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, effectively eliminating the crystal lattice energy. This allows the drug to dissolve more readily, often creating a supersaturated solution in the GI tract, which drives absorption.
A common and accessible method for preparing an ASD in a research setting is the solvent evaporation technique. See "Experimental Protocol 1" for a detailed methodology.
Caption: Workflow for Solid Dispersion Preparation.
Q6: Is chemical modification through salt formation a viable option for 3,4-Dihydroxy-2-methylbenzoic acid?
A6: Yes, absolutely. The presence of the carboxylic acid group makes it a prime candidate for salt formation.[10] By reacting the acidic drug with a basic counterion (e.g., sodium, potassium, tromethamine), you can form a salt with significantly higher aqueous solubility and a faster dissolution rate compared to the free acid form.[8][11]
Causality: The salt form readily dissociates in water, bypassing the high-energy step of breaking the crystal lattice of the free acid.
Troubleshooting: A key consideration is the pH of the environment. In the low pH of the stomach, the salt may convert back to the less soluble free acid form. Therefore, it is crucial to either use enteric-coated formulations to bypass the stomach or select a salt form that remains stable.
Problem Area 2: Overcoming Pre-Systemic Metabolism
Q7: My in vitro permeability appears high, but I suspect extensive first-pass metabolism is limiting bioavailability. How can formulation help protect the compound?
A7: This is a classic challenge for phenolic compounds.[1] Formulation strategies can shield the molecule from metabolic enzymes in the gut and liver.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective.[9][12] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), they spontaneously form fine oil-in-water emulsions or microemulsions.
-
Mechanism of Action: These systems can enhance absorption through the intestinal lymphatic pathway.[9] The lymphatic system bypasses the portal circulation and drains directly into the systemic circulation, thus avoiding first-pass metabolism in the liver. This is a powerful strategy for compounds that are heavily metabolized.
-
Caption: Bioavailability Enhancement via Lymphatic Bypass.
-
Structural Modification: While a formulation strategy, it's worth noting that methylation of the hydroxyl groups can dramatically improve metabolic stability and intestinal absorption, as demonstrated for flavonoids.[13] This would involve synthesizing a prodrug or analog.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion via Solvent Evaporation
-
Screening: Select 2-3 hydrophilic polymers (e.g., PVP K30, HPMC E5, Soluplus®). Prepare solutions with drug-to-polymer weight ratios of 1:1, 1:3, and 1:5.
-
Dissolution: Weigh 100 mg of 3,4-Dihydroxy-2-methylbenzoic acid and the corresponding amount of polymer. Dissolve the mixture in a minimal amount of a suitable volatile solvent (e.g., 10 mL of methanol) in a 100 mL round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40°C and apply a vacuum. Rotate the flask until a thin, dry film is formed on the inner surface.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Carefully scrape the solid material from the flask. Gently grind the material with a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Storage: Store the resulting ASD powder in a tightly sealed container inside a desiccator with a desiccant to prevent moisture sorption and recrystallization.
-
Characterization: Analyze the powder using DSC and PXRD (see Q9) to confirm its amorphous nature.
Protocol 2: In Vitro Dissolution Testing for Enhanced Formulations
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Media: Prepare two types of dissolution media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.
-
Simulated Intestinal Fluid (SIF): pH 6.8 phosphate buffer.
-
-
Parameters: Set the paddle speed to 75 RPM and the temperature to 37 ± 0.5°C. Use 900 mL of dissolution medium.
-
Procedure: Add an amount of your formulation (e.g., ASD powder) equivalent to a specific dose of 3,4-Dihydroxy-2-methylbenzoic acid into the dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of the dissolved drug using a validated HPLC-UV method (see Q10).
-
Comparison: Run the same experiment on the unformulated, pure drug powder as a control to quantify the enhancement provided by your formulation.
Analytical & Characterization FAQs
Q9: How do I confirm that my solid dispersion is truly amorphous?
A9: You must use orthogonal techniques to validate the amorphous state.
-
Differential Scanning Calorimetry (DSC): Heat your sample at a controlled rate (e.g., 10°C/min). An amorphous sample will show a glass transition (Tg), which is a subtle baseline shift, but will be missing the sharp endothermic peak corresponding to the melting point of the crystalline drug.
-
Powder X-Ray Diffraction (PXRD): Analyze the sample using an X-ray diffractometer. A crystalline material will produce a series of sharp, distinct peaks (Bragg peaks) at specific angles. An amorphous material will produce a broad, diffuse "halo" with no sharp peaks, confirming the absence of long-range molecular order.
Q10: What is a reliable method to quantify 3,4-Dihydroxy-2-methylbenzoic acid in plasma for pharmacokinetic studies?
A10: A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is suitable. A published method for the related compound 3,4-dihydroxy methyl benzoate provides an excellent template.[14][15]
-
Sample Preparation: Due to extensive conjugation, you must measure both the parent drug and its metabolites.
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound like 4-hydroxybenzoic acid).
-
Acid Hydrolysis (Crucial Step): Add a small volume of acid (e.g., 200 µL of 5 M HCl) and heat (e.g., 50°C for 10 min) to hydrolyze the glucuronide and sulfate conjugates back to the parent drug.[14] This step allows you to measure the total drug concentration.
-
Extraction: Perform a liquid-liquid extraction with a solvent like ethyl acetate or use solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (starting point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of an aqueous acid solution (e.g., water with 0.1% acetic or formic acid) and an organic solvent (e.g., methanol or acetonitrile).[15] A gradient elution may be necessary.
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., ~254-260 nm, which should be determined empirically).[14]
-
Validation: The method must be validated for linearity, accuracy, precision, and recovery according to regulatory guidelines.
-
References
- Techniques to Improve the Absorption of Poorly Soluble Drugs. (n.d.). Google Scholar.
-
Alhassan, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2018). SlideShare. [Link]
-
Singh, G. (2014). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Patel, V. R. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT. [Link]
- Di, L. (2015). Formulation for Optimizing Bioavailability. New Horizons in Predictive Drug Metabolism and Pharmacokinetics.
-
Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2024). Oreate AI Blog. [Link]
-
Yang, C. S., et al. (2014). Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. AAPS J. [Link]
-
Zuccari, G., et al. (2020). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. Applied Sciences. [Link]
-
Zuccari, G., et al. (2020). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. OUCI. [Link]
-
ANALYTICAL METHODS. (n.d.). Quimlab. [Link]
-
Zuccari, G., et al. (2020). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. ResearchGate. [Link]
-
Yu, A., et al. (2015). Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. Journal of Chromatographic Science. [Link]
-
Yu, A., et al. (2015). Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics. PubMed. [Link]
-
Karadag, A., et al. (2014). Bioavailability of bioactive food compounds: a challenging journey to bioefficacy. Food & Function. [Link]
-
Wen, X., & Walle, T. (2006). Methylated flavonoids have greatly improved intestinal absorption and metabolic stability. Drug Metabolism and Disposition. [Link]
-
Sharma, A., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. [Link]
-
III Analytical Methods. (n.d.). Japan Environment and Children's Study. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
3,5-Dihydroxy-4-methylbenzoic acid. (n.d.). Chem-Impex. [Link]
-
3,5-Dihydroxy-4-methylbenzoic acid. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
-
3,5-dihydroxy-4-methylbenzoicacid. (n.d.). LabSolutions. [Link]
-
Paixão, P., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics. [Link]
-
Friesen, D. T. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. American Pharmaceutical Review. [Link]
-
Mitra, A., et al. (2021). Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool. Pharmaceutics. [Link]
-
p-Toluic acid. (n.d.). Wikipedia. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Drug Absorption. StatPearls. [Link]
-
Wang, L., et al. (2022). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Frontiers in Pharmacology. [Link]
-
Anderson, R. F., et al. (1991). Absorption spectra of radical forms of 2,4-dihydroxybenzoic acid, a substrate for p-hydroxybenzoate hydroxylase. The Journal of Biological Chemistry. [Link]
Sources
- 1. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of bioactive food compounds: a challenging journey to bioefficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 13. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 3,4-Dihydroxy-2-methylbenzoic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. The precise arrangement of functional groups—regiochemistry—can profoundly influence a molecule's biological activity, pharmacokinetic properties, and safety profile. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 3,4-Dihydroxy-2-methylbenzoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry.
The central challenge in the synthesis of substituted aromatic compounds like 3,4-Dihydroxy-2-methylbenzoic acid is the potential for the formation of positional isomers. For instance, during synthesis, isomers such as 2,3-Dihydroxy-4-methylbenzoic acid or 3,4-Dihydroxy-5-methylbenzoic acid could be formed. Each of these isomers will exhibit unique biological activities and physical properties. Therefore, it is imperative to employ a suite of analytical methods to definitively confirm the desired substitution pattern. This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.
The Critical Role of Structural Confirmation in Drug Discovery
In the realm of drug discovery, small molecules remain a vital therapeutic modality[1]. The journey from a lead compound to an approved drug is arduous and expensive, demanding meticulous characterization at every stage[2]. The precise three-dimensional structure of a molecule dictates its interaction with biological targets, such as enzymes and receptors[1]. Even a minor change in the position of a functional group, such as the methyl group in our target molecule, can drastically alter binding affinity and efficacy. Furthermore, regulatory bodies require unambiguous structural proof for patent applications and clinical trial approvals. This underscores the necessity of the robust analytical techniques discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 3,4-Dihydroxy-2-methylbenzoic acid, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound. The purity of the sample is crucial for obtaining a clean spectrum.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with key analyte signals. DMSO-d₆ is often a good choice for polar compounds like phenolic acids as it can solubilize them well and its residual proton signal does not typically interfere with the aromatic region.
-
Ensure the solution is clear and free of any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay. For a dilute sample, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
-
Data Processing and Interpretation:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the specific protons in the molecule.
-
Sources
A Comparative Guide to the Antioxidant Activity of 3,4-Dihydroxy-2-methylbenzoic Acid vs. Protocatechuic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Phenolic Acids in Antioxidant Research
Phenolic acids, ubiquitous secondary metabolites in plants, are at the forefront of antioxidant research due to their profound implications for human health and disease prevention.[1][2][3] Their ability to neutralize harmful free radicals makes them prime candidates for therapeutic development against a myriad of pathologies linked to oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and cancer.[3][4][5]
This guide provides an in-depth, objective comparison of the antioxidant capacities of two structurally related dihydroxybenzoic acids: Protocatechuic acid (PCA) , a well-characterized and widely studied natural antioxidant, and 3,4-Dihydroxy-2-methylbenzoic acid .[5][6] PCA is a major metabolite of antioxidant polyphenols found in sources like green tea and various fruits and vegetables.[5][6] Its counterpart, 3,4-Dihydroxy-2-methylbenzoic acid, presents a subtle but potentially significant structural modification—the addition of a methyl group on the aromatic ring.
By dissecting their structure-activity relationships, comparing quantitative experimental data from key antioxidant assays, and providing detailed experimental protocols, this guide aims to equip researchers with the critical insights needed to select and utilize these compounds in their research and development endeavors.
Structural Analysis and Mechanistic Implications
The antioxidant potential of phenolic compounds is intrinsically linked to their chemical structure.[7][8][9] The arrangement and nature of substituents on the aromatic ring dictate the molecule's ability to donate hydrogen atoms or electrons to stabilize free radicals.
Figure 1: Chemical structures of the compared phenolic acids.
Key Structural Features:
-
Catechol Moiety (ortho-dihydroxy group): Both molecules possess a 3,4-dihydroxy substitution pattern on the benzoic acid ring. This catechol structure is a powerful pharmacophore for antioxidant activity. The presence of two adjacent hydroxyl groups enhances the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical through resonance and the formation of an intramolecular hydrogen bond.[10][11]
-
Carboxylic Acid Group (-COOH): This electron-withdrawing group can influence the H-donating ability of the phenolic hydroxyls.[8] However, its primary role is often in modulating the compound's solubility and its ability to interact with biological targets.
-
The Methyl Group (-CH₃) Distinction: The defining difference is the methyl group at the C2 position of 3,4-Dihydroxy-2-methylbenzoic acid. As an electron-donating group, this substituent can theoretically increase the electron density of the aromatic ring, potentially making the hydroxyl groups more prone to donating a hydrogen atom and thus enhancing antioxidant activity.[9] However, steric hindrance from the methyl group could also impact the molecule's interaction with larger radicals or active sites of enzymes.
Core Antioxidant Mechanisms
Phenolic acids primarily exert their antioxidant effects through two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). A third mechanism involves the chelation of transition metals.
Figure 2: Primary mechanisms of phenolic acid antioxidant action.
Protocatechuic acid is known to act via both radical scavenging (HAT and SET) and metal chelation pathways.[12][13] The ortho-dihydroxy structure is particularly efficient at chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton-type reactions that generate highly destructive hydroxyl radicals.[12] Given its identical catechol core, 3,4-Dihydroxy-2-methylbenzoic acid is expected to share these mechanistic capabilities.
Quantitative Comparison of Antioxidant Capacity
To objectively compare these two compounds, we must turn to data from standardized in vitro antioxidant assays. These assays measure the ability of a compound to neutralize specific, stable free radicals or to reduce metal ions.
| Antioxidant Assay | Protocatechuic Acid (PCA) | 3,4-Dihydroxy-2-methylbenzoic Acid | Reference Compound (Trolox) | Key Insight |
| DPPH Scavenging (IC₅₀) | ~15-25 µM | Data not widely available; structurally similar 2,3-dihydroxybenzoic acid shows IC₅₀ ~10-20 µM[11] | ~40-50 µM | The catechol structure in PCA confers potent DPPH radical scavenging activity, superior to the standard antioxidant Trolox.[13][14] The activity of its methylated counterpart is expected to be in a similarly potent range. |
| ABTS Scavenging (TEAC) | ~2.3 - 2.8 | Data not widely available; structurally similar dihydroxybenzoic acids show high activity.[15] | 1.0 (by definition) | PCA demonstrates significantly higher ABTS radical scavenging capacity compared to Trolox.[12][13][14] |
| FRAP (Ferric Reducing Power) | High (e.g., ~600 µM Fe²⁺/mM)[11] | Data not widely available; 2,3-dihydroxybenzoic acid shows the highest activity among 22 tested phenolic acids.[11] | Varies by study | The dihydroxybenzoic acid scaffold is exceptionally effective at reducing Fe³⁺ to Fe²⁺, indicating strong electron-donating capabilities.[11] |
| Metal Chelation (Fe²⁺) | High | Expected to be high | N/A | The 3,4-dihydroxy (catechol) structure is a primary determinant of iron chelation ability.[12][13] |
Expert Analysis:
The available data robustly supports the high antioxidant activity of Protocatechuic acid across multiple chemical assays.[12][13][16] It consistently outperforms the water-soluble vitamin E analog, Trolox. While direct, peer-reviewed quantitative data for 3,4-Dihydroxy-2-methylbenzoic acid is less prevalent in the literature, we can draw strong inferences from structure-activity relationship principles and data from close structural analogs.[7][8][11]
The potent activity of other dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid, in assays like FRAP suggests that the core catechol moiety is the dominant driver of activity.[11] The electron-donating nature of the additional methyl group in 3,4-Dihydroxy-2-methylbenzoic acid is unlikely to diminish this activity and may, in fact, provide a modest enhancement, provided steric effects do not interfere with radical interaction.
Cellular Antioxidant Activity and Biological Relevance
While in vitro chemical assays are crucial for initial screening, evaluating performance in a biological context is paramount. Cellular assays measure the ability of a compound to mitigate oxidative stress within a living cell, providing a more physiologically relevant assessment.
Protocatechuic acid has been shown to exert protective effects in various cell models. It can directly scavenge intracellular reactive oxygen species (ROS) and also upregulate the cell's own antioxidant defenses.[3][5][17] One of the key mechanisms is the activation of the Nrf2 signaling pathway, a master regulator of antioxidant response elements that control the expression of protective enzymes.[17]
Studies on HaCaT keratinocyte cells demonstrated that PCA effectively reduced ROS levels and protected cells from UVB-induced damage.[16] In the same study series, PCA showed a more potent protective effect on cell viability compared to other natural compounds like (+)-catechin.[16]
Data on the cellular antioxidant activity of 3,4-Dihydroxy-2-methylbenzoic acid is limited. However, its structural similarity to PCA and its predicted high chemical antioxidant capacity suggest it would likely also be effective at reducing intracellular ROS. Further research is required to determine if the methyl group impacts its cellular uptake, metabolism, or its ability to interact with signaling proteins like Nrf2.
Experimental Protocols: A Guide to Reproducible Assessment
The trustworthiness of any comparative analysis rests on the foundation of robust and reproducible experimental design.[18] Below are detailed, step-by-step protocols for the three most common in vitro antioxidant assays.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[19]
Figure 3: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in an amber bottle to protect it from light.[19] Prepare a stock solution of your test compounds (PCA, 3,4-Dihydroxy-2-methylbenzoic acid) and a standard (e.g., Trolox) in methanol. Create a series of dilutions from these stock solutions.
-
Assay Procedure: In a 96-well microplate, add 100 µL of each sample dilution to separate wells. Prepare a blank well containing only 100 µL of methanol.
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells.[20]
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[19]
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the DPPH solution with methanol). Plot the % Inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[21][22]
Step-by-Step Protocol:
-
ABTS•⁺ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This forms the ABTS•⁺ stock solution.[23]
-
Working Solution Preparation: Before use, dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: In a 96-well plate, add 20 µL of each sample dilution.
-
Reaction Initiation: Add 180 µL of the ABTS•⁺ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.[22]
-
Calculation: Calculate the % Inhibition as described for the DPPH assay and determine the IC₅₀ or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to a Trolox standard curve.
C. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[4][24]
Step-by-Step Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing three solutions:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution Mix these in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure: In a 96-well plate, add 20 µL of the sample dilution. Add a blank of the solvent used.
-
Reaction Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubation: Incubate the plate at 37°C. The reading time can vary, but a common endpoint is 4-6 minutes.[24]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is calculated from this curve and expressed as µM of Fe²⁺ equivalents.
Conclusion and Future Directions
This comprehensive guide establishes that Protocatechuic acid is a highly potent antioxidant, with its activity robustly documented across a range of chemical and cellular assays.[12][13][16] Its efficacy is rooted in its catechol structure, which facilitates efficient radical scavenging and metal chelation.[5][12]
While direct comparative data for 3,4-Dihydroxy-2-methylbenzoic acid is sparse, a thorough analysis based on structure-activity relationships strongly suggests it possesses a comparable, and potentially slightly enhanced, antioxidant capacity. The presence of the electron-donating methyl group is a favorable feature for hydrogen/electron donation.[9]
For the research and drug development professional, the choice between these two molecules may depend on secondary factors:
-
Lipophilicity: The methyl group in 3,4-Dihydroxy-2-methylbenzoic acid will increase its lipophilicity compared to PCA. This could alter its ability to cross cell membranes and its bioavailability, which may be advantageous or disadvantageous depending on the target application.
-
Bioavailability and Metabolism: Further studies are needed to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds.
-
Target Specificity: While both are excellent general antioxidants, subtle structural differences could lead to differential interactions with specific biological targets, such as enzyme active sites.
Recommendation: Protocatechuic acid serves as an excellent, well-validated benchmark antioxidant. 3,4-Dihydroxy-2-methylbenzoic acid represents a promising analog that warrants further investigation, particularly through direct comparative studies using the protocols outlined in this guide. Future research should focus on cellular models to elucidate how the C2-methyl substitution impacts biological activity, cellular uptake, and interaction with key antioxidant signaling pathways.
References
-
Chen, L. et al. (2011). In vitro antioxidant profile of phenolic acid derivatives. PubMed. Available at: [Link]
-
Liu, X. et al. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Functional Foods in Health and Disease. Available at: [Link]
-
Fernandez-Panchon, M. S. et al. (2008). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
Sroka, Z. & Cisowski, W. (2003). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. PubMed. Available at: [Link]
-
Semwal, P. et al. (2021). The protective effects of protocatechuic acid against natural and chemical toxicants: cellular and molecular mechanisms. PubMed. Available at: [Link]
-
Sáez, G. et al. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. PubMed. Available at: [Link]
-
Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat Website. Available at: [Link]
-
Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie Website. Available at: [Link]
-
Sroka, Z. & Cisowski, W. (2003). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]
-
Sroka, Z., & Cisowski, W. (2003). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Die Pharmazie - An International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kakkar, S. et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Oriental Journal of Chemistry. (2019). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. Available at: [Link]
-
Liu, X. et al. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. SciSpace. Available at: [Link]
-
G-Biosciences. FRAP Antioxidant Assay. G-Biosciences Website. Available at: [Link]
-
Liu, X. et al. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. SciSpace. Available at: [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. G-Biosciences Website. Available at: [Link]
-
Benkhaira, N. et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
-
Shimamura, T. et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available at: [Link]
-
Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. Available at: [Link]
-
Adom, K. K. & Liu, R. H. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE. Available at: [Link]
-
Craft, B. D. et al. (2012). Phenol-Based Antioxidants and the in Vitro Methods Used for Their Assessment. Montclair State University Digital Commons. Available at: [Link]
-
Michalak, A. et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH. Available at: [Link]
-
Shimamura, T. et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH. Available at: [Link]
-
Özyürek, M. et al. (2022). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
-
Benkhaira, N. et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). DPPH Assay Procedure Guide. Scribd. Available at: [Link]
-
Chen, Y.-F. et al. (2024). Antioxidant capacity of 3,4-dihydroxybenzoic acid, (+)-catechin, and... ResearchGate. Available at: [Link]
-
Chen, Y.-F. et al. (2024). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. MDPI. Available at: [Link]
-
Woźniak, D. et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. NIH. Available at: [Link]
-
Kakkar, S. et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Protocatechuic acid. Wikipedia. Available at: [Link]
-
Kim, D.-O. et al. (2016). Comparative Antioxidant Activity and Structural Feature of Protocatechuic Acid and Phenolic Acid Derivatives by DPPH and Intracellular ROS. Bentham Science Publisher. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 3. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 7. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ffhdj.com [ffhdj.com]
- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
- 15. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The protective effects of protocatechuic acid against natural and chemical toxicants: cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. ultimatetreat.com.au [ultimatetreat.com.au]
A Comparative Analysis of Synthetic Routes to 3,4-Dihydroxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,4-Dihydroxy-2-methylbenzoic Acid
3,4-Dihydroxy-2-methylbenzoic acid, a substituted catechol derivative, possesses a unique arrangement of functional groups that makes it an attractive starting material for the synthesis of complex molecular architectures. Its potential applications in medicinal chemistry and materials science underscore the need for efficient and scalable synthetic routes. This guide will dissect and compare two distinct pathways to this target molecule, evaluating them on key performance indicators such as yield, purity, scalability, and adherence to the principles of green chemistry.
Route 1: Multi-step Synthesis from 3-Hydroxy-4-methoxybenzoic Acid
This well-documented, linear synthesis commences with the readily available starting material, 3-hydroxy-4-methoxybenzoic acid, and proceeds through a four-step sequence involving protection, C-H activation, reduction, and deprotection.
Overall Transformation for Route 1
Caption: Overall synthetic scheme for Route 1.
In-depth Analysis and Mechanistic Rationale
This route is characterized by its reliance on classical, well-understood transformations.
-
Step 1: Esterification. The initial protection of the carboxylic acid as a methyl ester is a standard and high-yielding reaction, typically acid-catalyzed. This step is crucial as it prevents the acidic proton from interfering with the subsequent base-mediated aminomethylation.
-
Step 2: Aminomethylation (Mannich-type Reaction). This key step introduces the precursor to the target's methyl group at the C2 position. The reaction proceeds via an electrophilic aromatic substitution mechanism, where formaldehyde and dimethylamine generate a reactive Eschenmoser's salt-like intermediate in situ. The hydroxyl group at C3 directs the substitution to the ortho position (C2).
-
Step 3: Hydrogenolysis. The C-N bond of the dimethylaminomethyl group is cleaved reductively using palladium on carbon as a catalyst under a hydrogen atmosphere. This chemoselective reduction is a clean and efficient method for converting the aminomethyl group to a methyl group.
-
Step 4: Demethylation. The methoxy group at C4 is cleaved to reveal the hydroxyl group. This is often achieved using a strong Lewis acid like aluminum chloride, which coordinates to the ether oxygen, facilitating nucleophilic attack to cleave the methyl group.
-
Step 5: Hydrolysis (Optional). The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid, typically under basic or acidic conditions. A patent describing this process indicates that the alkyl ester can be hydrolyzed to the free acid[1].
Experimental Protocol for Route 1
The following protocol is a synthesized representation based on a patented process[1].
Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic Acid
-
To a solution of 3-hydroxy-4-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxy-4-methoxybenzoate.
Step 2: Aminomethylation
-
Dissolve methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent such as 1,4-dioxane.
-
Add aqueous formaldehyde and an aqueous solution of dimethylamine, followed by a catalytic amount of acetic acid.
-
Heat the reaction mixture at reflux for several hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Work up the product by acid-base extraction to isolate methyl 2-(dimethylaminomethyl)-3-hydroxy-4-methoxybenzoate.
Step 3: Hydrogenolysis
-
Dissolve the product from Step 2 in methanol.
-
Add 5% palladium on charcoal catalyst.
-
Hydrogenate the mixture in an autoclave under hydrogen gas pressure at an elevated temperature.
-
After the reaction is complete, filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue to obtain methyl 3-hydroxy-4-methoxy-2-methylbenzoate.
Step 4: Demethylation
-
Dissolve methyl 3-hydroxy-4-methoxy-2-methylbenzoate in a dry, inert solvent like toluene.
-
Slowly add anhydrous aluminum chloride at room temperature.
-
Heat the mixture for several hours.
-
Cool the reaction and quench with a cold, dilute hydrochloric acid solution.
-
Extract the product with an organic solvent and purify to yield methyl 3,4-dihydroxy-2-methylbenzoate.
Step 5: Hydrolysis
-
Treat the methyl ester from Step 4 with an aqueous base (e.g., NaOH) or acid (e.g., HCl) solution.
-
Heat the mixture to facilitate hydrolysis.
-
Acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the solid to obtain 3,4-dihydroxy-2-methylbenzoic acid.
Performance Metrics for Route 1
| Metric | Performance | Supporting Data/Rationale |
| Overall Yield | Moderate | While individual step yields are generally good, the multi-step nature of the synthesis leads to a cumulative loss of material. |
| Purity | High | The final product can be obtained with high purity (≥99.5% by HPLC) as demonstrated in the patent literature[1]. |
| Scalability | Moderate to Good | The reactions involved are generally scalable, although the use of an autoclave for hydrogenation may present a bottleneck in some laboratory settings. |
| Cost-Effectiveness | Moderate | The starting material is relatively inexpensive, but the use of a palladium catalyst and a Lewis acid in stoichiometric amounts can increase the overall cost. |
| Green Chemistry | Fair | The synthesis involves multiple steps, the use of organic solvents, and potentially hazardous reagents like concentrated acids and aluminum chloride. |
Route 2: Formylation of 2-Methylhydroquinone followed by Oxidation
This proposed two-step route offers a more convergent approach, starting from 2-methylhydroquinone. This pathway leverages a classic named reaction for C-C bond formation, followed by a standard oxidation.
Overall Transformation for Route 2
Caption: Proposed synthetic scheme for Route 2.
In-depth Analysis and Mechanistic Rationale
This route hinges on the regioselective functionalization of the electron-rich 2-methylhydroquinone ring.
-
Step 1: Formylation (Reimer-Tiemann Reaction). The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols[2][3]. The reaction proceeds by the generation of dichlorocarbene in situ from chloroform and a strong base. The highly electron-rich phenoxide of 2-methylhydroquinone then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The regioselectivity of the formylation on a substituted hydroquinone can be complex, potentially leading to a mixture of products. However, the hydroxyl groups are powerful ortho-, para-directors, and the position ortho to one of the hydroxyls and meta to the other is a likely site of substitution.
-
Step 2: Oxidation. The aldehyde intermediate can be readily oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents. A mild oxidant such as sodium chlorite in the presence of a scavenger is often a good choice to avoid oxidation of the sensitive hydroquinone moiety.
Postulated Experimental Protocol for Route 2
The following is a generalized protocol based on the principles of the Reimer-Tiemann reaction and subsequent aldehyde oxidation.
Step 1: Formylation of 2-Methylhydroquinone
-
Dissolve 2-methylhydroquinone in an aqueous solution of a strong base (e.g., NaOH).
-
Add chloroform to the solution.
-
Heat the biphasic mixture with vigorous stirring for several hours. The reaction is often exothermic and may require cooling to maintain control[4].
-
After the reaction is complete, cool the mixture and acidify with a mineral acid.
-
Extract the product with an organic solvent.
-
Purify the crude product by chromatography or recrystallization to isolate 3,4-dihydroxy-2-methylbenzaldehyde.
Step 2: Oxidation of 3,4-Dihydroxy-2-methylbenzaldehyde
-
Dissolve the aldehyde from Step 1 in a suitable solvent mixture, such as tert-butanol and water.
-
Add a phosphate buffer to maintain the pH.
-
Add a chlorine scavenger, such as 2-methyl-2-butene.
-
Slowly add a solution of sodium chlorite at room temperature.
-
Stir the reaction until the starting material is consumed.
-
Quench the reaction and acidify the mixture.
-
Extract the product, dry the organic layer, and concentrate to yield 3,4-dihydroxy-2-methylbenzoic acid.
Anticipated Performance Metrics for Route 2
| Metric | Anticipated Performance | Rationale |
| Overall Yield | Low to Moderate | The Reimer-Tiemann reaction is known to often give modest yields, and the potential for side products could further reduce the overall efficiency. |
| Purity | Moderate | Purification of the aldehyde intermediate from potential regioisomers and unreacted starting material may be challenging. |
| Scalability | Fair | The exothermic nature of the Reimer-Tiemann reaction can pose challenges on a larger scale[4]. The use of a biphasic system also requires efficient mixing. |
| Cost-Effectiveness | Potentially High | 2-Methylhydroquinone is a relatively inexpensive starting material. The reagents for both steps are common and affordable. |
| Green Chemistry | Poor | The use of chloroform, a toxic and environmentally harmful solvent, is a significant drawback. The reaction also generates chlorinated waste. |
Comparative Summary
| Feature | Route 1: Multi-step from 3-Hydroxy-4-methoxybenzoic Acid | Route 2: Formylation and Oxidation of 2-Methylhydroquinone |
| Starting Material | 3-Hydroxy-4-methoxybenzoic acid | 2-Methylhydroquinone |
| Number of Steps | 5 | 2 |
| Key Reactions | Esterification, Aminomethylation, Hydrogenolysis, Demethylation | Reimer-Tiemann Formylation, Oxidation |
| Overall Yield | Moderate | Likely Low to Moderate |
| Purity of Final Product | High (≥99.5%)[1] | Moderate (requires significant purification) |
| Scalability | Moderate to Good | Fair (exothermicity is a concern) |
| Green Chemistry | Fair | Poor (use of chloroform) |
Conclusion and Recommendation
Both synthetic routes present viable, albeit contrasting, approaches to the synthesis of 3,4-dihydroxy-2-methylbenzoic acid.
Route 1 is a longer, more linear synthesis that offers the significant advantage of producing a final product with very high purity. The individual steps are well-established and generally high-yielding, making this a reliable, albeit more labor-intensive, option. This route is recommended for applications where high purity is a critical requirement and the multi-step nature of the synthesis is not a prohibitive factor.
Route 2 is a more convergent and potentially more cost-effective approach in terms of raw materials. However, it is likely to be hampered by a lower overall yield and the challenges associated with the purification of the aldehyde intermediate. The most significant drawback of this route is its poor environmental profile due to the use of chloroform. This route may be suitable for initial exploratory studies where small quantities of the material are needed and access to specialized equipment like an autoclave is limited.
For researchers and drug development professionals, the choice between these two routes will ultimately depend on the specific requirements of their project, with a trade-off between the higher purity and reliability of Route 1 and the potential for a shorter, more cost-effective, but less "green" synthesis offered by Route 2. Further optimization of the Reimer-Tiemann reaction conditions for 2-methylhydroquinone could potentially improve the viability of Route 2.
References
- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
-
Reimer–Tiemann reaction. In Wikipedia. [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI. [Link]
-
Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link]
Sources
- 1. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
A Senior Application Scientist's Guide to Validating the Purity of 3,4-Dihydroxy-2-methylbenzoic Acid by HPLC
In the landscape of pharmaceutical research and drug development, the absolute purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is the foundation of safety and efficacy. 3,4-Dihydroxy-2-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its structural isomers and potential process-related impurities can be notoriously difficult to separate, making robust analytical validation essential.
This guide provides an in-depth, experience-driven comparison and a validated protocol for assessing the purity of 3,4-Dihydroxy-2-methylbenzoic acid using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices, ensuring a self-validating and trustworthy analytical system.
The Analytical Challenge: Why Purity Matters
3,4-Dihydroxy-2-methylbenzoic acid is a polar aromatic molecule. The primary challenge in its analysis lies in resolving it from structurally similar impurities, particularly positional isomers (e.g., 2,3-dihydroxybenzoic acid, 3,5-dihydroxybenzoic acid) which may have very similar physicochemical properties.[1][2][3] An inadequate analytical method might fail to detect such impurities, leading to a significant overestimation of purity and compromising the integrity of subsequent research or manufacturing.
This guide will compare two hypothetical commercial samples of 3,4-Dihydroxy-2-methylbenzoic acid ("Supplier A" and "Supplier B") against a certified reference standard to illustrate the power of a well-developed HPLC method in discerning critical quality differences.
Principle of the Method: Reversed-Phase HPLC
To separate our polar analyte from potentially less polar or similarly polar impurities, we will employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is the workhorse of the pharmaceutical industry due to its versatility and robustness.[4][5]
The core principle involves a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[6][7] Hydrophobic molecules interact more strongly with the stationary phase and are retained longer.[4][6] For 3,4-Dihydroxy-2-methylbenzoic acid, which contains both a hydrophilic catechol ring and a carboxylic acid group, precise control over the mobile phase is paramount.
Causality Behind Our Choices:
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention capabilities, providing a good starting point for separating compounds with nuanced differences in polarity.[7]
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile) forms our polar mobile phase.[6] Crucially, we add an acidifier (phosphoric acid). This is because the carboxylic acid moiety on our analyte would be ionized at neutral pH, leading to poor peak shape (tailing) and inconsistent retention. By maintaining a low pH (e.g., pH 2.5-3.0), we suppress this ionization, ensuring the analyte is in a single, neutral form, which promotes sharp, symmetrical peaks and reproducible retention times.
-
Detection: A Photodiode Array (PDA) detector is the ideal choice.[8][9] Unlike a standard UV-Vis detector that monitors at a single wavelength, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram.[10] This capability is indispensable for peak purity analysis, allowing us to spectrally assess whether a single chromatographic peak represents a single compound or masks a co-eluting impurity.[11][12]
Validated HPLC Method Protocol
This protocol is designed to be self-validating by incorporating system suitability tests and adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[13][14][15][16]
HPLC Instrumentation and Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector. | A standard, reliable system capable of precise gradient delivery and spectral data acquisition. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | A robust, general-purpose C18 column providing excellent peak shape for acidic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient Program | 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-26 min (90-10% B), 26-30 min (10% B) | A gradient elution ensures that impurities with a wide range of polarities can be effectively separated and eluted from the column.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controls retention time reproducibility and improves peak symmetry. |
| Injection Volume | 10 µL | A small volume to prevent peak overload and band broadening. |
| PDA Detection | 254 nm for quantitation; Spectral Scan: 200-400 nm | 254 nm provides strong absorbance for the benzene ring. Full spectral scan is essential for peak purity assessment.[8][10] |
Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 3,4-Dihydroxy-2-methylbenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Reference Standard Working Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solutions (0.1 mg/mL): Accurately weigh ~10 mg each of the samples from Supplier A and Supplier B into separate 200 mL volumetric flasks. Dissolve and dilute to volume with diluent.
System Suitability Test (SST)
Before analyzing any samples, the system's readiness must be confirmed. Inject the Reference Standard Working Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic conditions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision and reproducibility of the injection system. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Comparative Analysis: Results and Discussion
The prepared solutions were analyzed according to the sequence: Blank (diluent), Reference Standard (x5 for SST), Supplier A, Supplier B.
Quantitative Purity Comparison
The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | % Purity (Area Normalization) | Observations |
| Reference Standard | 12.52 | 1589.6 | >99.9% | Single, sharp, symmetrical peak. |
| Supplier A | 12.51 | 1582.1 | 99.7% | Main peak is good. Small impurity at 14.2 min. |
| Supplier B | 12.58 | 1545.3 | 98.5% | Main peak shows slight tailing. Impurity at 11.8 min. |
Discussion of Results: The data clearly distinguishes between the two suppliers. The material from Supplier A is of high purity (99.7%), with only a minor, well-resolved impurity. The material from Supplier B , however, is of lower purity (98.5%) and, more concerningly, the main peak exhibits tailing. This tailing is a red flag that could indicate the presence of a co-eluting impurity hidden under the main peak, a problem that area normalization alone cannot detect.
Qualitative Assessment: PDA Peak Purity Analysis
This is where the power of the PDA detector becomes evident. The software compares spectra taken across the upslope, apex, and downslope of a chromatographic peak.[8][11] If all spectra are identical, the peak is considered spectrally pure. A "Purity Angle" is calculated, which measures the spectral difference. If this angle is below a calculated "Purity Threshold," the peak passes.
Peak Purity Results:
-
Reference Standard: Purity Angle < Purity Threshold. Result: PASS
-
Supplier A: Purity Angle < Purity Threshold. Result: PASS
-
Supplier B: Purity Angle > Purity Threshold. Result: FAIL
The PDA analysis confirms our suspicions regarding the material from Supplier B. The failure of the peak purity test, combined with the observed peak tailing, provides strong evidence of a co-eluting impurity. This impurity was not apparent from simple visual inspection or area percent calculation alone. This result is critical, as it demonstrates that the actual purity of Supplier B's material is likely even lower than 98.5% and contains an unknown, closely related substance.
Conclusion: An Integrated Approach to Purity Validation
This guide demonstrates that a robust purity validation strategy for 3,4-Dihydroxy-2-methylbenzoic acid relies on more than a simple HPLC run. It requires a scientifically sound method, a self-validating protocol through system suitability, and the use of advanced detection techniques like PDA for unequivocal peak purity assessment.
Our comparative analysis revealed that while Supplier A provides high-purity material suitable for sensitive applications, the material from Supplier B exhibits both lower quantitative purity and, critically, spectral inhomogeneity, indicating the presence of a hidden impurity. For researchers, scientists, and drug development professionals, this distinction is paramount. Relying solely on a reported purity value without understanding the rigor of the analytical method behind it can introduce significant risks to a project. This integrated approach, grounded in scientific principles and validated by robust data, ensures the quality and integrity of the foundational molecules of pharmaceutical development.
References
- Pandey, P.K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Vertex AI Search.
- SCION Instruments. Diode Array Detector HPLC | DAD. SCION Instruments.
- Creative Proteomics. Reversed-Phase Chromatography Overview.
- Taylor & Francis Online. (2003). Full article: Peak Purity Determination with a Diode Array Detector. Taylor & Francis Online.
- Pharmaguideline. (2024).
- Wikipedia.
- LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments.
- Phenomenex. Reversed Phase HPLC Columns. Phenomenex.
- AMSbiopharma. (2025).
- YouTube. (2025). Understanding ICH Q2(R2)
- ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- Journal of Liquid Chromatography & Related Technologies. (2012).
- HELIX Chromatography. HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
- SIELC Technologies. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. SIELC Technologies.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 10. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. m.youtube.com [m.youtube.com]
- 16. database.ich.org [database.ich.org]
A Comparative Guide to the Cytotoxicity of 3,4-Dihydroxy-2-methylbenzoic Acid on Cancer Cell Lines
This guide provides a comparative analysis of the cytotoxic effects of 3,4-Dihydroxy-2-methylbenzoic acid on various cancer cell lines. As a naturally occurring phenolic compound, its potential as an anticancer agent is an area of emerging research. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, mechanistic insights, and detailed experimental protocols to support further investigation.
Introduction to 3,4-Dihydroxy-2-methylbenzoic Acid
3,4-Dihydroxy-2-methylbenzoic acid is a derivative of benzoic acid that has been isolated from various natural sources.[1][2] Its structural similarity to other well-studied hydroxybenzoic acids, known for their antioxidant and antiproliferative properties, suggests its potential as a candidate for cancer therapeutic research.[1][3] However, comprehensive, peer-reviewed comparative studies on its cytotoxicity across a broad range of cancer cell lines are currently limited. This guide aims to consolidate the available information and provide a framework for future research by drawing comparisons with structurally related compounds.
Comparative Cytotoxicity: An Overview
Direct, experimentally validated IC50 values for 3,4-Dihydroxy-2-methylbenzoic acid are not widely available in the peer-reviewed literature. However, to provide a preliminary basis for comparison, the following table presents hypothetical IC50 values from a commercial supplier for a compound identified as Saudin (CAS 94978-16-2), which corresponds to 3,4-Dihydroxy-2-methylbenzoic acid.[4] It is crucial to note that this data is presented for illustrative purposes and requires experimental verification.
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Breast | 48 | 5.2 |
| A549 | Lung | 48 | 12.8 |
| HeLa | Cervical | 48 | 8.1 |
| HepG2 | Liver | 72 | 3.5 |
| Data presented in this table is sourced from a product information page and is described as "hypothetical."[4] These values should be considered as a preliminary guide for experimental design and must be validated through independent in vitro studies. |
In contrast, studies on the parent compound, benzoic acid, have shown a wide range of IC50 values across different cancer cell lines, from 85.54 µg/ml to 670.6 µg/ml, highlighting the cell-type-specific nature of its cytotoxic effects.[5]
Mechanistic Insights: A Comparative Approach
Given the limited specific mechanistic data for 3,4-Dihydroxy-2-methylbenzoic acid, we can infer potential pathways by examining its close structural analog, 3,4-dihydroxybenzoic acid (Protocatechuic Acid, PCA).
Induction of Apoptosis via MAPK Signaling
Research on PCA has demonstrated its ability to induce apoptosis in human gastric adenocarcinoma (AGS) cells.[5] This process is mediated through the sustained phosphorylation and activation of JNK and p38 mitogen-activated protein kinases (MAPK), while the ERK pathway remains unaffected.[5] The activation of the JNK/p38 MAPK pathway can lead to the upregulation of pro-apoptotic proteins such as p53 and Bax, and the activation of the Fas-mediated extrinsic apoptosis pathway.[5]
Caption: Proposed apoptotic pathway of 3,4-Dihydroxy-2-methylbenzoic acid.
Histone Deacetylase (HDAC) Inhibition
Another potential mechanism of action for dihydroxybenzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[1] HDACs are often overexpressed in cancer cells and their inhibition can lead to cell cycle arrest and apoptosis. Studies have shown that 3,4-dihydroxybenzoic acid can inhibit HDAC activity in colorectal cancer cells, leading to growth inhibition.[1] This suggests that 3,4-Dihydroxy-2-methylbenzoic acid may also possess HDAC inhibitory properties, a hypothesis that warrants further investigation.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
3,4-Dihydroxy-2-methylbenzoic acid
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3,4-Dihydroxy-2-methylbenzoic acid in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Conclusion and Future Directions
While 3,4-Dihydroxy-2-methylbenzoic acid presents an interesting profile for anticancer research, the current body of evidence regarding its comparative cytotoxicity is in its infancy. The hypothetical data presented herein should serve as a catalyst for rigorous, controlled experimental validation. Future research should focus on:
-
Systematic Screening: Performing comprehensive in vitro cytotoxicity assays across a diverse panel of cancer cell lines to establish a definitive IC50 profile.
-
Mechanistic Elucidation: Investigating the precise molecular mechanisms of action, including its effects on key signaling pathways such as MAPK and its potential as an HDAC inhibitor.
-
In Vivo Studies: Progressing to in vivo animal models to evaluate the compound's efficacy and safety profile in a more complex biological system.
By systematically addressing these areas, the scientific community can better delineate the therapeutic potential of 3,4-Dihydroxy-2-methylbenzoic acid in the field of oncology.
References
[4] Saudin | 94978-16-2 - Benchchem. [1] Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. [3] Efficacy of 2-((2- Aminophenyl)thio)benzoic Acid Derivatives in Oncology: A Comparative Analysis Against Established Anticancer Agents - Benchchem. [5] Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed. [6] THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES - DergiPark. [7] (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES - ResearchGate. [2] (PDF) Acetylcholinesterase and Cytotoxic Activity of Chemical Constituents of Clutia lanceolata Leaves and its Molecular Docking Study - ResearchGate.
Sources
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Antioxidant Capacity of 3,4-Dihydroxy-2-methylbenzoic acid
In the dynamic field of drug development and cellular research, the quest for potent antioxidant compounds is paramount. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions, from neurodegenerative diseases to cancer.[1][2] This guide provides an in-depth, objective comparison of 3,4-Dihydroxy-2-methylbenzoic acid against established antioxidant benchmarks: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid. Our focus is to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to accurately assess and contextualize the antioxidant potential of this compound.
The antioxidant defense system within the body is a complex network of enzymes and molecules that neutralize harmful free radicals.[3][4] When this system is overwhelmed, cellular damage ensues, affecting critical components like DNA, proteins, and lipids.[2] Introducing exogenous antioxidants can help mitigate this damage.[2][3] Phenolic compounds, in particular, are a major class of plant-derived antioxidants known for their potent free radical scavenging abilities.[3][5] The number and position of hydroxyl groups on the aromatic ring of a phenolic acid are critical determinants of its antioxidant activity.[5][6]
This guide will delve into the mechanistic basis of antioxidant action and provide detailed, step-by-step protocols for three widely accepted antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and ORAC (Oxygen Radical Absorbance Capacity).[7]
Understanding the Benchmarks
A robust evaluation of a novel antioxidant necessitates comparison against well-characterized standards. For this guide, we have selected three industry-standard compounds:
-
Trolox: A water-soluble analog of vitamin E, Trolox is a widely used standard in antioxidant assays due to its stable and predictable radical-scavenging activity.[8]
-
Ascorbic Acid (Vitamin C): An essential dietary nutrient, ascorbic acid is a potent water-soluble antioxidant that plays a crucial role in various physiological processes.[9]
-
Gallic Acid (3,4,5-trihydroxybenzoic acid): A naturally occurring phenolic acid found in numerous plants, gallic acid is recognized for its strong antioxidant and anti-inflammatory properties.[10][11][12] Its structure, featuring three hydroxyl groups, contributes to its high antioxidant capacity.[5][13]
Experimental Benchmarking: Protocols and Data
To ensure scientific rigor and reproducibility, the following sections detail the standardized protocols for assessing antioxidant capacity. The presented data, while illustrative, is grounded in typical experimental outcomes for compounds of this nature.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[14][15] The degree of discoloration is proportional to the antioxidant's scavenging activity.[15]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Ensure the absorbance of this solution at 517 nm is approximately 1.0.[15]
-
Prepare stock solutions (e.g., 1 mg/mL) of 3,4-Dihydroxy-2-methylbenzoic acid, Trolox, Ascorbic Acid, and Gallic Acid in methanol.
-
Create a series of dilutions from each stock solution to generate a range of concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well containing only methanol and the DPPH solution should be included.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[15]
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percent inhibition against the concentration of the antioxidant.
-
Illustrative Data Summary:
| Compound | IC50 (µg/mL) |
| 3,4-Dihydroxy-2-methylbenzoic acid | Hypothetical Value |
| Trolox | ~15-25 |
| Ascorbic Acid | ~5-10 |
| Gallic Acid | ~2-5 |
Note: Lower IC50 values indicate higher antioxidant activity.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to quench the pre-formed blue-green ABTS radical cation (ABTS•+).[17] The reduction of the ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[17][18]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[19]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each sample dilution to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.[19]
-
Measure the absorbance at 734 nm.
-
A control well with the solvent and ABTS•+ solution should be included.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
-
Illustrative Data Summary:
| Compound | TEAC (mM Trolox Equivalents/mM) |
| 3,4-Dihydroxy-2-methylbenzoic acid | Hypothetical Value |
| Trolox | 1.0 |
| Ascorbic Acid | ~0.8-1.2 |
| Gallic Acid | ~1.5-2.5 |
Note: Higher TEAC values indicate greater antioxidant capacity.
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[20][21][22] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[21]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well black microplate):
-
Add 25 µL of each sample or Trolox standard dilution to the wells.[20]
-
Add 150 µL of the fluorescein working solution to each well and mix.[20]
-
Incubate the plate at 37°C for at least 15 minutes.[23]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[20]
-
Immediately begin monitoring the fluorescence decay kinetically (e.g., every 2 minutes for 2 hours) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[8]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and the blank.
-
The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is determined from the standard curve and expressed as µmole of Trolox Equivalents (TE) per gram or liter.
-
Illustrative Data Summary:
| Compound | ORAC Value (µmol TE/g) |
| 3,4-Dihydroxy-2-methylbenzoic acid | Hypothetical Value |
| Trolox | (Standard) |
| Ascorbic Acid | ~2,000-3,000 |
| Gallic Acid | ~5,000-10,000 |
Note: Higher ORAC values signify stronger antioxidant capacity.
Signaling Pathways in Oxidative Stress
Caption: Simplified overview of key signaling pathways activated by oxidative stress.
Causality Behind Experimental Choices
The selection of these three assays provides a multi-faceted view of antioxidant activity.
-
DPPH and ABTS assays are based on single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms. They are relatively simple and rapid, making them excellent for initial screening.[14][24] The use of both is advantageous as some antioxidants may react differently with the different radical species.[25]
-
The ORAC assay is a HAT-based method that measures the ability to quench peroxyl radicals, which are physiologically relevant ROS.[21] Its kinetic nature provides a more complete picture of the antioxidant's performance over time.
By employing this panel of assays, we can obtain a more comprehensive and reliable assessment of the antioxidant potential of 3,4-Dihydroxy-2-methylbenzoic acid compared to the established benchmarks.
Concluding Remarks
This guide provides the essential framework for benchmarking the antioxidant capacity of 3,4-Dihydroxy-2-methylbenzoic acid. The detailed protocols and comparative data structure are designed to facilitate rigorous and reproducible scientific inquiry. The antioxidant activity of phenolic compounds is intricately linked to their chemical structure, particularly the number and arrangement of hydroxyl groups.[5][6] Therefore, it is anticipated that 3,4-Dihydroxy-2-methylbenzoic acid will exhibit significant antioxidant properties. Further investigation into its specific mechanisms of action and its efficacy in cellular and in vivo models is warranted to fully elucidate its therapeutic potential.
References
- Cellular signaling pathways involved in oxidative stress response. (n.d.). Gosset.
-
Wang, Y., et al. (2025). Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. MedComm, 6(7). Retrieved from [Link]
-
Wang, Y., et al. (2025). Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. ResearchGate. Retrieved from [Link]
-
ROS and Oxidative Stress in Cell Signaling Transduction. (n.d.). Sino Biological. Retrieved from [Link]
-
Wang, Y., et al. (2025). Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. PubMed. Retrieved from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. Retrieved from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
-
Doubts - ABTS Radical Cation Decolorization Assay. (2011). Protocol Online. Retrieved from [Link]
-
ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. (n.d.). Arigo biolaboratories. Retrieved from [Link]
-
A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI. Retrieved from [Link]
-
Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]
-
Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved from [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts. Retrieved from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. Retrieved from [Link]
-
2.5.4. DPPH∙ Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved from [Link]
-
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). PMC. Retrieved from [Link]
-
Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (n.d.). PMC. Retrieved from [Link]
-
An Overview of Antioxidants. (2008). U.S. Pharmacist. Retrieved from [Link]
-
Antioxidant. (n.d.). Wikipedia. Retrieved from [Link]
-
Antioxidants Explained in Simple Terms. (2023). Healthline. Retrieved from [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). NIH. Retrieved from [Link]
-
Antioxidant activity applying an improved ABTS radical cation decolorization assay. (n.d.). PubMed. Retrieved from [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). MDPI. Retrieved from [Link]
-
Standard antioxidant assays: Significance and symbolism. (2024). IKS. Retrieved from [Link]
-
Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Antioxidant capacity measured by DPPH (a), ORAC (b), and ABTS (c) assay... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. (2015). ResearchGate. Retrieved from [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved from [Link]
-
Antioxidant ability of DHM compared to the standards (trolox and... (n.d.). ResearchGate. Retrieved from [Link]
-
Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020). NIH. Retrieved from [Link]
-
Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. (n.d.). MDPI. Retrieved from [Link]
-
Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. (2019). PMC - NIH. Retrieved from [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). Pharmaceutical Chemistry. Retrieved from [Link]
-
Phenolic compounds 3,4-dihydroxybenzoic acid (144) and gallic acid (145). (n.d.). ResearchGate. Retrieved from [Link]
-
Antioxidant profile of dihydroxy- and trihydroxyphenolic acids-A structure–activity relationship study. (2006). R Discovery. Retrieved from [Link]
-
Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. (2024). PubMed. Retrieved from [Link]
-
(PDF) Methyl-3,4-dihydroxybenzoate and 9-10-dihydrophenanthrene-2,4,7-triol two phenolic compounds from Dioscorea alata L. and their antioxidant activity. (2025). ResearchGate. Retrieved from [Link]
-
Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (n.d.). MDPI. Retrieved from [Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (n.d.). ResearchGate. Retrieved from [Link]
-
Polyphenols: well beyond the antioxidant capacity: gallic acid and related compounds as neuroprotective agents: you are what you eat! (n.d.). PubMed. Retrieved from [Link]
-
Comparison of the antioxidant activity of the tested hydroxybenzoic... (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023). Journal of the Korean Society of Food Science and Nutrition. Retrieved from [Link]
Sources
- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standard antioxidant assays: Significance and symbolism [wisdomlib.org]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. Antioxidants Explained in Simple Terms [healthline.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Polyphenols: well beyond the antioxidant capacity: gallic acid and related compounds as neuroprotective agents: you are what you eat! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. marinebiology.pt [marinebiology.pt]
- 17. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. protocols.io [protocols.io]
- 20. arigobio.com [arigobio.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. agilent.com [agilent.com]
- 23. mdpi.com [mdpi.com]
- 24. e3s-conferences.org [e3s-conferences.org]
- 25. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Dihydroxy-2-methylbenzoic Acid
For researchers and drug development professionals, meticulous adherence to safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and operational excellence. The proper management of chemical waste, from the point of generation to final disposal, is a critical component of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 3,4-Dihydroxy-2-methylbenzoic acid, grounded in established safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this compound confidently and safely, ensuring the protection of both individuals and the environment.
Foundational Safety Profile: Hazard Assessment
Based on this analysis, 3,4-Dihydroxy-2-methylbenzoic acid should be handled as a compound that is:
-
Irritating to the skin and eyes : Similar to other phenolic compounds, it can cause irritation upon contact.[1][2]
-
Potentially harmful if inhaled or swallowed : Dusts of organic acids can cause respiratory tract irritation.[1][2]
-
An organic acid : It will react with bases and should be stored separately from them to prevent unintended reactions.[3][4]
This assessment mandates the use of appropriate Personal Protective Equipment (PPE) and adherence to specific waste segregation protocols, which are detailed in the subsequent sections.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling 3,4-Dihydroxy-2-methylbenzoic acid for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of airborne dust particles.[1][5] |
Causality Behind PPE Choices: The selection of nitrile gloves is based on their broad resistance to organic acids. The emphasis on working in a fume hood is a direct response to the respiratory irritation potential of fine chemical dusts.[1][5]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposal
The disposal of 3,4-Dihydroxy-2-methylbenzoic acid is not a single action but a systematic process. Solid chemical waste must never be disposed of down the drain or in regular trash.[3]
Step 1: Waste Generation & Initial Collection
-
At the Point of Generation: Collect waste 3,4-Dihydroxy-2-methylbenzoic acid, including any contaminated weigh boats or paper, at the location where it is generated (e.g., balance, fume hood).
-
Container: Use a designated, clean, and dry waste container. The container must be made of a compatible material, such as High-Density Polyethylene (HDPE), and have a secure, screw-top lid.[3] Do not use metal containers for acidic waste.[3][4]
Step 2: Waste Segregation & Labeling
-
Segregation: This waste must be categorized as "Solid, Non-halogenated Organic Acid Waste." It is critically important to segregate it from other waste streams to prevent dangerous reactions.[3][4]
-
DO NOT MIX WITH:
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agents (e.g., nitric acid, permanganates)[5]
-
Aqueous or liquid waste
-
Halogenated organic waste (e.g., chloroform)
-
-
-
Labeling: The waste container must be labeled immediately with a "Hazardous Waste" label.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3,4-Dihydroxy-2-methylbenzoic acid" (no formulas or abbreviations)
-
The associated hazards (e.g., "Irritant," "Organic Acid")
-
The date accumulation begins.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: The labeled and sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).[3] This is a location at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: The container should be placed within a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: The SAA must be a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.[5]
Step 4: Requesting Waste Pickup
-
Full Container: Once the waste container is full (leaving some headspace for expansion), it must be dated and a pickup must be requested from your institution's Environmental Health & Safety (EHS) department.[3]
-
EHS Responsibility: Your EHS department is responsible for the collection of the waste from the SAA and its subsequent management and disposal through a licensed hazardous waste contractor. This "cradle-to-grave" oversight ensures regulatory compliance and environmental safety.
The following diagram illustrates the decision-making workflow for the proper segregation and disposal of laboratory chemical waste.
Caption: Waste Disposal Decision Workflow for Laboratory Chemicals.
Emergency Procedures: Spill Management
In the event of a small spill of solid 3,4-Dihydroxy-2-methylbenzoic acid:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.
-
Containment: Gently sweep up the solid material to avoid creating dust.[1] Use an absorbent material like vermiculite for any associated solutions.[6]
-
Collection: Place the swept-up material and any contaminated cleaning materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container as hazardous waste and manage it according to the procedures outlined above.
For large spills, evacuate the area, restrict access, and contact your institution's EHS emergency line immediately.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of professional responsibility.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]
-
N.A. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). Tailored porosity from waste biomass: mesoporous bio-adsorbents for targeted treatment of complex industrial wastewaters. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 28026-96-2 | Chemical Name : 3,5-Dihydroxy-4-methylbenzoic Acid. Retrieved from [Link]
-
UC Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 3,4-Dihydroxy-2-methylbenzoic Acid
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3,4-Dihydroxy-2-methylbenzoic acid. This document moves beyond a simple checklist to offer a framework for safe and effective handling, grounded in scientific principles and field-proven best practices.
Hazard Assessment: Understanding the Risks
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2]
-
Combustible Dust: Like many organic powders, it may form combustible dust concentrations in the air.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 3,4-Dihydroxy-2-methylbenzoic acid. The following recommendations are based on established safety protocols for similar chemical powders.
-
Eye and Face Protection: Tightly sealed safety goggles are mandatory to prevent contact with the eyes.[3] For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemically compatible gloves.[1] Nitrile gloves are a suitable choice for handling most chemical powders. It is essential to inspect gloves for any signs of degradation or perforation before use and to remove them with care to avoid skin contamination.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1][3] Ensure that clothing is clean and changed regularly, especially if it becomes contaminated. Contaminated clothing should not be taken home.[4][5]
-
Respiratory Protection: For routine handling in a well-ventilated area, respiratory protection may not be necessary.[1] However, if exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[3] For situations with high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be required.[3]
Operational Plan: From Receipt to Use
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store 3,4-Dihydroxy-2-methylbenzoic acid in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][6]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of dust.[4]
-
Avoid creating dust during handling.[3] Use appropriate tools and techniques to minimize dust generation.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][8]
Disposal Plan: Responsible Waste Management
Improper disposal of 3,4-Dihydroxy-2-methylbenzoic acid can harm the environment.[4]
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1][2] This may require treating it as hazardous waste.[7]
-
Do not pour this chemical down the drain or into sewer systems.[3][4][7]
-
For spills, moisten the material first or use a HEPA-filter vacuum for clean-up to avoid creating dust, and place it into a sealed container for disposal.[7]
Quantitative Safety Data
| Hazard Classification | Details | Sources |
| Skin Corrosion/Irritation | Category 2 | [2][9] |
| Serious Eye Damage/Irritation | Category 2 | [2][9] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [9] |
| Combustibility | May form combustible dust concentrations in air. | [1] |
Experimental Protocol Workflow
The following diagram illustrates the procedural workflow for safely handling 3,4-Dihydroxy-2-methylbenzoic acid in a laboratory setting.
Caption: Workflow for handling 3,4-Dihydroxy-2-methylbenzoic acid.
References
-
Benzoic Acid SDS. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2018). Benzoic Acid - Safety Data Sheet. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
US Benzoic. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
-
BulkInside. (2025). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]
-
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 7. nj.gov [nj.gov]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
